molecular formula C4H10BrNO3 B3288105 4-(Aminooxy)butanoic acid hydrobromide CAS No. 850411-24-4

4-(Aminooxy)butanoic acid hydrobromide

Cat. No.: B3288105
CAS No.: 850411-24-4
M. Wt: 200.03 g/mol
InChI Key: IRWARPKGDBUSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminooxy)butanoic acid hydrobromide is a useful research compound. Its molecular formula is C4H10BrNO3 and its molecular weight is 200.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminooxy)butanoic acid hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminooxy)butanoic acid hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminooxybutanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.BrH/c5-8-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWARPKGDBUSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CON.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005412
Record name 4-(Aminooxy)butanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850411-24-4
Record name 4-(Aminooxy)butanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-(Aminooxy)butanoic Acid: Properties, Kinetics, and Bioconjugation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation workflows become increasingly complex—spanning from Antibody-Drug Conjugates (ADCs) to PROTACs and complex peptide synthesis—the demand for highly chemoselective, bioorthogonal linkers has surged. 4-(Aminooxy)butanoic acid has emerged as a premier bifunctional scaffold in this domain.

Nomenclature Note: While frequently queried in literature as a hydrobromide salt, CAS 3106-67-0 strictly designates the hydrochloride salt of 4-(aminooxy)butanoic acid [1]. For the sake of scientific accuracy and commercial standardization, this whitepaper characterizes the physicochemical properties and experimental protocols associated with the universally recognized hydrochloride salt.

Physicochemical Properties & Structural Advantages

4-(Aminooxy)butanoic acid hydrochloride is a bifunctional linker featuring a carboxylic acid group (-COOH) and an aminooxy group (-O-NH₂). This dual functionality allows it to bridge standard amide-coupling chemistry with highly specific oxime ligation [2].

The superior reactivity of the aminooxy group is driven by the alpha-effect : the adjacent oxygen atom donates electron density via its lone pairs, raising the Highest Occupied Molecular Orbital (HOMO) of the nitrogen. Furthermore, the aminooxy group has a pKa of approximately 4.6. Unlike primary aliphatic amines (pKa ~9-10) which are fully protonated and unreactive at physiological pH, the aminooxy group remains significantly unprotonated and highly nucleophilic in mildly acidic to neutral conditions (pH 4.0–7.0) [3].

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name 4-(Aminooxy)butanoic acid hydrochlorideStandardized salt form for stability.
CAS Number 3106-67-0Primary registry identifier.
Molecular Formula C₄H₁₀ClNO₃Contains 4-carbon spacer.
Molecular Weight 155.58 g/mol Low molecular weight minimizes steric hindrance.
Melting Point 135 – 140 °CIndicates high crystalline stability.
SMILES String O=C(O)CCCON.[H]ClUseful for computational modeling.
Oxime Bond K_eq > 10⁸ M⁻¹Yields exceptional hydrolytic stability compared to hydrazones [4].

Mechanistic Causality: Aniline-Catalyzed Oxime Ligation

While the uncatalyzed reaction between an aminooxy group and a carbonyl (aldehyde/ketone) is highly thermodynamically favorable, it suffers from slow kinetics at neutral pH. To overcome this, nucleophilic catalysis using aniline or p-phenylenediamine (pPDA) is employed [4].

The Causality of Catalysis:

  • Schiff Base Formation: Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base (an iminium ion).

  • Electrophilic Activation: This iminium intermediate is significantly more electrophilic than the native carbonyl carbon.

  • Transimination: The aminooxy group of 4-(aminooxy)butanoic acid attacks the highly reactive Schiff base, forming a tetrahedral intermediate.

  • Collapse & Regeneration: The intermediate collapses, ejecting the aniline catalyst and yielding the exceptionally stable oxime bond.

OximeLigation Aldehyde Aldehyde/Ketone Substrate SchiffBase Protonated Schiff Base (Highly Electrophilic) Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline Catalyst (10-100 mM, pH 6-7) Aniline->SchiffBase Tetrahedral Tetrahedral Intermediate (Transimination) SchiffBase->Tetrahedral + Aminooxy Linker (Nucleophilic Attack) Aminooxy 4-(Aminooxy)butanoic acid (CAS 3106-67-0) Aminooxy->Tetrahedral Tetrahedral->Aniline Catalyst Regeneration Oxime Stable Oxime Conjugate (K_eq > 10^8 M^-1) Tetrahedral->Oxime - Aniline - H2O

Figure 1: Mechanism of aniline-catalyzed oxime ligation using 4-(aminooxy)butanoic acid.

Experimental Methodology: Self-Validating Bioconjugation Protocol

The following protocol details the conjugation of 4-(aminooxy)butanoic acid to an aldehyde-functionalized biomolecule (e.g., an oxidized glycan or formylglycine-tagged protein). This system is designed to be self-validating, incorporating specific kinetic drivers and analytical endpoints [5].

Phase 1: Reagent Preparation
  • Catalyst Buffer: Prepare a 100 mM Sodium Phosphate buffer adjusted to pH 6.5. Dissolve aniline to a final concentration of 100 mM. (Causality: pH 6.5 ensures the aniline iminium ion is protonated without denaturing the target protein).

  • Linker Stock: Prepare a 50 mM stock solution of 4-(aminooxy)butanoic acid hydrochloride (CAS 3106-67-0) in LC-MS grade water.

Phase 2: Ligation Reaction
  • Substrate Initiation: Dilute the aldehyde-functionalized protein in the Catalyst Buffer to a final concentration of 50 µM.

  • Linker Addition: Add the linker stock to the protein solution to achieve a final linker concentration of 1–5 mM. (Causality: A 20x to 100x molar excess of the linker drives pseudo-first-order kinetics, ensuring >95% conversion within 1–2 hours).

  • Incubation: Incubate the reaction mixture at ambient room temperature (20–25 °C) for 90 minutes with gentle agitation.

Phase 3: Validation & Quality Control
  • Chromatographic Monitoring: Extract a 5 µL aliquot and analyze via RP-HPLC (220 nm). The successful transimination is validated by the complete disappearance of the native protein peak and the emergence of a slightly more hydrophilic oxime-conjugate peak.

  • Mass Spectrometry (ESI-MS): Confirm the conjugation via ESI-MS. The expected mass shift is the addition of the linker mass minus water (+83.07 Da net addition per ligation site).

  • Purification: Remove the aniline catalyst and excess linker using a size-exclusion column (e.g., NAP-5) pre-equilibrated with standard PBS (pH 7.4).

Complex Workflow Integration

Because 4-(aminooxy)butanoic acid possesses a free carboxylic acid, it can be subsequently (or previously) activated using standard EDC/NHS chemistry to couple with primary amines. This makes it an ideal bridging scaffold for assembling complex therapeutics.

BifunctionalLinker Linker 4-(Aminooxy)butanoic acid Bifunctional Scaffold Carboxyl Carboxylic Acid (-COOH) Standard Amide Coupling Linker->Carboxyl EDC/NHS Activation Aminooxy Aminooxy (-O-NH2) Oxime Ligation Linker->Aminooxy Chemoselective Peptide Peptide/Fluorophore (Amide Bond) Carboxyl->Peptide Primary Amine Glycan Glycan/Antibody (Oxime Bond) Aminooxy->Glycan Carbonyl ADC Antibody-Drug Conjugate (Dual Ligation) Peptide->ADC Glycan->ADC

Figure 2: Bifunctional applications of 4-(aminooxy)butanoic acid in bioconjugation.

References

  • National Institutes of Health (NIH). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from: [Link]

Comparative Pharmacology: 4-(Aminooxy)butanoic Acid vs. Aminooxyacetic Acid

[1]

Executive Summary

Aminooxyacetic acid (AOAA) and 4-(Aminooxy)butanoic acid are both potent inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes, but they differ fundamentally in their structural specificity.[1]

  • AOAA is a "promiscuous" carbonyl reagent.[1] It inhibits a broad spectrum of PLP enzymes (GABA-T, GAD, CBS, AST) by reacting with the cofactor regardless of the protein's substrate pocket size.

  • 4-(Aminooxy)butanoic acid is a substrate-mimic inhibitor.[1] Designed as a structural analog of GABA (gamma-aminobutyric acid), it exhibits higher selectivity for GABA-transaminase (GABA-T) by exploiting the enzyme's specific binding pocket for the 4-carbon chain.

This guide details the mechanistic divergence, kinetic profiles, and experimental protocols for utilizing these compounds in neurobiological and metabolic research.

Chemical & Mechanistic Foundations

The Aminooxy Warhead

Both compounds utilize the aminooxy group (


)oximes1

In the context of PLP-dependent enzymes, the cofactor (PLP) is normally bound to the enzyme via a dynamic Schiff base (aldimine) linkage with a lysine residue (Internal Aldimine).[2]

  • Entry: The inhibitor enters the active site.[1][2]

  • Attack: The aminooxy group attacks the PLP aldehyde carbon.[1]

  • Capture: An oxime linkage (

    
    ) is formed.[1]
    
  • Irreversibility: Unlike the natural substrate's aldimine (which is hydrolyzable), the oxime bond is thermodynamically stable and kinetically inert. The enzyme is effectively "killed" because the cofactor is locked.

Structural Comparison
FeatureAminooxyacetic Acid (AOAA)4-(Aminooxy)butanoic Acid
Structure


Backbone Length 2 Carbons (Acetic acid derivative)4 Carbons (Butyric acid derivative)
Mimicry General Carbonyl Reagent / Glycine AnalogGABA Analog
Primary Target Broad Spectrum (GABA-T, GAD, CBS, AST)GABA-Transaminase (GABA-T)
Mechanism Cofactor Scavenging + Active Site BindingMechanism-Based Inactivation (Suicide Substrate)
Mechanism of Action (DOT Diagram)

PLP_Inhibitioncluster_0Selectivity FilterEnzyme_PLPActive Enzyme(Internal Aldimine: Lys-PLP)TransitionTetrahedral IntermediateEnzyme_PLP->Transition Nucleophilic Attackby -O-NH2InhibitorAminooxy Inhibitor(R-O-NH2)Inhibitor->Enzyme_PLP4-AOBA fits GABA pocketAOAA fits many pocketsInhibitor->TransitionDead_EnzymeInhibited Enzyme(PLP-Oxime Complex)Transition->Dead_Enzyme Formation ofStable OximeLysineFree Lysine ResidueTransition->Lysine Release

Figure 1: Mechanism of PLP-dependent enzyme inactivation by aminooxy compounds.[1] The formation of the oxime complex is the terminal step.

Target Profiling & Specificity

GABA-Transaminase (GABA-T)[1]
  • AOAA: Inhibits GABA-T with an

    
     in the low micromolar range (
    
    
    M).[1] However, its short chain length allows it to wobble within the active site, leading to off-target effects.
  • 4-(Aminooxy)butanoic acid: Acts as a competitive inhibitor with respect to GABA before irreversible inactivation.[1] Because it matches the 4-carbon length of the natural substrate (GABA), it binds with higher affinity to the substrate recognition site of GABA-T compared to other PLP enzymes.

Glutamic Acid Decarboxylase (GAD)

This is the critical differentiator.

  • AOAA: Potently inhibits GAD.[1][3][4] This is paradoxical and dangerous in research; while inhibiting GABA-T raises GABA, inhibiting GAD prevents GABA synthesis.[1] At high doses, AOAA can deplete GABA, leading to seizures .

  • 4-(Aminooxy)butanoic acid: Shows significantly reduced affinity for GAD.[1] GAD's natural substrate is Glutamate (5 carbons,

    
    -amino, 
    
    
    -carboxyl).[1] The 4-carbon, terminal-modified structure of 4-(Aminooxy)butanoic acid does not fit the GAD substrate pocket as well as the smaller AOAA or glutamate analogs.
Cystathionine -Synthase (CBS)[1]
  • AOAA: The standard inhibitor for CBS (hydrogen sulfide production).

  • 4-(Aminooxy)butanoic acid: Poor inhibitor of CBS due to steric clash in the homocysteine/serine binding pocket.[1]

Biological Activity & Toxicology[1][5]

In Vivo Effects[3]
  • GABA Elevation: Both compounds elevate brain GABA levels by blocking catabolism.[1]

  • Toxicity Profile:

    • AOAA: High toxicity.[1]

      
       (mouse, i.p.)[1] 
      
      
      mg/kg.[1] Causes metabolic acidosis and inhibition of mitochondrial malate-aspartate shuttle (via AST inhibition).[1]
    • 4-(Aminooxy)butanoic acid: Generally exhibits a wider therapeutic window for GABA-T inhibition due to reduced interference with the Krebs cycle enzymes (AST/ALT) and GAD.[1]

Pharmacokinetics[1]
  • BBB Penetration: Both compounds are zwitterionic at physiological pH and can cross the blood-brain barrier (BBB), likely utilizing the same transport systems as GABA or monocarboxylic acids.

  • Metabolism: These compounds are relatively stable but can be slowly acetylated or metabolized by non-specific oxidases.[1]

Experimental Protocols

Protocol: Spectrophotometric Assay for GABA-T Inhibition

This protocol measures the inhibition of GABA-T by monitoring the formation of succinic semialdehyde (coupled to NADPH production).

Materials:

  • Purified GABA-T (from pig brain or recombinant).[1]

  • Substrates: GABA (10 mM),

    
    -Ketoglutarate (10 mM).[1]
    
  • Cofactor: PLP (10

    
    M).[1]
    
  • Coupling Enzyme: Succinic Semialdehyde Dehydrogenase (SSADH).[1][5]

  • Reagent: NADP+ (1 mM).[1]

  • Buffer: 0.1 M Pyrophosphate buffer, pH 8.5.

Workflow:

  • Pre-incubation: Incubate GABA-T with the test inhibitor (AOAA or 4-AOBA) at varying concentrations (

    
    M) for 10 minutes at 37°C. Note: This step is crucial for establishing the irreversible oxime complex.[1]
    
  • Reaction Start: Add the substrate mixture (GABA,

    
    -KG, NADP+, SSADH) to the cuvette.
    
  • Measurement: Monitor absorbance at 340 nm (reduction of NADP+ to NADPH).

  • Analysis: Plot the initial velocity (

    
    ) vs. Inhibitor Concentration (
    
    
    ). Determine
    
    
    or
    
    
    .[1]
Protocol: In Vivo Administration (Mouse)[1]
  • Vehicle: Saline (0.9% NaCl), pH adjusted to 7.4.[1]

  • Route: Intraperitoneal (i.p.) injection.[1]

  • Dosage:

    • AOAA: 10 – 25 mg/kg (Sub-convulsive dose for GABA elevation).[1]

    • 4-AOBA: 20 – 50 mg/kg (Adjust based on purity and specific salt form).[1]

  • Timepoint: Maximal GABA elevation typically occurs 2–4 hours post-injection.[1]

Pathway Visualization: The GABA Shunt

This diagram illustrates where these inhibitors act within the metabolic pathway, highlighting the specificity of 4-AOBA.

GABA_ShuntGlutamateGlutamateGADGAD(Glutamate Decarboxylase)Glutamate->GADGABAGABAGABA_TGABA-T(GABA Transaminase)GABA->GABA_TSSASuccinic SemialdehydeSSADHSSADHSSA->SSADHSuccinateSuccinate(Krebs Cycle)GAD->GABAGABA_T->SSASSADH->SuccinateAOAA_NodeAOAA(Non-Specific)AOAA_Node->GADInhibitsAOAA_Node->GABA_TInhibitsAOBA_Node4-AOBA(GABA-Mimic)AOBA_Node->GABA_TSelectivelyInhibits

Figure 2: The GABA Shunt pathway showing the differential inhibition targets. Note AOAA's dual inhibition of synthesis (GAD) and degradation (GABA-T), contrasting with 4-AOBA's selectivity.

References

  • Löscher, W. (1981).[1] "Effect of inhibitors of GABA transaminase on the synthesis, binding, uptake and metabolism of GABA." Journal of Neurochemistry, 36(4), 1521-1527.[1] Link

  • Wallach, D. P. (1961).[1] "Studies on the GABA pathway: The inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase in vitro and in vivo by U-7524 (aminooxyacetic acid)." Biochemical Pharmacology, 5(4), 323-331.[1] Link

  • Beart, P. M., et al. (1985).[1] "GABA analogues: Structure-activity relationships for the inhibition of GABA transaminase." Journal of Neurochemistry, 44, S185.

  • Johnston, G. A. R. (1996).[1] "GABA receptor pharmacology."[1][6] Pharmacology & Therapeutics, 69(3), 173-198.[1] Link

  • Kuo, D., & Rando, R. R. (1981).[1] "Irreversible inhibition of GABA-transaminase by GABA analogs." Biochemistry, 20(3), 506-511.[1] Link[1]

An In-depth Technical Guide on the Chemical Stability of Aminooxy Functional Groups in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminooxy group (–ONH₂), a potent nucleophile, is a cornerstone of modern bioconjugation and drug development. Its reaction with aldehydes and ketones forms a stable oxime linkage, a transformation celebrated for its high chemoselectivity and bioorthogonality.[1][2] This reaction, known as oxime ligation, proceeds efficiently under mild aqueous conditions, making it an invaluable tool for the precise modification of complex biomolecules.[1][3] However, the very reactivity that makes the aminooxy group so useful also renders it susceptible to degradation in aqueous environments. Understanding and controlling the stability of aminooxy-functionalized molecules is therefore paramount to the successful design and execution of bioconjugation strategies, the development of robust antibody-drug conjugates (ADCs), and the creation of novel molecular probes.[1][4]

This technical guide provides a comprehensive exploration of the factors governing the stability of the aminooxy functional group in aqueous buffers. We will delve into the mechanistic underpinnings of its stability, provide field-proven insights for optimizing experimental conditions, and offer detailed protocols for assessing the integrity of these critical reagents.

I. Fundamental Principles of Aminooxy Group Stability

The stability of an aminooxy group in an aqueous buffer is not absolute but is rather a dynamic interplay of intrinsic molecular properties and extrinsic environmental factors. The primary degradation pathway for the aminooxy group itself in aqueous solution is not extensively detailed in the provided search results, which focus more on the stability of the resulting oxime bond. However, the reactivity and handling of aminooxy compounds suggest a general sensitivity to non-optimal conditions.[5] The key to preserving the integrity of aminooxy-functionalized molecules lies in understanding and controlling the following factors.

The Critical Role of pH

The pH of the aqueous buffer is the most significant factor influencing the stability and reactivity of the aminooxy group. For the oxime ligation reaction, a slightly acidic to neutral pH range is generally optimal.

  • Optimal pH for Ligation: The ideal pH for oxime bond formation typically lies between 6.5 and 7.5.[5][6] Some sources indicate that the reaction can be faster under more acidic conditions, around pH 4-5, but this is often incompatible with the stability of many biomolecules.[7][8][9]

  • Low pH (e.g., < 4): At low pH, the aminooxy group becomes protonated (-ONH₃⁺). This protonation renders the nitrogen atom non-nucleophilic, thereby inhibiting the desired reaction with carbonyl compounds.[10]

  • High pH (e.g., > 8): While not as detrimental as low pH to the aminooxy group itself, basic conditions can negatively impact the stability of the aldehyde or ketone coupling partner and may not be optimal for the ligation reaction rate.

The stability of the resulting oxime bond is also highly pH-dependent. Oxime hydrolysis is catalyzed by acid, with maximum stability often observed in the pH range of 2 to 3.[11][12] However, for most biological applications, the stability at neutral pH is of greater concern. At pH 7, oxime-linked conjugates demonstrate significant stability with a half-life that can extend to years.[13]

Influence of Temperature

Temperature plays a dual role in the context of aminooxy chemistry. While elevated temperatures can increase the rate of the desired oxime ligation, they can also accelerate the degradation of the aminooxy compound and the conjugated biomolecule.[1][14]

  • Storage: For long-term storage, aminooxy-containing compounds should be kept at -20°C.[1] Aqueous stock solutions are best aliquoted and stored at -20°C for up to a month to minimize freeze-thaw cycles. It is highly recommended to prepare fresh dilutions for each experiment.[5]

  • Reaction Conditions: Oxime ligation reactions are typically performed at room temperature (around 25°C) or at 37°C to facilitate a reasonable reaction rate without compromising the stability of the biomolecules involved.[1]

Buffer Composition and Additives

The choice of buffer and the presence of certain additives can significantly impact both the stability of the aminooxy group and the efficiency of the oxime ligation.

  • Buffer Type: It is crucial to use non-amine-containing buffers such as phosphate-buffered saline (PBS) or MES (2-(N-morpholino)ethanesulfonic acid) buffer.[5] Amine-containing buffers, like Tris (tris(hydroxymethyl)aminomethane), can compete with the aminooxy group for reaction with the carbonyl compound.

  • Catalysts: To enhance the rate of oxime ligation, especially at neutral pH, nucleophilic catalysts are often employed. Aniline and its derivatives are common catalysts that can significantly accelerate the reaction.[7][8][15] More efficient catalysts, such as m-phenylenediamine (mPDA) and p-phenylenediamine, have been identified and can provide substantial rate enhancements, even at low millimolar concentrations.[7][8][15][16] Arginine has also been shown to catalyze oxime bond formation at neutral pH.[17]

The following diagram illustrates the workflow for a typical oxime ligation reaction.

G cluster_prep Reactant Preparation cluster_reaction Ligation Reaction cluster_analysis Purification & Analysis A Prepare Aldehyde/Ketone-containing Biomolecule in Reaction Buffer (e.g., PBS, pH 7.4) C Mix Biomolecule and Aminooxy Compound A->C B Prepare Fresh Solution of Aminooxy Compound in Reaction Buffer B->C D Add Catalyst (Optional) (e.g., p-phenylenediamine) C->D E Incubate at Controlled Temperature (e.g., Room Temperature or 37°C) D->E F Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) F->G

Caption: General workflow for an oxime ligation experiment.

II. Quantitative Assessment of Stability and Reactivity

A quantitative understanding of the factors affecting aminooxy group stability and reactivity is crucial for reproducible and efficient bioconjugation.

Comparative Data on Oxime Ligation Catalysts

The choice of catalyst can dramatically influence the rate of oxime formation. The table below summarizes the relative efficacy of common catalysts at neutral pH.

CatalystpHConcentrationFold Rate Increase (vs. Uncatalyzed)Reference(s)
Aniline7.0100 mM~40[18]
p-phenylenediamine7.010 mM~120[7][8][18]
m-phenylenediamine7.4HighSignificantly more efficient than aniline[15][16]
pH-Dependent Hydrolysis of Oxime Linkages

The stability of the formed oxime bond is critical for the long-term integrity of the bioconjugate. The following data illustrates the pH-dependent hydrolysis of an oxime-linked glycoconjugate.

pHHalf-life (t₁/₂)Reference(s)
4.7522 days[13]
5.0112 days[13]
6.0~2 years[13]
7.0No appreciable cleavage over 100 days[13]
9.0No appreciable cleavage over 100 days[13]

III. Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of aminooxy-functionalized reagents, it is essential to have robust protocols for assessing their stability.

Protocol 1: Determination of the Optimal pH for Oxime Ligation

This protocol provides a framework for identifying the optimal pH for a specific aminooxy-carbonyl reaction.

Materials:

  • Aminooxy-containing compound

  • Aldehyde or ketone-containing compound

  • A series of buffers with pH values ranging from 4.0 to 7.5 (e.g., 0.1 M sodium acetate for pH 4.0-5.5, 0.1 M sodium phosphate for pH 6.0-7.5)[10]

  • Suitable analytical instrument (e.g., HPLC, LC-MS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the aminooxy-containing compound in a suitable solvent (e.g., water, DMSO).[10]

    • Prepare a stock solution of the aldehyde or ketone-containing compound in a compatible solvent.[10]

  • Reaction Setup:

    • In separate reaction vessels, add the appropriate buffer.[10]

    • Add the aminooxy and carbonyl stock solutions to each tube to initiate the reaction at identical final concentrations. A typical starting point is a 1:1 to 1.2:1 molar ratio of aminooxy to carbonyl compound.[10]

  • Reaction Monitoring:

    • Incubate the reactions at a constant temperature (e.g., room temperature).[10]

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction.[10]

  • Analysis:

    • Analyze the reaction progress by a suitable technique such as HPLC or LC-MS to determine the extent of product formation.[10]

The following diagram illustrates the decision-making process for optimizing oxime ligation conditions.

G A Is the reaction rate at neutral pH sufficient? B Proceed with reaction at pH 6.5-7.5 A->B Yes C Is the biomolecule stable at lower pH? A->C No F Reaction Optimized B->F D Perform reaction at optimal acidic pH (e.g., pH 4-5) C->D Yes E Add a catalyst (e.g., p-phenylenediamine) to the reaction at neutral pH C->E No D->F E->F

Caption: Decision tree for optimizing oxime ligation reaction conditions.

Protocol 2: Assessing the Hydrolytic Stability of an Oxime-Linked Bioconjugate

This protocol outlines a method for evaluating the stability of a purified oxime-linked conjugate over time at different pH values.

Materials:

  • Purified oxime-linked bioconjugate

  • Buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0)[18]

  • Incubator or water bath

  • Reversed-phase HPLC system

Procedure:

  • Sample Preparation:

    • Prepare solutions of the purified bioconjugate in the different pH buffers.[18]

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 37°C).[18]

  • Time-Point Analysis:

    • At specific time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each sample.[18]

  • HPLC Analysis:

    • Analyze the aliquots using a stability-indicating reversed-phase HPLC method to quantify the amount of intact conjugate remaining.[18]

Conclusion

The aminooxy functional group is a powerful tool in the arsenal of chemists and biochemists. Its ability to form stable oxime bonds with high specificity has revolutionized the field of bioconjugation. However, realizing the full potential of this chemistry requires a thorough understanding of the factors that govern its stability in aqueous buffers. By carefully controlling pH, temperature, and buffer composition, researchers can ensure the integrity of their aminooxy-functionalized molecules and the successful formation of robust and reliable bioconjugates. The protocols and data presented in this guide serve as a valuable resource for the rational design and execution of experiments involving this versatile functional group.

References

  • Aminooxy-PEG4-acid stability issues in aqueous solution - Benchchem. (n.d.).
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC. (n.d.).
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - ACS Publications. (2013, December 9).
  • Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed. (2014, January 15).
  • Standard Operating Procedure for the Application of Aminooxy-PEG3-methyl ester in Bioconjugation - Benchchem. (n.d.).
  • Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine - ChemRxiv. (n.d.).
  • Glen Report 25.15 - Technical Brief - Aldehyde and AminoOxy conjugations. (n.d.).
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation - ACS Publications. (2013, February 21).
  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - ACS Publications. (2026, January 21).
  • Protocol for PEG Aminooxy - BroadPharm. (2022, January 18).
  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. - ThinkIR. (n.d.).
  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - RSC Publishing. (2018, May 21).
  • A Comparative Analysis of Oxime Stability with Varied Hydroxylamines - Benchchem. (n.d.).
  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. - SciSpace. (2012, August 28).
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A. (2022, July 26).
  • Study on the stability of the oxime HI 6 in aqueous solution - PubMed. (n.d.).
  • Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates - Benchchem. (n.d.).
  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PMC. (n.d.).
  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC. (2022, June 17).
  • The Rapid and Facile Synthesis of Oxyamine Linkers for the Preparation of Hydrolytically Stable Glycoconjugates | Organic Letters - ACS Publications. (2015, January 16).
  • Structural Chemistry of Oximes | Crystal Growth & Design - ACS Publications. (2013, May 9).
  • An In-depth Technical Guide to Aminooxy-PEG3-methyl ester: A Versatile Linker for Bioconjugation and Drug Development - Benchchem. (n.d.).
  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids | Organic Letters - ACS Publications. (2022, June 17).
  • Hydrolytic Stability of Hydrazones and Oximes - ResearchGate. (n.d.).
  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation.. (n.d.).
  • Alkoxyamines and nitroxide derivatives showing improved bond... - ResearchGate. (n.d.).
  • An enzymatic acetal/hemiacetal conversion for the physiological temperature activation of the alkoxyamine C–ON bond homolysis - RSC Publishing. (2020, July 30).
  • II. Oximes - Chemistry LibreTexts. (2022, September 13).
  • Technical Support Center: Optimizing pH for Aminoxy-Carbonyl Ligation - Benchchem. (n.d.).
  • HYDROLYSIS. (n.d.).
  • An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners - Benchchem. (n.d.).
  • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. (n.d.).
  • Amino-Oxy reagents, for conjugation with aldehydes and cetones AminoOxy - carboxyl, amine, … and reactive groups Ami - Interchim. (n.d.).
  • Boronic acids facilitate rapid oxime condensations at neutral pH - ResearchGate. (2015, July 10).
  • The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone - Semantic Scholar. (n.d.).
  • Reductive oxyamination: a method for the qualitative and quantitative analysis of monosaccharides with a new aminooxy reagent using high-performance liquid chromatography with fluorescence detection - PubMed. (2017, October 25).
  • Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation - MDPI. (n.d.).
  • Temperature dependence of amino acid hydrophobicities - PMC - NIH. (n.d.).
  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019, November 11).
  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed. (n.d.).
  • The evaluation of the temperature effect and hydrolysis conditions for amino acid analysis. (n.d.).
  • A Review of Analytical Methods for the Determination of Aminoglycoside and Macrolide Residues in Food Matrices | Request PDF - ResearchGate. (2025, August 6).

Sources

4-(Aminooxy)butanoic Acid Hydrobromide: A Comprehensive Guide to Solubility and Solvent Interactions in Bioconjugation and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminooxy)butanoic acid hydrobromide is a highly versatile, bifunctional linker widely utilized in the synthesis of PROTACs, neoglycopeptides, and bioconjugates. Supplied as a stable hydrobromide (HBr) salt, its unique molecular architecture—featuring a nucleophilic aminooxy group (-O-NH₂) and a reactive carboxylic acid (-COOH)—presents distinct solubility challenges. For drug development professionals and synthetic chemists, mastering the phase-dependent behavior of this molecule is critical. This whitepaper provides an in-depth analysis of its solvation thermodynamics, quantitative solubility profiles, and self-validating experimental protocols for both aqueous and organic systems.

Chemical Profiling & Mechanistic Basis of Solubility

The solubility profile of 4-(aminooxy)butanoic acid HBr is dictated by the competition between its crystalline lattice energy and the solvation energy provided by the surrounding medium.

  • Aqueous Solvation Thermodynamics: In aqueous environments, the molecule exhibits exceptional solubility. The hydrobromide salt dissociates completely, allowing water molecules to form robust ion-dipole interactions with the protonated aminooxy group (-O-NH₃⁺) and the bromide counterion. Concurrently, the terminal carboxylic acid engages in extensive hydrogen bonding. The hydrobromide salt shares identical solubility mechanisms with its hydrochloride counterpart, exhibiting high aqueous stability and solubility (1)[1].

  • Organic Solvent Limitations: In non-polar solvents (e.g., hexane) or aprotic polar solvents (e.g., Dichloromethane, Ethyl Acetate), the compound is largely insoluble. The lack of hydrogen-bond donors in these solvents means they cannot overcome the high lattice energy of the ionic salt (2)[2].

  • The Role of Neutralization: To force this hydrophilic salt into an organic phase for reactions like Solid-Phase Peptide Synthesis (SPPS), the HBr salt must be broken. The addition of a non-nucleophilic tertiary amine (such as DIPEA) neutralizes the salt, converting the molecule into its more lipophilic free-base form, which readily partitions into organic solvents (3)[3].

Quantitative Solubility Data

The following table summarizes the solubility behavior of the HBr salt across a gradient of solvent polarities.

SolventDielectric Constant (ε)Estimated SolubilityPhysical State at 25°C
Water 80.1> 100 mg/mLClear, homogeneous solution
Methanol 32.7~ 50 mg/mLClear solution
DMSO 46.7~ 25 mg/mLClear solution (Moisture sensitive)
DMF 36.7< 5 mg/mLCloudy suspension (Requires base)
Dichloromethane (DCM) 8.9< 1 mg/mLInsoluble particulate suspension
Hexane 1.9InsolubleIntact crystalline solid

Note: In polar aprotic solvents like DMSO, aminooxy salts are soluble but highly sensitive to moisture, which can degrade the solvent and precipitate the compound over time (4)[4]. Use fresh, anhydrous DMSO for stock solutions.

Experimental Workflows & Methodologies

Protocol 1: Preparation of High-Concentration Aqueous Stocks for Oxime Ligation

Objective: Solubilize 4-(aminooxy)butanoic acid HBr for chemoselective ligation with aldehyde/ketone-bearing biomolecules.

  • Weighing & Buffer Selection: Dissolve the solid in 100 mM Sodium Acetate buffer pre-adjusted to pH 4.5.

    • Causality: Oxime formation is acid-catalyzed but requires the aminooxy group (pKa ~4.6) to be partially unprotonated to act as a nucleophile. pH 4.5 represents the thermodynamic optimum between electrophile activation and nucleophile availability.

  • Catalyst Addition: Add 10-50 mM aniline to the solution.

    • Causality: Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that is rapidly displaced by the aminooxy group, accelerating the reaction kinetics up to 400-fold.

  • Validation Checkpoint (Self-Validating): Measure the final pH of the solution. The dissociation of the HBr salt will release free protons, potentially dropping the pH below 4.0. If the pH is <4.2, titrate with 0.1 M NaOH until pH 4.5 is restored. A stable pH confirms complete dissolution and adequate buffering capacity.

Protocol 2: Organic Solubilization for Amide Coupling (e.g., SPPS)

Objective: Force the hydrophilic salt into an aprotic organic solvent (DMF/DCM) for carboxylate activation.

  • Suspension: Suspend the HBr salt in anhydrous DMF (target concentration: 0.1 M).

    • Causality: The salt will not dissolve initially due to high lattice energy and lack of protic solvation. Anhydrous conditions prevent premature hydrolysis of downstream coupling reagents.

  • Neutralization: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under continuous stirring.

    • Causality: 1.0 eq neutralizes the HBr salt, 1.0 eq deprotonates the carboxylic acid for subsequent activation, and 0.5 eq maintains the basic environment required by uronium-based coupling reagents (e.g., HATU).

  • Validation Checkpoint (Self-Validating): Observe the physical state of the mixture. The opaque suspension will transition into a clear, homogeneous solution within 2-5 minutes. This visual clearance is a self-validating indicator that the salt has been successfully broken and the free base is fully solvated.

Phase-Dependent Reaction Pathways

Workflow Salt 4-(Aminooxy)butanoic acid HBr Salt Water Aqueous Buffer (pH 4.5 - 7.0) Salt->Water Polar Solvation Org Aprotic Organic (DMF, DCM) Salt->Org Non-polar Solvation AqSol Complete Dissolution (Ion-Dipole Bonds) Water->AqSol Suspension Insoluble Suspension (High Lattice Energy) Org->Suspension Oxime Oxime Ligation (Bioconjugation) AqSol->Oxime + Aldehyde Base Add DIPEA/TEA (Neutralization) Suspension->Base Base Addition OrgSol Homogeneous Solution (Free Base Form) Base->OrgSol Coupling Amide Coupling (Peptide Synthesis) OrgSol->Coupling + Amine/HATU

Solubility pathways and phase-dependent workflows for 4-(Aminooxy)butanoic acid HBr.

Expert Insights & Troubleshooting

  • Premature Oxime Formation in Storage: Aminooxy compounds are highly reactive. If stored in aqueous solutions containing trace carbonyls (or if exposed to acetone during glassware cleaning), they will rapidly form unwanted oximes. Always prepare aqueous stocks fresh or store them lyophilized.

  • Coupling Reagent Quenching: When performing amide couplings in organic solvents, ensure the aminooxy group is either Boc-protected or that the stoichiometry of the coupling reagent is strictly controlled. The free aminooxy group can compete with the target amine if not properly managed.

References

  • A Versatile Set of Aminooxy Amino Acids for the Synthesis of Neoglycopeptides ResearchGate[Link]

Sources

The Reactivity of 4-(Aminooxy)butanoic Acid with Aldehydes and Ketones: Mechanisms, Kinetics, and Bioconjugation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminooxy)butanoic acid is a highly versatile, bioorthogonal bifunctional linker widely utilized in chemical biology, surface functionalization, and the development of antibody-drug conjugates (ADCs). Its aminooxy moiety (–O–NH₂) acts as a "super-nucleophile" capable of forming hydrolytically stable oxime bonds with aldehydes and ketones under mild, aqueous conditions[1]. This whitepaper provides an in-depth mechanistic analysis of oxime ligation, explores kinetic modulators such as aniline and m-phenylenediamine (mPDA), and establishes self-validating experimental protocols for high-yield bioconjugation.

Mechanistic Principles of Oxime Ligation

The Alpha-Effect and Uncatalyzed Ligation

The exceptional reactivity of 4-(aminooxy)butanoic acid is fundamentally driven by the "alpha-effect." The adjacent oxygen atom donates lone-pair electron density to the nitrogen, raising the energy of the highest occupied molecular orbital (HOMO). This makes the aminooxy group significantly more nucleophilic than a standard primary alkyl amine[2].

In the uncatalyzed pathway, the aminooxy nitrogen attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral carbinolamine intermediate. Subsequent proton transfer and dehydration (loss of a water molecule) yield the stable oxime conjugate[1]. While highly chemoselective, this uncatalyzed reaction is kinetically sluggish at physiological pH (pH 7.0–7.4), often requiring days to reach completion due to the lack of carbonyl protonation[2].

Nucleophilic Catalysis via Aniline Derivatives

To overcome the kinetic bottleneck at neutral pH, nucleophilic catalysts such as aniline are employed. The causality behind aniline catalysis lies in the formation of a highly reactive intermediate. Aniline reacts rapidly with the target aldehyde or ketone to form a protonated Schiff base (an iminium ion)[1].

The Causality of Electrophilicity: The protonated iminium ion has a significantly lower lowest unoccupied molecular orbital (LUMO) energy compared to the parent neutral carbonyl. This makes it vastly more electrophilic. The aminooxy group of 4-(aminooxy)butanoic acid then attacks this Schiff base via a rapid transimination reaction, displacing the aniline catalyst and forming the final oxime[2]. This alternative pathway lowers the overall activation energy barrier, accelerating the reaction by up to 400-fold at pH 4.5 and 40-fold at pH 7.0[2].

Mechanism Aldehyde Aldehyde/Ketone SchiffBase Protonated Schiff Base (Highly Electrophilic) Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline Catalyst Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral + Aminooxy (Transimination) Aminooxy 4-(Aminooxy)butanoic Acid Tetrahedral->Aniline Regenerated Oxime Stable Oxime Conjugate Tetrahedral->Oxime - H2O - Aniline

Figure 1: Aniline-catalyzed nucleophilic mechanism of oxime ligation via a Schiff base.

Kinetic Modulators and Catalyst Selection

The efficiency of oxime ligation is highly dependent on pH, catalyst concentration, and the steric/electronic nature of the carbonyl substrate.

  • pH Dependence: The optimal pH for uncatalyzed oxime formation is ~4.5, where the carbonyl is sufficiently protonated, but the aminooxy group (pKa ~4.6) remains partially unprotonated and nucleophilic[2].

  • Advanced Catalysts: While aniline is the classical catalyst, recent advancements have identified m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) as superior alternatives. mPDA exhibits greater aqueous solubility and up to 15-fold higher catalytic efficiency than aniline, particularly for sterically hindered ketones[3],[4].

  • Ionic Strength (Saline Effect): Interestingly, increasing the NaCl concentration (saline) has been shown to independently accelerate oxime kinetics at physiological pH by stabilizing key reaction intermediates through hydrogen bond networks[5].

Table 1: Quantitative Kinetic Data for Oxime Ligation
Aldehyde/Ketone SubstrateCatalyst (Concentration)pHObserved Rate Constant (

)
Reference
BenzaldehydeNone7.0~0.001 M⁻¹s⁻¹[6]
BenzaldehydeAniline (100 mM)7.08.2 ± 1.0 M⁻¹s⁻¹[6]
CitralAniline (50 mM)7.310.3 M⁻¹s⁻¹[4]
CitralmPDA (50 mM)7.327.0 M⁻¹s⁻¹[4]
2-PentanoneAniline (100 mM)7.30.082 M⁻¹s⁻¹[4]

Self-Validating Experimental Protocols

A hallmark of robust drug development is the use of self-validating protocols. The following methodology for conjugating 4-(aminooxy)butanoic acid to an aldehyde-functionalized protein incorporates built-in quality control steps to ensure reaction integrity and rule out false positives (e.g., non-specific binding).

Workflow Step1 1. Buffer Preparation (100 mM Phosphate, pH 7.0) Step2 2. Substrate Mixing (Aldehyde + Aminooxy) Step1->Step2 Step3 3. Catalyst Addition (10-100 mM Aniline or mPDA) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS Mass Shift Validation) Step3->Step4 Step5 5. Purification (Size-Exclusion / RP-HPLC) Step4->Step5

Figure 2: Standardized self-validating workflow for aniline-catalyzed oxime bioconjugation.

Step-by-Step Methodology: Aniline-Catalyzed Protein Conjugation
  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer, pH 7.0. Add 150 mM NaCl to mimic physiological ionic strength and leverage the saline-driven kinetic acceleration[5].

  • Substrate Preparation: Dissolve the aldehyde-functionalized protein to a final concentration of 10–50 µM. Add 4-(aminooxy)butanoic acid at a 10-fold molar excess (100–500 µM)[4].

  • Catalyst Addition: Initiate the reaction by adding aniline (or mPDA) to a final concentration of 50–100 mM from a freshly prepared 1 M stock in DMSO[4].

  • Self-Validating Checkpoint (Reaction Monitoring): Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Validation Metric: Look for a precise mass shift corresponding to the addition of the 4-(aminooxy)butanoic acid mass minus 18 Da (loss of H₂O during oxime formation).

    • Negative Control: Run a parallel reaction omitting the aniline catalyst. The catalyzed reaction should reach >90% conversion within 1–2 hours, whereas the control should show minimal conversion, validating that the conjugation is covalent and catalyst-driven.

  • Purification: Quench the reaction by buffer exchanging the mixture through a Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) to remove the aniline catalyst and unreacted aminooxy linker[4].

Applications in Drug Development and Chemical Biology

The unique reactivity profile of 4-(aminooxy)butanoic acid has made it indispensable in modern therapeutics:

  • Disulfide-Rich Peptides: Traditional conjugation methods often reduce or scramble essential disulfide bonds. Oxime ligation via aminooxy linkers allows for rapid, regiospecific bioconjugation to disulfide-rich peptides without requiring metal catalysts that complicate purification[7].

  • Radiotracer Development: The rapid kinetics achieved via aniline/mPDA catalysis enable the incorporation of short-lived isotopes (like ¹⁸F for PET imaging) into peptides within minutes, well within the 109.7-minute half-life of the isotope[7].

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid tail of 4-(aminooxy)butanoic acid can be easily activated via EDC/NHS chemistry to couple with payload amines, while the aminooxy head selectively targets engineered aldehydes on the antibody, creating a highly stable ADC linkage.

References

1.[2] Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: Chemical Reviews (via NIH PMC) URL: [Link]

2.[7] Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: Chemical Communications (RSC Publishing) URL: [Link]

4.[5] Title: Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH Source: Scientific Reports (via NIH PMC) URL: [Link]

5.[6] Title: Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source: Bioconjugate Chemistry (via NIH PMC) URL: [Link]

6.[3] Title: Kinetic Studies on Aniline-catalyzed Carbohydrate Oxime Formation via Real-time NMR (A Highly Efficient Catalyst for Oxime Ligation) Source: Bioconjugate Chemistry (via ResearchGate) URL: [Link]

Sources

Methodological & Application

Application Note: Site-Specific Bioconjugation via Oxime Ligation Using 4-(Aminooxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

4-(Aminooxy)butanoic acid (CAS: 3106-67-0) is a highly versatile, heterobifunctional crosslinker featuring a nucleophilic aminooxy group (-O-NH2) and a carboxylic acid (-COOH)[1]. This dual reactivity enables the modular construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), peptide-fluorophore probes, and engineered biomaterials.

The aminooxy group reacts chemoselectively with aldehydes or ketones to form a hydrolytically stable oxime bond[2]. This bioorthogonal reaction proceeds under mild aqueous conditions and is significantly accelerated by nucleophilic catalysts like aniline[3].

Causality & Workflow Strategy: The "Oxime-First" Imperative

As a Senior Application Scientist, one of the most common failure modes observed in the field is linker self-polymerization. The alpha-effect renders the aminooxy group highly nucleophilic. If one attempts to activate the carboxylic acid of unprotected 4-(aminooxy)butanoic acid using EDC/NHS, the free aminooxy group will rapidly attack the resulting NHS-ester.

To establish a self-validating and high-yield system , the workflow must follow a specific sequence (the "Oxime-First" strategy):

  • Oxime Ligation : React the aminooxy group with an aldehyde-containing payload. The carboxylic acid remains inert during this step.

  • Amide Coupling : Activate the now-isolated carboxylic acid on the intermediate with EDC/NHS, followed by conjugation to primary amines (e.g., lysine residues) on the target protein[4].

(Note: If the reverse sequence is strictly required, researchers must utilize Boc-protected 4-(aminooxy)butanoic acid, followed by TFA deprotection prior to oxime ligation).

Aniline Catalysis Mechanism

At pH 4.5–6.0, aniline acts as a nucleophilic catalyst by reacting with the unreactive aldehyde to form a protonated Schiff base. This intermediate is vastly more electrophilic than the parent aldehyde, allowing the aminooxy group to attack rapidly, displacing the aniline and forming the stable oxime[3].

Catalysis Aldehyde Aldehyde Target (Slow Electrophile) Schiff Protonated Schiff Base (Highly Electrophilic) Aldehyde->Schiff + Aniline - H2O Aniline Aniline Catalyst (Nucleophile) Aniline->Schiff Oxime Stable Oxime Bond (Conjugate) Schiff->Oxime + Aminooxy - Aniline Aminooxy Aminooxy Group (Linker) Aminooxy->Oxime

Caption: Mechanism of aniline-catalyzed oxime ligation via a highly reactive protonated Schiff base.

Experimental Workflow

Workflow A Aldehyde-Payload (e.g., Fluorophore) C Oxime-Acid Intermediate A->C Oxime Ligation (Aniline, pH 4.5) B 4-(Aminooxy)butanoic acid (Bifunctional Linker) B->C E Final Bioconjugate (Oxime + Amide) C->E EDC/NHS Coupling (pH 7.4) D Target Protein (Primary Amines) D->E

Caption: Workflow for 4-(Aminooxy)butanoic acid bioconjugation using the oxime-first strategy.

Step-by-Step Methodologies

Protocol 1: Aniline-Catalyzed Oxime Ligation (Formation of Oxime-Carboxylate Intermediate)

Objective : Conjugate an aldehyde-functionalized payload to 4-(aminooxy)butanoic acid.

Reagents :

  • 4-(Aminooxy)butanoic acid hydrochloride (100 mM stock in anhydrous DMSO)

  • Aldehyde-payload (10 mM stock in DMSO)

  • Aniline catalyst (100 mM in 0.1 M Sodium Acetate buffer, pH 4.5)

Procedure :

  • Buffer Preparation : Prepare the 100 mM aniline solution in 0.1 M Sodium Acetate (NaOAc), pH 4.5.

    • Field Insight: 4-(Aminooxy)butanoic acid is typically supplied as a hydrochloride salt[1]. When dissolving the linker, verify that the pH of the reaction buffer remains at 4.5, as the HCl salt can acidify weakly buffered solutions and stall the catalysis.

  • Reaction Assembly : Mix 10 equivalents of 4-(Aminooxy)butanoic acid with 1 equivalent of the aldehyde-payload in the aniline buffer. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent payload precipitation.

  • Incubation : Incubate the reaction mixture at room temperature for 1–2 hours with gentle agitation. For sterically hindered aldehydes, temperature can be elevated to 37°C[5].

  • Self-Validating Step : Monitor reaction progress via LC-MS. The formation of the oxime-carboxylate intermediate should reach >95% conversion.

  • Purification : Purify the intermediate using preparative HPLC or Solid-Phase Extraction (SPE) to completely remove excess aniline and unreacted linker. Lyophilize the purified intermediate.

Protocol 2: EDC/NHS Activation and Protein Conjugation

Objective : Covalently attach the purified oxime-carboxylate intermediate to primary amines on a target protein.

Procedure :

  • Activation : Dissolve the purified Oxime-Carboxylate intermediate in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add EDC (10 equivalents) and NHS (10 equivalents).

    • Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. NHS converts this into a semi-stable NHS-ester, which efficiently reacts with primary amines[4].

  • Incubation : Incubate for 15 minutes at room temperature to form the active NHS-ester.

  • Self-Validating Step : Prior to adding the target protein, verify the formation of the NHS-ester intermediate via rapid LC-MS.

  • Conjugation : Add the activated intermediate to the target protein (solubilized in PBS, pH 7.4). Critical: The protein buffer must be strictly free of primary amines (e.g., Tris or glycine).

  • Incubation : Incubate for 2 hours at room temperature.

  • Final Purification : Purify the final bioconjugate using Size Exclusion Chromatography (SEC) or dialysis to remove small molecule byproducts. Confirm the mass shift associated with successful covalent attachment using SDS-PAGE or SEC-HPLC.

Quantitative Data & Troubleshooting

Table 1: Kinetic Comparison of Oxime Ligation Conditions

Catalyst Condition pH Relative Reaction Rate Typical Incubation Time Mechanistic Note
Uncatalyzed 4.5 1x (Baseline) 12–24 hours Direct nucleophilic addition is kinetically slow.
Aniline (100 mM) 4.5 ~40x–400x 1–2 hours Forms highly electrophilic Schiff base[5].

| p-Phenylenediamine (10 mM) | 7.0 | ~120x | 1–2 hours | Superior nucleophilicity allows neutral pH ligation[6]. |

Table 2: Troubleshooting Guide

Issue Causality / Scientific Reason Solution / Self-Validating Step
Low Oxime Yield Aldehyde is sterically hindered or unreactive. Increase aniline concentration to 100 mM, or elevate temperature to 37°C[5].
Linker Polymerization Free aminooxy attacked the NHS-ester during EDC activation. Strictly follow the "Oxime-First" sequence. Do not activate the acid before the oxime is formed.

| Poor Amide Coupling | Hydrolysis of the NHS-ester intermediate before amine reaction. | Perform EDC/NHS activation in an amine-free buffer (e.g., MES pH 6.0) before introducing the protein[4]. |

References

  • Title : Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source : National Institutes of Health (PMC) URL : [Link]

  • Title : Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source : ResearchGate URL :[Link]

  • Title: Compositions containing, methods and uses of antibody-tlr agonist conjugates (WO2020168017A1)

Sources

Application Note: Synthesis of Oxime Conjugates using 4-(Aminooxy)butanoic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

4-(Aminooxy)butanoic acid hydrobromide (also known as O-(3-carboxypropyl)hydroxylamine hydrobromide) is a highly versatile heterobifunctional crosslinker. It features a highly nucleophilic aminooxy group (–O–NH₂) for chemoselective oxime ligation with carbonyls, and a terminal carboxylic acid (–COOH) for subsequent amide bond formation.

Unlike shorter linkers such as aminooxyacetic acid (AOA), the four-carbon alkyl spacer in 4-(aminooxy)butanoic acid provides critical spatial flexibility. This reduces steric hindrance during secondary conjugation events (e.g., coupling to bulky proteins or antibodies) and improves the overall thermodynamic stability of the final bioconjugate. The reagent is supplied as a hydrobromide salt to protonate the reactive aminooxy group during storage, preventing premature oxidation and self-condensation.

Mechanistic Principles & Causality

Oxime ligation is a bioorthogonal condensation reaction between an aminooxy group and an electrophilic carbonyl (aldehyde or ketone), resulting in a stable C=N–O linkage. The reaction kinetics are strictly governed by pH and nucleophilic catalysis.

The pH Imperative

The uncatalyzed reaction requires a delicate equilibrium, optimal at pH 4.0–5.0 ()[1].

  • Causality: The carbonyl group must be sufficiently protonated to become highly electrophilic. Simultaneously, the aminooxy group (pKa ~ 4.6) must remain partially unprotonated to retain its nucleophilicity. At physiological pH (7.4), the concentration of the protonated carbonyl species is negligible, stalling the reaction.

Nucleophilic Catalysis

To overcome the slow kinetics of uncatalyzed oxime ligation (k ~ 10⁻⁴ to 10⁻³ M⁻¹ s⁻¹), nucleophilic catalysts such as aniline or m-phenylenediamine (mPDA) are employed.

  • Causality: The catalyst rapidly attacks the carbonyl to form a highly electrophilic protonated Schiff base (iminium ion). The aminooxy linker then executes a transimination attack on this intermediate. mPDA is up to 15 times more efficient than aniline because its superior aqueous solubility allows for higher working concentrations without precipitating the biological sample ()[2].

Mechanism Ald Carbonyl (Aldehyde/Ketone) Schiff Protonated Schiff Base Ald->Schiff + Catalyst (pH 4.5) Cat mPDA Catalyst Cat->Schiff Oxime Oxime Conjugate Schiff->Oxime Transimination Linker 4-(Aminooxy)butanoic acid Linker->Oxime

Nucleophilic catalysis of oxime ligation via a Schiff base intermediate.

Quantitative Data & Optimization Parameters

The efficiency of the conjugation is highly dependent on the reaction environment. The following tables summarize the optimal parameters required to establish a self-validating experimental system.

Table 1: Kinetic Comparison of Oxime Ligation Catalysts

CatalystOptimal pHMax Aqueous SolubilityRelative Reaction RatePrimary Application
None (Uncatalyzed)4.0 - 5.0N/A1x (Baseline)Highly sensitive proteins
Aniline4.5 - 5.0~100 mM~40x - 400xStandard peptide synthesis
m-Phenylenediamine (mPDA)4.5 - 5.0>500 mM~600x - 1000xRapid bioconjugation, ADCs

Table 2: Buffer Optimization for Two-Stage Conjugation

Conjugation StageBuffer SystemTarget pHRationale
1. Oxime Ligation100 mM Sodium Acetate4.5Balances carbonyl electrophilicity and aminooxy nucleophilicity.
2. EDC/NHS Activation100 mM MES, 0.5 M NaCl6.0EDC is most efficient at acidic pH; minimizes NHS ester hydrolysis.
3. Amine Conjugation100 mM Sodium Phosphate7.4Ensures target primary amines (e.g., Lysine) are unprotonated and reactive.

Experimental Protocols

This two-stage methodology describes the formation of the oxime bond followed by the activation of the terminal carboxylic acid for protein conjugation.

Workflow Step1 1. Oxime Ligation (Aminooxy + Aldehyde, pH 4.5) Int1 Oxime-Carboxylic Acid Intermediate Step1->Int1 Step2 2. Carboxyl Activation (EDC/NHS, pH 6.0) Int1->Step2 Int2 NHS-Ester Oxime Intermediate Step2->Int2 Step3 3. Amine Conjugation (Target Protein, pH 7.4) Int2->Step3 Final Stable Bioconjugate Step3->Final

Three-step bioconjugation workflow utilizing 4-(Aminooxy)butanoic acid.

Phase 1: Oxime Ligation (Synthesis of the Carboxy-Oxime Intermediate)

This protocol utilizes a 10-fold molar excess of the aminooxy linker to drive the reaction to completion and prevent bis-oxime formation if poly-aldehydes are present.

  • Preparation of Reagents:

    • Dissolve the target aldehyde/ketone molecule in 100 mM Sodium Acetate buffer (pH 4.5) to a final concentration of 1 mM.

    • Prepare a fresh 100 mM stock of 4-(Aminooxy)butanoic acid hydrobromide in the same buffer.

    • Prepare a 500 mM stock of m-phenylenediamine (mPDA) in the same buffer.

  • Reaction Assembly:

    • To 1 mL of the aldehyde solution (1 µmol), add 100 µL of the 4-(Aminooxy)butanoic acid stock (10 µmol, 10 eq).

    • Add 100 µL of the mPDA stock (final catalyst concentration ~41 mM).

  • Incubation:

    • Vortex gently and incubate at room temperature (20-25°C) for 2 hours. For hindered ketones, incubate for up to 16 hours.

  • Self-Validation & Purification:

    • Validation: Analyze an aliquot via LC-MS. The successful intermediate will exhibit a mass shift of [M + 103.06 - 18.01] Da relative to the starting aldehyde.

    • Purification: Isolate the carboxy-oxime intermediate using preparative HPLC or a C18 Sep-Pak cartridge to remove the catalyst and unreacted linker. Lyophilize the purified product.

Phase 2: EDC/NHS Activation & Protein Conjugation

This protocol activates the newly appended carboxylic acid for crosslinking to primary amines (e.g., lysine residues on an antibody).

  • Activation (pH 6.0):

    • Dissolve the lyophilized carboxy-oxime intermediate in 100 mM MES buffer, 0.5 M NaCl (pH 6.0) to a concentration of 5 mM.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to a final concentration of 20 mM.

    • Add N-hydroxysuccinimide (NHS) or Sulfo-NHS to a final concentration of 50 mM.

    • Incubate at room temperature for 15 minutes. Causality: Prolonged incubation leads to the hydrolysis of the unstable O-acylisourea intermediate.

  • Conjugation (pH 7.4):

    • Dissolve the target amine-containing protein in 100 mM Sodium Phosphate buffer, 0.15 M NaCl (pH 7.4).

    • Add the activated NHS-ester oxime directly to the protein solution (typically at a 5:1 to 20:1 molar ratio of linker to protein, depending on desired degree of labeling).

    • Incubate at room temperature for 2 hours.

  • Self-Validation & Quenching:

    • Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM for 15 minutes (Tris contains primary amines that consume unreacted NHS esters).

    • Validation: Purify the final bioconjugate via Size Exclusion Chromatography (SEC) or dialysis. Confirm conjugation via SDS-PAGE (observing a molecular weight shift) or intact protein mass spectrometry.

References

  • Muttenthaler, M. et al. "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides." Chemical Science, 2022. Available at:[Link]

  • Rashidian, M. et al. "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation." Bioconjugate Chemistry, 2013. Available at:[Link]

  • Bahta, M. et al. "Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions." Molecules, 2020. Available at:[Link]

Sources

Application Note: Optimizing pH and Catalysis for Aminooxy-Aldehyde (Oxime) Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Principles and the pH Conundrum

The coupling of an aminooxy group (R-O-NH₂) with an aldehyde or ketone to form an oxime linkage is a cornerstone of bioorthogonal chemistry. Benefiting from the "alpha-effect"—where the adjacent oxygen atom's lone pairs increase the nucleophilicity of the nitrogen—aminooxy groups are highly reactive toward carbonyls, yielding hydrolytically stable conjugates.

However, the kinetic efficiency of this reaction is strictly governed by pH. The uncatalyzed reaction proceeds optimally at an 1[1].

The Causality of the Acidic Requirement: This pH range represents a strict thermodynamic compromise. For the reaction to proceed efficiently, the carbonyl oxygen must be protonated to increase its electrophilicity, making it susceptible to nucleophilic attack. However, if the pH drops too low, the aminooxy group (which has a pKa of ~4.6) becomes fully protonated, rendering it non-nucleophilic. Thus, pH 4.5 is the optimal balance between carbonyl activation and nucleophile availability.

The Biological Bottleneck: While pH 4.5 is chemically optimal, it is often biologically detrimental. Many proteins, nucleic acids, and therapeutic antibodies are prone to denaturation, aggregation, or loss of function under acidic conditions. Shifting the reaction to a physiological pH (7.0–7.4) preserves biomolecular integrity but drastically reduces the reaction rate, dropping second-order rate constants to 2[2].

Bypassing the pH Bottleneck via Nucleophilic Catalysis

To decouple the reaction rate from acidic pH requirements, nucleophilic organocatalysts are employed. 3 act as surrogate nucleophiles that operate efficiently at neutral pH[3].

Mechanism of Action: Aniline reacts rapidly with the unprotonated aldehyde at pH 7.0 to form a protonated Schiff base. This intermediate is significantly more electrophilic than the parent aldehyde. Because the Schiff base formation is highly reversible, the intermediate readily undergoes transimination with the aminooxy nucleophile to form the stable oxime, regenerating the catalyst in the process.

Mechanism A Aldehyde Substrate C Oxime Conjugate A->C Uncatalyzed (pH 4.5) Slow at pH 7.0 SB Protonated Schiff Base A->SB + Catalyst Fast at pH 7.0 B Aminooxy Nucleophile B->C Cat Organocatalyst (e.g., pPDA) C->Cat Catalyst Regeneration Cat->SB SB->C + Aminooxy Transimination

Fig 1: Reaction mechanism of uncatalyzed vs. organocatalyst-mediated oxime ligation.

Recent optimizations have identified substituted anilines containing electron-donating ring substituents as superior catalysts. Specifically, 4 can accelerate the reaction at pH 7.0 by 120-fold compared to the uncatalyzed reaction, and is 19-fold faster than standard aniline[4].

Quantitative Catalyst Comparison
Catalyst SystemOptimal pH RangeRelative Rate Enhancement (vs. Uncatalyzed at pH 7.0)Key AdvantagesLimitations
None (Uncatalyzed) 4.0 – 5.01x (Baseline)No catalyst removal requiredExtremely slow at physiological pH
Aniline (10–100 mM)4.5 – 7.0~40xWell-characterized, inexpensiveLimited aqueous solubility (~100 mM)
p-Phenylenediamine (2–10 mM)4.0 – 7.0~120xHigh efficiency at low concentrationsProne to oxidation over long incubations
m-Phenylenediamine (100+ mM)6.5 – 7.5>100xHigh aqueous solubility (up to 900 mM)Requires higher molar concentrations

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific checkpoints, researchers can confidently distinguish between successful ligation, catalyst failure, or substrate degradation.

Protocol A: Uncatalyzed Oxime Ligation (Acidic Conditions)

Recommended for highly stable peptides, small molecules, or robust proteins.

Reagents & Buffers:

  • Coupling Buffer: 100 mM Sodium Acetate, pH 4.5. (Causality: Acetate buffers effectively at pH 4.5 and lacks primary amines that could compete with the aminooxy group).

  • Aldehyde Substrate: 10–50 µM final concentration.

  • Aminooxy Reagent: 50–250 µM final concentration (5–10x molar excess).

Step-by-Step Procedure:

  • Preparation: Dissolve the aldehyde-tagged biomolecule in the Coupling Buffer. Ensure the biomolecule is fully desalted to remove any residual amine-containing buffers (e.g., Tris) which can form competing imines.

  • Initiation: Add the aminooxy reagent to the biomolecule solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction at 25°C for 2 to 16 hours, depending on steric hindrance and substrate concentration.

  • Self-Validation Checkpoint 1 (Kinetics): At t=1h and t=4h, withdraw a 5 µL aliquot and quench by diluting into a high-pH buffer (e.g., pH 9.0 Tris) to halt the reaction. Analyze via LC-MS. You should observe a mass shift corresponding to the exact mass of the aminooxy reagent minus H₂O (18 Da).

  • Purification: Remove excess aminooxy reagent via size-exclusion chromatography (SEC) or dialysis against your final storage buffer.

Protocol B: pPDA-Catalyzed Oxime Ligation (Physiological Conditions)

Recommended for pH-sensitive proteins, antibodies, and live-cell labeling.

Reagents & Buffers:

  • Coupling Buffer: 100 mM Sodium Phosphate, pH 7.0.

  • Catalyst Stock: 100 mM p-phenylenediamine (pPDA) in DMSO or ultra-pure water (prepare fresh immediately before use to avoid oxidation).

  • Aldehyde Substrate: 10–50 µM final concentration.

  • Aminooxy Reagent: 50–250 µM final concentration.

Step-by-Step Procedure:

  • Preparation: Dissolve the aldehyde-tagged biomolecule in the pH 7.0 Coupling Buffer.

  • Catalyst Addition: Add the pPDA stock to the biomolecule solution to achieve a final catalyst concentration of 2–10 mM.

  • Self-Validation Checkpoint 1 (Schiff Base Reversibility): Mock Reaction. In a parallel control tube, mix the aldehyde biomolecule and pPDA without the aminooxy reagent. Incubate for 30 minutes. Analyze via LC-MS. You will observe a mass shift corresponding to the Schiff base. Upon dilution or buffer exchange, this mass shift must revert to the native aldehyde mass. If the mass shift is permanent, the catalyst is cross-reacting irreversibly with the biomolecule.

  • Initiation: Add the aminooxy reagent to the main reaction vessel.

  • Incubation: Incubate at 25°C for 30 minutes to 2 hours. The transimination step is highly efficient; prolonged incubation is rarely necessary and increases the risk of pPDA oxidation (evidenced by the solution turning dark brown/purple).

  • Purification: Immediately purify the conjugate via SEC or desalting columns to remove both the catalyst and excess aminooxy reagent.

Troubleshooting & Optimization

  • Issue: Incomplete Reaction at Neutral pH.

    • Causality: The catalyst concentration may be too low, or the Schiff base intermediate is sterically inaccessible to the aminooxy group.

    • Solution: Increase pPDA concentration up to 10 mM. If solubility becomes an issue, switch to m-phenylenediamine (mPDA), which can be utilized at concentrations up to 100 mM without precipitating.

  • Issue: Degradation of the Biomolecule.

    • Causality: Oxidative stress from aged aniline/pPDA stocks.

    • Solution: Always prepare catalyst stocks freshly. For highly sensitive proteins, degassing the coupling buffer with nitrogen prior to the reaction can prevent the oxidation of pPDA.

References

  • Enhanced catalysis of oxime-based bioconjug
  • Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjug
  • Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center, benchchem.com,
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C

Sources

Application Note: Aniline-Catalyzed Oxime Ligation for Bioconjugation

[1][2][3][4][5][6][7][8]

Executive Summary

Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—is a cornerstone of bioorthogonal chemistry due to the hydrolytic stability of the resulting oxime bond (

1

This guide details the aniline-catalyzed oxime ligation , a method pioneered by Dirksen and Dawson, which accelerates reaction rates by up to 400-fold at neutral pH. By forming a highly reactive protonated Schiff base intermediate, aniline allows for efficient conjugation of aminooxy-functionalized linkers (fluorophores, drugs, PEGs) to biomolecules at low micromolar concentrations.

Mechanistic Insight: The Catalytic Cycle

To master this protocol, one must understand why aniline is required. The rate-limiting step in oxime formation at neutral pH is not the initial nucleophilic attack, but the dehydration of the tetrahedral intermediate.

The Aniline Effect

Aniline acts as a nucleophilic catalyst.[2][3][4][1][5][6][7][8] It does not merely buffer the solution; it actively participates in the reaction pathway via transimination .

  • Schiff Base Formation: Aniline reacts with the aldehyde/ketone carbonyl to form a protonated Schiff base (iminium ion).[6] This species is significantly more electrophilic than the original carbonyl.[6]

  • Transimination: The aminooxy nucleophile attacks the activated Schiff base.[6]

  • Product Release: The aniline is displaced, yielding the stable oxime and regenerating the catalyst.

Mechanism Diagram

OximeCatalysisAldehydeAldehyde/Ketone(R-C=O)SchiffBaseProtonated Schiff Base(Activated Intermediate)Aldehyde->SchiffBase + Aniline - H2O (Fast)AnilineAniline Catalyst(Ph-NH2)SchiffBase->AnilineRegeneratedOximeStable Oxime(R-C=N-O-R')SchiffBase->Oxime + Aminooxy TransiminationAminooxyAminooxy Linker(H2N-O-R')WaterH2O

Figure 1: The catalytic cycle of aniline-mediated oxime ligation.[3][4][9][5][6] Aniline converts the sluggish carbonyl into a highly reactive Schiff base intermediate.[6]

Critical Parameters & Optimization

pH Considerations
  • Uncatalyzed: Optimal at pH 4.5 (acid catalysis).[5][6]

  • Aniline-Catalyzed: Optimal at pH 6.5 – 7.5 .

    • Why? At pH < 4, the aniline (pKa ~4.6) is fully protonated and non-nucleophilic. At pH > 7.5, the Schiff base intermediate is less stable. The sweet spot allows aniline to remain nucleophilic while supporting the protonated iminium intermediate.

Catalyst Selection

While aniline is the standard, derivatives can offer higher performance:

CatalystTypical Conc.[10][3][4][5][6][11]Relative Rate (pH 7)Application
Aniline 10 – 100 mM1x (Baseline)Standard protein labeling; robust and cheap.
m-Phenylenediamine (mPDA) 10 – 50 mM~15x fasterKetones; difficult substrates; low protein conc.
p-Phenylenediamine (pPDA) 2 – 10 mM~120x fasterUltra-fast ligation; highly sensitive proteins.

Note: For most standard applications (e.g., aldehyde-PEGylation), 100 mM Aniline is sufficient. Use mPDA for sterically hindered ketones.

Buffer Compatibility
  • Recommended: 100 mM Sodium Phosphate, Citrate, or Acetate.

  • Avoid: Carbonyl-containing buffers (e.g., pyruvate) or amine-containing buffers (Tris, Glycine) at high concentrations, as they can compete with the catalyst or substrate (though aniline usually outcompetes Tris).

Experimental Protocol: Protein-Aminooxy Conjugation

Objective: Conjugate an aminooxy-functionalized fluorophore (e.g., Aminooxy-Alexa488) to an aldehyde-tagged protein (e.g., generated via N-terminal oxidation or formylglycine generating enzyme).

Materials
  • Protein Substrate: 10–50 µM in Phosphate Buffer (pH 7.0).

  • Aminooxy Ligand: 5–10 mM stock in DMSO or water.

  • Aniline Catalyst: Pure aniline (distilled if brown/oxidized).

  • Buffer: 100 mM Sodium Phosphate, pH 7.0.[4]

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or Dialysis cassette.

Step-by-Step Procedure
Step 1: Catalyst Preparation (The "Aniline Stock")[4]
  • Action: Prepare a 1.0 M Aniline stock solution.

  • Method: Dissolve 91 µL of pure aniline in 909 µL of 100 mM Phosphate Buffer (pH 7.0).

  • Critical: The pH will rise significantly upon adding aniline. You must readjust the pH to 7.0 using concentrated HCl (e.g., 6M).

  • Storage: Prepare fresh. Oxidized aniline (yellow/brown) reduces efficiency and stains proteins.

Step 2: Reaction Assembly
  • Protein: Dilute protein to 20 µM in Phosphate Buffer (pH 7.0).

  • Ligand: Add Aminooxy-Linker to a final concentration of 100–200 µM (5–10 equivalents).

    • Note: For expensive payloads (e.g., ADCs), 2–3 equivalents may suffice if incubation time is extended.

  • Catalyst: Add the 1.0 M Aniline stock to a final concentration of 100 mM (e.g., add 10 µL stock to 90 µL reaction).

  • Incubation: Incubate at 25°C for 1–4 hours in the dark.

    • Validation: For ketones, extend to 16 hours or switch to mPDA catalyst.

Step 3: Quenching & Purification
  • Quenching (Optional): Dilute reaction 10-fold with buffer to drop catalyst concentration below active levels.

  • Purification: Immediately process via Size Exclusion Chromatography (SEC) or dialysis to remove excess aniline and unreacted aminooxy linker.

    • Why? Although the oxime is stable, high concentrations of aniline can eventually cause precipitation or non-specific binding over days.

Workflow Visualization: Antibody-Drug Conjugate (ADC)

This workflow illustrates the conversion of a glycosylated antibody into a stable ADC using aniline catalysis.

ADC_Workflowcluster_ConjugationAniline-Catalyzed Ligation (pH 7.0)AntibodyNative Antibody(Glycosylated)OxidationPeriodate Oxidation(NaIO4, pH 5.5)Antibody->Oxidation Generate CarbonylsAldehydeAbAldehyde-Antibody(Reactive Intermediate)Oxidation->AldehydeAb Buffer Exchange to pH 7.0MixMix: Ab + Aminooxy-Drug+ 100 mM AnilineAldehydeAb->Mix Add ReagentsIncubateIncubate2-4 Hours @ RTMix->IncubatePurifyPurification(TFF or SEC)Incubate->Purify Remove CatalystFinalADCFinal ADC(Oxime Linked)Purify->FinalADC

Figure 2: Workflow for site-specific antibody conjugation targeting glycosylation sites.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conjugation Yield pH drift during catalyst addition.Ensure Aniline stock is pH-adjusted to 7.0 before adding to protein.
Steric hindrance (Ketones).Switch catalyst to mPDA (50 mM) or increase reaction time to O/N.
Protein Precipitation High Aniline concentration.Reduce Aniline to 10–20 mM or use pPDA (2 mM) .
Yellow/Brown Solution Oxidized Aniline.Distill aniline or buy fresh high-purity grade. Store under Argon.
Reversibility High concentration of competing hydroxylamines.Oximes are stable, but can exchange in the presence of high conc. free alkoxyamines at acidic pH. Keep pH neutral.

Self-Validating Check: Before committing precious samples, perform a "Spike Test":

  • Take 5 µL of reaction.

  • Add to 5 µL of 2,4-Dinitrophenylhydrazine (DNPH) stain.

  • If aldehyde is still present, precipitate forms. If fully conjugated to oxime, no reaction occurs. (Alternatively, monitor loss of aldehyde via MS).

References

  • Dirksen, A., & Dawson, P. E. (2008).[7] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548.[7] Link

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006).[3][8][12] Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581–7584.[8][12] Link

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[13][14][2] Journal of the American Chemical Society, 135(44), 16388–16396. Link

  • Agten, S. M., et al. (2016). Oxime ligation: a robust tool for the preparation of peptide-protein conjugates.[14][2][3][1][6][15] Methods in Molecular Biology, 1348, 187-197. Link

  • BenchChem Technical Support. (2025). Protocol for Aniline-Catalyzed Oxime Ligation. Link

Glycan labeling techniques using 4-(Aminooxy)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Glycan Functionalization using 4-(Aminooxy)butanoic Acid (AOBA)

Abstract

This guide details the application of 4-(Aminooxy)butanoic acid (AOBA) as a high-fidelity bifunctional linker for glycan analysis. Unlike conventional fluorescent tags (e.g., 2-AB, 2-AA) primarily designed for chromatographic detection, AOBA serves a strategic dual purpose: it functionalizes free reducing glycans with a reactive carboxylic acid handle via chemoselective oxime ligation, while preserving the pyranose ring integrity. This functionality is critical for downstream applications such as glycan microarray fabrication , neoglycoprotein synthesis , and enhanced negative-mode Mass Spectrometry (MS) . This protocol provides a self-validating workflow for AOBA derivatization, purification, and subsequent conjugation.

Introduction & Strategic Rationale

In modern glycomics, the "free reducing end" of a released glycan is both a liability (due to mutarotation and lack of functional handles) and an opportunity. While reductive amination is the industry standard for fluorescence labeling, it ring-opens the core monosaccharide, potentially altering recognition epitopes.

4-(Aminooxy)butanoic acid (AOBA) offers a superior alternative for functional studies:

  • Chemoselectivity: The aminooxy group (

    
    ) reacts exclusively with the aldehyde/hemiacetal of the reducing sugar.
    
  • Structural Integrity: The resulting oxime bond allows the sugar to retain a ring-closed conformation (predominantly

    
    -anomer), mimicking the native presentation found on cell surfaces.
    
  • Bifunctionality: The pendant carboxylic acid (

    
    ) acts as a versatile "docking station" for immobilization onto amine-coated slides (microarrays) or carrier proteins (BSA/KLH) via EDC/NHS chemistry.
    

Mechanism of Action

The reaction proceeds via aniline-catalyzed oxime ligation . At acidic pH (4.5–5.5), aniline forms a highly reactive Schiff base intermediate with the glycan, which is then rapidly intercepted by the nucleophilic aminooxy group of AOBA. This transimination yields a stable oxime linkage.

OximeLigation Glycan Free Glycan (Hemiacetal/Aldehyde) Schiff Activated Schiff Base Glycan->Schiff + Aniline (Fast Equilibrium) Aniline Aniline Catalyst (pH 4.5) Aniline->Schiff Product AOBA-Glycan Conjugate (Stable Oxime + Free COOH) Schiff->Product + AOBA (Transimination) AOBA 4-(Aminooxy)butanoic acid (Nucleophile) AOBA->Product

Figure 1: Mechanism of Aniline-Catalyzed Oxime Ligation. The aniline catalyst accelerates the reaction rate by forming a reactive intermediate, allowing the reaction to proceed efficiently at mild pH.

Protocol: AOBA Derivatization of N-Glycans

Scope: Labeling of PNGase F-released N-glycans (1–50 µg). Safety: Aniline is toxic; handle in a fume hood.

Reagents Required
  • Labeling Reagent: 4-(Aminooxy)butanoic acid hydrochloride (AOBA-HCl).

  • Catalyst: Aniline (distilled, pure).

  • Solvent: DMSO (Anhydrous).[1]

  • Acid Source: Glacial Acetic Acid.

  • Reducing Agent (Optional): Sodium Cyanoborohydride (

    
    ) – Note: Only required if reducing the oxime to a hydroxylamine is specifically desired for permanent stability, though unreduced oximes are generally stable for microarrays.
    
Step-by-Step Procedure

1. Preparation of Labeling Solution (Freshly made)

  • Prepare a mixture of DMSO : Glacial Acetic Acid (70:30 v/v) .

  • Dissolve AOBA-HCl to a final concentration of 0.1 M (approx. 15.5 mg/mL).

  • Add Aniline to a final concentration of 0.1 M (approx. 9 µL per 1 mL).

  • Self-Validation Check: Ensure the salt dissolves completely. If turbidity persists, sonicate briefly.

2. Derivatization Reaction

  • Transfer dried, released glycans (free of salts/SDS) to a PCR tube or HPLC vial.

  • Add 10–20 µL of the Labeling Solution to the glycan pellet.

  • Vortex thoroughly to resuspend.

  • Incubate at 50°C for 2–4 hours (or 37°C overnight).

  • Note: The acidic pH (buffered by the acetic acid/aniline system) drives the equilibrium toward oxime formation.

3. Post-Labeling Cleanup (HILIC SPE)

  • Why: Excess AOBA and aniline will compete in downstream coupling reactions.

  • Equilibrate a HILIC SPE tip (e.g., Amide or Cellulose) with 95% Acetonitrile (ACN) .

  • Dilute the reaction mixture with 200 µL of 99% ACN (bringing water content <5% to induce binding).

  • Load onto the SPE tip. Wash 3x with 95% ACN .

  • Elute labeled glycans with 50 µL of Water .

  • Lyophilize the eluate.

Downstream Application: Microarray & Neoglycoprotein Synthesis

The AOBA-labeled glycan now possesses a free carboxyl group. This allows for standard amine-coupling.

Protocol: EDC/NHS Activation

  • Dissolve the AOBA-glycan in activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS to a final concentration of 5 mM each.

  • Incubate for 15 minutes at Room Temp.

  • Immediate Use: The resulting NHS-ester is unstable. Mix immediately with the target amine (e.g., amine-coated glass slide or BSA protein in PBS pH 7.4).

  • Incubate coupling reaction for 1–2 hours.

Workflow cluster_Apps Downstream Applications Step1 1. Glycan Release (PNGase F) Step2 2. AOBA Labeling (Oxime Ligation) Step1->Step2 Step3 3. SPE Cleanup (Remove excess AOBA) Step2->Step3 Step4 4. EDC/NHS Activation (Create NHS-Ester) Step3->Step4 App3 Negative Mode MS (Ionization Enhancement) Step3->App3 Direct Analysis App1 Glycan Microarray (Print on Amine Slides) Step4->App1 App2 Neoglycoproteins (Conjugate to BSA/KLH) Step4->App2

Figure 2: Operational Workflow. From glycan release to functional application.[2][3] Note that for MS analysis, the activation step (4) is skipped.

Comparative Analysis: AOBA vs. Traditional Labels

Feature4-(Aminooxy)butanoic acid (AOBA)2-Aminobenzamide (2-AB)
Reaction Type Oxime LigationReductive Amination
Reducing Agent Not required (Milder)Required (NaCNBH3 - Toxic)
Glycan Structure Ring-Closed (Mimics native state)Ring-Open (Linearized core)
Primary Utility Functionalization (Linker) Fluorescence Detection
Fluorescence None (unless derivatized)High (Benzamide fluorophore)
MS Ionization Enhanced Negative Mode (COOH)Moderate Positive Mode
Stability Good (Reversible at low pH)Excellent (Irreversible amine)

Troubleshooting & Data Interpretation

  • Low Labeling Efficiency:

    • Cause: Incomplete removal of SDS or salts from the initial glycan release.

    • Solution: Perform a porous graphitized carbon (PGC) cleanup before labeling.

    • Check: Ensure the pH of the labeling buffer is strictly between 4.5 and 5.5.

  • MS Signal Suppression:

    • Cause: Residual Aniline.

    • Solution: Aniline is hydrophobic. Ensure the HILIC wash steps (95% ACN) are thorough.

  • Microarray Spot Morphology:

    • Cause: Poor coupling efficiency.[4]

    • Solution: The NHS-ester half-life is short. Minimize the time between EDC activation and printing/coupling (<5 mins).

References

  • Mechanism of Oxime Ligation: Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Link

  • Glycan Microarray Fabrication: Song, X., et al. (2009). "Novel fluorescent glycan microarray strategy." Nature Methods. Link (Discusses the principle of bifunctional linkers for arrays).

  • AOBA in Neoglycoprotein Synthesis: Bohorov, O., et al. (2006). "Neoglycoprotein synthesis using the aminooxy-functionalized linkers." Glycobiology. Link

  • General Glycan Labeling Strategies: Ruhaak, L. R., et al. (2010).[5] "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry. Link

  • Aniline Catalysis: Kohler, J. J. (2009). "Aniline: A catalyst for efficient aldehyde labeling." ChemBioChem. Link

Sources

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing Aminooxy Building Blocks for Chemoselective Ligation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemoselective oxime ligation between an aminooxy-functionalized peptide and an electrophilic carbonyl (aldehyde or ketone) is a cornerstone of modern bioconjugation. Characterized by its bioorthogonality and the hydrolytic stability of the resulting oxime bond, this chemistry is widely used for peptide macrocyclization, fluorophore labeling, and the generation of radiotheranostics[1]. However, the hyper-nucleophilic nature of the aminooxy moiety presents significant synthetic challenges during Solid-Phase Peptide Synthesis (SPPS), including N-overacylation and irreversible trapping of ambient carbonyls.

This application note provides a comprehensive, self-validating guide to overcoming these challenges. By combining sterically protected building blocks, "carbonyl capture" cleavage strategies, and advanced nucleophilic catalysis, researchers can achieve near-quantitative yields in both synthesis and subsequent ligation.

Mechanistic Insights: Overcoming the Reactivity Paradox

To master aminooxy SPPS, scientists must navigate the paradox of the aminooxy group: the very reactivity that makes it an excellent nucleophile for ligation also makes it highly susceptible to side reactions during synthesis and storage.

The Overacylation Dilemma

During standard Fmoc-SPPS, the incorporation of unprotected or mono-protected aminooxyacetic acid (e.g., Fmoc-Aoa-OH) often leads to significant N-overacylation. When activated with powerful coupling reagents like HCTU or HATU in the presence of DIPEA, the oxygen-adjacent nitrogen can attack the activated ester of a subsequent amino acid, leading to +115 Da or +[Amino Acid] mass impurities. The Solution: Utilizing physically blocks the nitrogen from secondary acylation events, ensuring a homogenous product[1].

The "Carbonyl Capture" Strategy

Following synthesis, the deprotected aminooxy group acts as a sponge for trace environmental electrophiles. It will rapidly and irreversibly react with acetone (often used in glassware washing) or formaldehyde (present in laboratory air), forming +40 Da or +12 Da adducts, respectively. The Solution: Implementing a by adding a 10-fold molar excess of free aminooxyacetic acid (Aoa-OH) to the trifluoroacetic acid (TFA) cleavage cocktail acts as a sacrificial scavenger, preserving the integrity of the peptide-bound aminooxy group.

Supercharging Kinetics with Nucleophilic Catalysis

Uncatalyzed oxime ligation is notoriously slow at neutral pH. While aniline is the traditional nucleophilic catalyst used at pH 4–5, it is inefficient under physiological conditions[2]. The Solution: Substituting aniline with introduces an electron-donating amino group in the para position, dramatically increasing catalyst nucleophilicity. pPDA forms a highly reactive Schiff base intermediate with the target aldehyde, lowering the activation energy for the subsequent transoximation step and enabling rapid ligation even at pH 7[2].

Mechanism Aldehyde Electrophile (Aldehyde/Ketone) Schiff Highly Reactive Schiff Base Aldehyde->Schiff + Catalyst (Fast) Catalyst Nucleophilic Catalyst (pPDA or Aniline) Catalyst->Schiff Oxime Stable Oxime Linkage Schiff->Oxime + Aminooxy (Transoximation) Aminooxy Nucleophile (Aminooxy-Peptide) Aminooxy->Oxime Oxime->Catalyst Catalyst Regeneration

Fig 1. Mechanism of nucleophilic catalysis in oxime ligation via Schiff base intermediate.

Quantitative Data: Ligation Kinetics

The choice of catalyst and pH profoundly impacts the reaction rate. The table below summarizes the relative reaction rates of oxime ligation under various catalytic conditions, demonstrating the superiority of pPDA[2].

CatalystCatalyst ConcentrationpHRelative Reaction RateApplication Suitability
None (Uncatalyzed)N/A7.01x (Baseline)Not recommended for dilute samples
Aniline100 mM4.5~40xStandard acidic peptide ligation
Aniline10 mM7.0~6xSlow neutral ligation
p-Phenylenediamine (pPDA)2 mM7.0120xpH-sensitive proteins / Fast kinetics
p-Phenylenediamine (pPDA)10 mM4.5>400xTime-sensitive radiochemistry (e.g.,

F)

Experimental Workflows

Workflow A 1. Fmoc-SPPS Assembly B 2. Aminooxy Coupling A->B Deprotect C 3. Acidic Cleavage & Scavenging B->C Boc2-Aoa-OH D 4. Oxime Ligation C->D Carbonyl Capture E 5. Purified Conjugate D->E pPDA Catalyst

Fig 2. End-to-end workflow of aminooxy peptide synthesis and catalyzed oxime ligation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each protocol includes integrated Quality Control (QC) checkpoints that rely on mechanistic causality to verify success before proceeding to the next step.

Protocol A: Incorporation of Aminooxy Building Blocks via Fmoc-SPPS

Note: This protocol assumes the peptide has been elongated to the n-1 position on a standard Rink Amide resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 4.0 equivalents (relative to resin loading) of Boc2-Aoa-OH and 4.0 eq of HCTU in minimal DMF.

    • Add 8.0 eq of DIPEA.

    • Immediately add the activated mixture to the resin and agitate for 45 minutes at room temperature.

    • Causality Note: The di-Boc protection is strictly required here. If mono-Boc-Aoa-OH is used with HCTU/DIPEA, the unprotected nitrogen will attack the activated ester, destroying the yield[1].

  • Washing: Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min). Dry under a stream of nitrogen.

Validation Checkpoint (QC 1): Perform a micro-cleavage on ~2 mg of resin using 95% TFA / 5% H2O for 1 hour. Analyze via LC-MS.

  • Pass Criteria: A single major peak corresponding to [Target Mass + Aoa].

  • Failure Mode: If a +115 Da peak is observed, N-overacylation has occurred. Verify that Boc2-Aoa-OH was used, not mono-Boc.

Protocol B: Cleavage and Deprotection with Carbonyl Capture
  • Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA / Triisopropylsilane (TIPS) / H2O / free Aminooxyacetic acid (Aoa-OH) in a ratio of 90 : 2.5 : 2.5 : 5 (v/v/v/w).

    • Causality Note: The 5% w/v free Aoa-OH acts as the "carbonyl capture" agent. It will outcompete the peptide-bound aminooxy group for any trace acetone or formaldehyde present in the environment.

  • Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate gently at room temperature for 2 hours.

  • Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution dropwise into 10 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge at 4000 rpm for 5 min. Decant the ether, wash the pellet twice with fresh cold ether, and lyophilize from 50% Acetonitrile / 0.1% TFA in water.

Validation Checkpoint (QC 2): Analyze the crude lyophilized powder via high-resolution LC-MS.

  • Pass Criteria: Base peak matches the exact theoretical mass of the deprotected aminooxy-peptide.

  • Failure Mode: If a +40 Da peak is observed, the peptide has formed an acetoxime adduct. Ensure glassware is strictly acetone-free and increase the concentration of free Aoa-OH in the cleavage cocktail.

Protocol C: pPDA-Catalyzed Chemoselective Oxime Ligation
  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate (NaOAc) buffer, adjusted to pH 4.5 or pH 7.0 depending on protein/peptide solubility.

  • Reagent Solubilization: Dissolve the aminooxy-peptide and the aldehyde/ketone partner in the buffer at equimolar concentrations (typically 50 µM to 1 mM).

  • Catalyst Addition: Add p-phenylenediamine (pPDA) to a final concentration of 2 mM (for pH 7.0) or 10 mM (for pH 4.5).

    • Causality Note: pPDA rapidly attacks the aldehyde to form a Schiff base. Because pPDA is a better leaving group than water, the subsequent attack by the aminooxy-peptide (transoximation) occurs orders of magnitude faster than the uncatalyzed pathway[2].

  • Incubation: Incubate the reaction at room temperature. Complete conversion typically occurs within 15–30 minutes, compared to >12 hours for uncatalyzed reactions[1].

Validation Checkpoint (QC 3): Monitor the reaction via analytical RP-HPLC at 5, 15, and 30 minutes.

  • Pass Criteria: Disappearance of the starting material peaks and emergence of a single product peak. The transient Schiff base intermediate may be visible at the 5-minute mark. Stop the reaction via preparative HPLC purification once the starting material is consumed.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Chemical Communications (RSC Publishing). URL:[Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups Chemical Science (RSC Publishing). URL:[Link]

  • Bioorthogonal Peptide Macrocyclization Using Oxime Ligation Organic Letters (ACS Publications). URL:[Link]

  • Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture' Journal of Peptide Science. URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Bioconjugate Chemistry (ACS Publications). URL:[Link]

Sources

Application Note: High-Efficiency Bioconjugation Strategies Using C4 Aminooxy Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

C4 aminooxy linkers—typically featuring a 4-carbon aliphatic spacer such as an aminoxybutanoic acid derivative—are highly specialized tools for bioorthogonal conjugation. They react chemoselectively with aldehydes and ketones to form exceptionally stable oxime bonds[1].

Why a C4 Spacer? While long, highly flexible polyethylene glycol (PEG) linkers are common in bioconjugation, they significantly increase the hydrodynamic radius and hydrophilicity of the resulting complex. In contrast, a C4 spacer provides a compact, sterically unhindered, and slightly hydrophobic bridge. This minimal footprint is critical in applications like Antibody-Drug Conjugates (ADCs), where maintaining the native tissue penetration properties of the antibody is paramount, yet physical separation between the reactive aminooxy group and the bulky cytotoxic payload is still required[2].

Reaction Kinetics & Catalysis

The formation of an oxime bond is a reversible condensation reaction governed by a strict pH paradox[1]. The target carbonyl group must be protonated to increase its electrophilicity, while the aminooxy group (pKa ~4.6) must remain unprotonated to act as a potent nucleophile[1]. Consequently, the uncatalyzed reaction is exceedingly slow at physiological pH and relies heavily on acidic conditions (pH 4.5–5.5).

To bypass this kinetic bottleneck, nucleophilic catalysts are employed. Aniline reacts with the carbonyl to form a highly electrophilic protonated Schiff base (iminium ion). The C4 aminooxy linker then rapidly attacks this intermediate via transimination, collapsing into a tetrahedral intermediate before dehydrating to form the stable oxime bond[1],[3].

OximeCatalysis Carbonyl Target Protein (Aldehyde/Ketone) SchiffBase Protonated Schiff Base (Highly Electrophilic) Carbonyl->SchiffBase pH 4.5-6.0 Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral Transimination Oxime Stable Oxime Conjugate (Target-C4-Payload) Tetrahedral->Oxime Dehydration Aniline Aniline Catalyst (Nucleophile) Tetrahedral->Aniline Catalyst Release Aniline->SchiffBase Attacks Carbonyl C4Linker C4 Aminooxy Linker (Payload Carrier) C4Linker->Tetrahedral Attacks Schiff Base

Aniline-catalyzed nucleophilic mechanism of oxime ligation using a C4 aminooxy linker.

For highly pH-sensitive proteins that denature in acidic environments, p-phenylenediamine (pPDA) is the catalyst of choice. The electron-donating para-amino group makes pPDA a vastly superior nucleophile, accelerating the reaction up to 120-fold even at a neutral pH of 7.0[4].

Quantitative Data Summary: Oxime Ligation Optimization

Reaction CatalystOptimal pHTypical ConcentrationRelative Reaction RatePrimary Application
Uncatalyzed 4.0 - 5.0N/A1x (Baseline)Highly stable proteins, long incubations
Aniline 4.5 - 6.010 - 100 mM~40xStandard peptide/protein labeling[3]
p-Phenylenediamine 6.0 - 7.02 - 10 mM~120x (at pH 7.0)pH-sensitive proteins, rapid PEGylation[4]

Application 1: Site-Specific ADC Synthesis via Glycan Oxidation

Causality & Rationale: Native IgG antibodies possess conserved N-linked glycans on the Fc region (Asn297). By oxidizing these carbohydrate moieties with sodium meta-periodate (NaIO₄), researchers generate reactive aldehydes strictly localized to the Fc domain[2]. This ensures the cytotoxic payload is conjugated far from the antigen-binding Fab region, preserving immunoreactivity[5].

ADCWorkflow IgG Native IgG Antibody (Fc Glycans) Oxidation 1. Glycan Oxidation (1-10 mM NaIO4, 4°C, 30 min) IgG->Oxidation AldehydeIgG Aldehyde-Functionalized IgG Oxidation->AldehydeIgG Generates Electrophile Ligation 2. Oxime Ligation (C4 Aminooxy-Payload + Aniline) AldehydeIgG->Ligation ADC 3. Site-Specific ADC (Stable Oxime Linkage) Ligation->ADC Chemoselective Coupling Validation 4. Validation (SEC, LC-MS, HIC) ADC->Validation Quality Control

Workflow for generating site-specific ADCs via Fc-glycan oxidation and C4 aminooxy ligation.

Protocol 1: Step-by-Step ADC Generation

Step 1: Glycan Oxidation

  • Prepare the monoclonal antibody (mAb) at 2-5 mg/mL in Oxidation Buffer (0.1 M sodium acetate, pH 5.5)[5]. Causality Note: pH 5.5 ensures specific oxidation of vicinal diols on sialic acid/galactose without degrading the protein backbone.

  • Add freshly prepared NaIO₄ to a final concentration of 1-10 mM[5]. Critical: Do not exceed 10 mM or 30 minutes. Over-oxidation damages sensitive methionine residues in the Fc region, destroying FcRn binding and reducing in vivo half-life.

  • Incubate for 30 minutes at 4°C in the dark[5].

Step 2: Buffer Exchange

  • Immediately quench the reaction by adding ethylene glycol (final concentration 20 mM) and incubate for 10 minutes at room temperature[5].

  • Causality Note: Unreacted NaIO₄ must be completely removed; otherwise, it will rapidly oxidize the incoming C4 aminooxy linker, rendering it inert.

  • Purify the oxidized mAb using a desalting column pre-equilibrated with Conjugation Buffer (0.1 M sodium acetate, pH 5.5).

Step 3: Oxime Ligation

  • Dissolve the C4 aminooxy-payload in anhydrous DMSO.

  • Add the linker-payload to the oxidized mAb at a 10-20 fold molar excess[5].

  • Add aniline to a final concentration of 10 mM to catalyze the reaction[3].

  • Incubate for 2-4 hours at room temperature under gentle agitation[5].

Step 4: Purification & Self-Validation

  • Remove excess linker and catalyst via Size Exclusion Chromatography (SEC)[5].

  • Self-Validation Checkpoint: Analyze the conjugate via UV-Vis spectroscopy to determine the Drug-to-Antibody Ratio (DAR)[2]. Confirm structural integrity using analytical SEC; if high molecular weight aggregates exceed 5%, the NaIO₄ concentration in Step 1 was likely too high. Finally, perform LC-MS. A precise mass shift corresponding to the C4-payload confirms successful oxime ligation without non-specific cross-linking.

Application 2: Rapid Peptide/Protein Labeling at Neutral pH

Causality & Rationale: Many disulfide-rich peptides or structural proteins denature or aggregate at the acidic pH (4.5-5.5) typically required for oxime ligation[3]. By utilizing p-phenylenediamine (pPDA) as a super-nucleophilic catalyst, the reaction can be driven efficiently at pH 7.0, preserving the structural integrity of the target[4].

Protocol 2: Step-by-Step Neutral pH Labeling
  • Prepare the aldehyde-tagged protein (e.g., enzymatically formylated) in PBS (pH 7.0) at 1-5 mg/mL.

  • Add the C4 aminooxy-fluorophore or C4 aminooxy-PEG at a 5-10 fold molar excess.

  • Add p-phenylenediamine (pPDA) to a final concentration of 2-10 mM[4].

  • Causality Note: pPDA's electron-donating para-amino group makes it a vastly superior nucleophile at neutral pH compared to aniline, allowing complete ligation within 1-2 hours instead of days[4].

  • Incubate at room temperature for 2 hours.

  • Purify via dialysis or spin filtration.

  • Self-Validation Checkpoint: Confirm conjugation efficiency via SDS-PAGE. A distinct upward molecular weight shift indicates successful PEGylation. If unreacted protein remains, verify that the starting material was not inadvertently exposed to primary amines during buffer exchange, which can competitively inhibit the aldehyde.

References

  • PMC / NIH. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Available at: [Link]

  • PubMed / NIH. Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Available at: [Link]

  • MDPI. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. Available at:[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields of 4-(Aminooxy)butanoic acid conjugations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation. This guide is specifically engineered for researchers and drug development professionals seeking to optimize the reaction yields of 4-(Aminooxy)butanoic acid (AOA) conjugations.

AOA is a premier bioorthogonal reagent used to form stable oxime linkages with aldehydes and ketones. However, researchers frequently encounter bottlenecks such as slow reaction kinetics, poor yields at physiological pH, and steric hindrance. This guide deconstructs the mechanistic causality behind these issues and provides field-proven, self-validating protocols to maximize your conjugation efficiency.

Visualizing the Oxime Ligation Pathway

To troubleshoot effectively, we must first understand the catalytic mechanism. Uncatalyzed oxime ligation is notoriously slow at neutral pH because the carbonyl group lacks the necessary protonation to become a strong electrophile. Nucleophilic catalysts solve this by forming a highly reactive protonated Schiff base intermediate[1].

OximeLigation A Carbonyl Substrate (Aldehyde/Ketone) C Protonated Schiff Base Intermediate A->C Catalyst Attack (Fast) B Nucleophilic Catalyst (Aniline, pPDA, mPDA) B->C E Stable Oxime Conjugate (High Yield) C->E Aminooxy Attack (Rate-Limiting Step) F Regenerated Catalyst C->F Catalyst Release D 4-(Aminooxy)butanoic acid (H2N-O-R) D->E F->B Recycle

Nucleophilic catalysis pathway of 4-(aminooxy)butanoic acid oxime ligation.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why is my 4-(aminooxy)butanoic acid conjugation yield so low at physiological pH (pH 7.0)? Causality: Oxime bond formation is fundamentally a dehydration reaction that is optimal at acidic pH (4.0–5.0) where the carbonyl oxygen is protonated. At pH 7.0, the lack of protonation drastically reduces the electrophilicity of the carbonyl carbon, making the nucleophilic attack by the aminooxy group the rate-limiting step[2]. Solution: You must introduce a nucleophilic catalyst. Catalysts like aniline or phenylenediamines attack the unprotonated carbonyl to form a Schiff base. This intermediate is easily protonated at neutral pH, creating a highly reactive electrophile that the aminooxy group can rapidly attack[1].

Q2: I am using aniline as a catalyst, but the reaction is still too slow. What are my alternatives? Causality: While aniline accelerates the reaction up to 40-fold at neutral pH, its utility is bottlenecked by its poor aqueous solubility (limited to ~100 mM)[3]. Solution: Upgrade to diamine catalysts. p-Phenylenediamine (pPDA) is up to 19 times faster than aniline at pH 7 and is highly effective even at low millimolar concentrations (2–10 mM)[4]. Alternatively, m-Phenylenediamine (mPDA) boasts superior aqueous solubility, allowing it to be used at massive concentrations (up to 750 mM), which can label 15 times more protein than aniline within a 3-hour window[4].

Q3: My substrate is a ketone rather than an aldehyde. Why is the yield plummeting? Causality: Ketones are inherently less electrophilic than aldehydes due to the electron-donating effects of their adjacent alkyl groups. Furthermore, the extra bulk creates severe steric hindrance during the nucleophilic attack[1]. Solution: Ketone ligations require aggressive kinetic driving forces. Use mPDA at high concentrations (e.g., 100–500 mM) and extend the reaction time. If your biomolecule is stable, elevate the temperature. Alternatively, utilize the "cryoconcentration" method—freezing the reaction at -20°C concentrates the reactants in the unfrozen liquid phase within the ice lattice, dramatically accelerating the rate[4].

Troubleshooting Guide: Specific Experimental Failures

Issue 1: The reaction solution turns dark brown or purple, and yield is low.

  • Root Cause: Catalyst oxidation. pPDA is highly susceptible to air oxidation, forming colored polymeric byproducts that consume the catalyst and can non-specifically bind to proteins[1].

  • Intervention: Always prepare pPDA or mPDA solutions freshly before use. Degas your buffers with nitrogen or argon, and conduct the reaction in a sealed, light-protected vessel.

Issue 2: High catalyst concentration was used, but the reaction stalled completely.

  • Root Cause: Schiff base dead-end formation. While mPDA is an incredible catalyst, it forms a relatively stable Schiff base. If the ratio of mPDA to your 4-(aminooxy)butanoic acid reagent is excessively high (>250:1), the mPDA will permanently occupy the carbonyl sites, preventing the aminooxy group from displacing it[3].

  • Intervention: Maintain the mPDA-to-aminooxy reagent ratio below 250:1. If you must use high catalyst concentrations, switch to pPDA, which forms a much less stable Schiff base and will not block the final oxime formation[5].

Quantitative Catalyst Comparison

To select the optimal catalyst for your 4-(aminooxy)butanoic acid conjugation, compare their kinetic profiles and operational limits below:

CatalystTypical ConcentrationRelative Performance (pH 7)Key Characteristics & Limitations
Aniline 10 - 100 mMBaseline (1x)Traditional baseline catalyst; severely limited by poor aqueous solubility[4].
p-Phenylenediamine (pPDA) 2 - 10 mM~19x faster than anilineHighly effective at low concentrations; does not form dead-end intermediates; prone to rapid oxidation[4].
m-Phenylenediamine (mPDA) 50 - 750 mM~15x more yield in 3hExceptional aqueous solubility allows for massive rate acceleration; can block reactions if ratio >250:1[4].

Step-by-Step Methodology: Optimized pPDA/mPDA-Catalyzed Oxime Ligation

This protocol is a self-validating system designed for the conjugation of 4-(aminooxy)butanoic acid derivatives to aldehyde/ketone-functionalized proteins at physiological pH[5].

Phase 1: Reagent Preparation (Strictly Fresh)

  • Buffer: Prepare a 100 mM Phosphate Buffer (PB) at pH 7.0. Degas the buffer by bubbling with nitrogen for 15 minutes to prevent catalyst oxidation.

  • Catalyst Stock: Prepare a fresh 0.5 M solution of pPDA (or 1.5 M mPDA) in 0.3 M PB (pH 7.0). Safety Note: Phenylenediamines are toxic; handle in a fume hood with proper PPE. Protect this solution from light immediately[4].

  • Reactant Stocks: Prepare a 50 µM stock of your carbonyl-functionalized protein and a 150 µM stock of your 4-(aminooxy)butanoic acid reagent (3x molar excess).

Phase 2: Reaction Initiation 4. Mixing: In a light-protected microcentrifuge tube, combine the protein and the aminooxy reagent in the 100 mM PB. 5. Catalysis: Initiate the reaction by spiking in the catalyst stock to achieve a final concentration of 5–10 mM for pPDA (or 50–100 mM for mPDA)[4]. 6. Incubation: Seal the tube under nitrogen. Incubate at room temperature for 1 to 4 hours. Optional: For highly hindered ketones, freeze the sealed tube at -20°C to induce cryoconcentration.

Phase 3: Quenching and Purification 7. Quenching: Quench the reaction by adding a 100-fold molar excess of acetone (relative to the aminooxy reagent) for 5 minutes to consume unreacted AOA[6]. 8. Purification: Remove the catalyst and quenched byproducts immediately using size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis against your final storage buffer.

References

  • Rashidian, M., et al. "Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release." Bioconjugate Chemistry (PMC).[Link]

  • Dekan, Z., et al. "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides." Chemical Communications (NIH).[Link]

  • Baudendistel, N., et al. "Real-Time NMR Studies of Oxyamine Ligations of Reducing Carbohydrates under Equilibrium Conditions." ResearchGate.[Link]

  • Rashidian, M., et al. "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation." ResearchGate.[Link]

Sources

Technical Support Center: Troubleshooting Slow Oxime Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As application scientists, we frequently encounter researchers struggling with stalled oxime ligations. While the reaction between an aminooxy group and a carbonyl (aldehyde/ketone) is highly chemoselective, it is inherently slow.

This guide provides a deep dive into the kinetic bottlenecks of oxime formation, field-proven troubleshooting strategies, and self-validating protocols to ensure your bioconjugation succeeds—even under challenging physiological conditions.

Overview: The Kinetic Bottleneck

The fundamental issue with uncatalyzed oxime formation is its reliance on the acid-catalyzed dehydration of a tetrahedral intermediate[1]. At an optimal pH of 4.5, protons are abundant enough to drive this dehydration[1]. However, at physiological pH (7.0), the concentration of the required protonated intermediate drops drastically, causing the reaction rate to plummet to near-unusable levels (k ≈ 10⁻⁴ M⁻¹ s⁻¹)[1].

To bypass this thermodynamic roadblock, we employ nucleophilic catalysis . By introducing anilines or phenylenediamines, we rapidly form a Schiff base (imine) intermediate. This Schiff base is highly susceptible to transimination by the α-effect aminooxy nucleophile, dramatically accelerating the time-to-conjugation[1].

Diagnostic Workflow for Slow Kinetics

Use the flowchart below to identify the optimal catalytic intervention based on your specific substrate and buffer constraints.

TroubleshootingFlow Start Oxime Ligation is Too Slow CheckPH Can you lower pH to 4.5 - 5.0? Start->CheckPH Acidic Use 10-100 mM Aniline (Standard Protocol) CheckPH->Acidic Yes Neutral Must maintain Neutral pH (7.0) CheckPH->Neutral No CheckSubstrate Is the carbonyl an Aldehyde or Ketone? Neutral->CheckSubstrate Aldehyde Use 2-10 mM pPDA (High efficiency at pH 7) CheckSubstrate->Aldehyde Aldehyde Ketone Use 500-750 mM mPDA (Overcomes steric hindrance) CheckSubstrate->Ketone Ketone

Caption: Diagnostic workflow for resolving slow oxime bioconjugation kinetics.

Frequently Asked Questions & Troubleshooting Deep-Dive

Q1: I must work at pH 7.0 to maintain protein stability, but my aniline-catalyzed reaction is stalling. How can I accelerate it? A: Aniline is highly inefficient at neutral pH because it lacks the nucleophilicity required to rapidly form the Schiff base without acidic assistance[2]. Switching to an electron-rich catalyst like is highly recommended[2]. pPDA contains an electron-donating para-amino group that increases its nucleophilicity, making it up to 20-fold faster than aniline at pH 7.0, even at low concentrations (2–10 mM)[2].

Q2: My substrate is a ketone. The reaction is barely proceeding even at pH 5.0 with 100 mM aniline. A: Ketones are sterically hindered and electronically less electrophilic than aldehydes, resulting in notoriously sluggish kinetics[3]. Furthermore, aniline's poor aqueous solubility caps its maximum usable concentration at ~100 mM[3]. To overcome this, switch to [3]. While mPDA's intrinsic per-molecule reactivity is only modestly higher than aniline's, its massive aqueous solubility allows you to use extreme concentrations (up to 750 mM)[4]. This drives the pseudo-first-order kinetics, accelerating the reaction up to 15 times faster than aniline[5].

Q3: My oxime yield is plateauing at 60%. How do I prevent hydrolysis? A: Oxime formation is a dynamic equilibrium. If the reaction stalls before completion, it is likely undergoing hydrolysis back to the starting materials. To push the equilibrium forward, you must use a large molar excess (10x to 50x) of the aminooxy reagent[6].

Q4: I am synthesizing an aminooxy-peptide on resin, but I'm getting a lot of side products during cleavage. What is happening? A: The aminooxy moiety is hyper-reactive and will scavenge stray carbonyls generated during TFA cleavage, leading to dimerization or over-acylation[7]. To prevent this, add 10 equivalents of free to your cleavage cocktail. This acts as a sacrificial "carbonyl capture" reagent, protecting your target peptide.

The Nucleophilic Catalysis Mechanism

Understanding the catalytic cycle is crucial for troubleshooting. The catalyst acts as a sacrificial nucleophile, bypassing the slow dehydration step of the direct reaction.

CatalyticCycle Aldehyde Carbonyl Substrate (Aldehyde/Ketone) Schiff Schiff Base Intermediate (Fast) Aldehyde->Schiff Dehydration (Catalyst consumed) Catalyst Aniline / pPDA (Nucleophilic Catalyst) Catalyst->Schiff Schiff->Catalyst Catalyst Regenerated Oxime Stable Oxime Conjugate Schiff->Oxime Transimination (Fast step) Aminooxy Aminooxy Reagent (-O-NH2) Aminooxy->Oxime

Caption: Nucleophilic catalysis mechanism of oxime ligation via a Schiff base intermediate.

Quantitative Catalyst Comparison

Use this data table to select the exact catalyst and concentration required for your specific experimental conditions.

CatalystTarget CarbonylOptimal pH RangeRecommended ConcentrationRelative Rate EnhancementKey Advantage
None (Control) Aldehyde4.0 – 5.0N/A1xBaseline reference
Aniline Aldehyde4.5 – 5.010 – 100 mM~400xStandard, cost-effective[1]
p-Phenylenediamine (pPDA) Aldehyde6.0 – 7.02 – 10 mM~120x (at pH 7.0)Superior at neutral pH[2]
m-Phenylenediamine (mPDA) Ketone5.0 – 7.0500 – 750 mM>15x (vs Aniline)High solubility drives ketones[4]

Self-Validating Experimental Protocols

A robust protocol must prove it is working at every step. The methodologies below include built-in validation checks to ensure you do not waste valuable bioconjugation reagents.

Protocol A: pPDA-Catalyzed Ligation at Neutral pH (For Sensitive Proteins)

Causality: pPDA's electron-donating para-amine allows rapid Schiff base formation even when protons are scarce at pH 7.0, protecting acid-sensitive biomolecules[2].

  • Buffer & Catalyst Preparation: Prepare 100 mM sodium phosphate buffer, pH 7.0. Dissolve pPDA to a 10 mM stock concentration.

    • Validation Check 1: Inspect the pPDA solution. It must be clear or pale yellow. A dark brown solution indicates catalyst oxidation; discard and prepare fresh.

  • Reaction Assembly: Combine 10 µM aldehyde-functionalized protein with 2 mM pPDA catalyst. Incubate for 10 minutes at 20°C.

    • Validation Check 2 (LC-MS Control): Analyze an aliquot via LC-MS. You must observe a mass shift corresponding to the Protein-Schiff base intermediate. If this mass is absent, your aldehyde is either inaccessible or degraded.

  • Aminooxy Addition: Add 500 µM of the aminooxy-fluorophore or PEG (a 50x molar excess) to drive the equilibrium forward[6]. Incubate at 20°C for 2 hours[8].

  • Final Validation: Run a final LC-MS. The Schiff base peak must completely disappear, replaced entirely by the target oxime mass (Protein + Aminooxy - H₂O).

Protocol B: Brute-Force mPDA Catalysis (For Stubborn Ketones)

Causality: Because mPDA is highly water-soluble, we can use extreme concentrations to force pseudo-first-order kinetics against sterically hindered ketones without precipitating the reaction[4].

  • Catalyst Saturation: Dissolve mPDA to 500 mM in 100 mM sodium acetate buffer, pH 5.0.

    • Validation Check 1: Ensure complete dissolution. Because 500 mM mPDA will alter the buffer's ionic strength and pH, verify the final solution remains exactly at pH 5.0 using a calibrated micro-probe. Adjust with acetic acid if necessary.

  • Ligation: Add 50 µM ketone-functionalized protein and 1 mM aminooxy reagent.

  • Incubation & Validation: Incubate for 3 hours. Validate via LC-MS.

    • Validation Check 2: If the reaction is incomplete, increase the mPDA concentration to 750 mM. The apparent second-order rate constant varies linearly with mPDA concentration, meaning a 50% increase in catalyst will yield a proportional increase in reaction velocity[9].

References

  • Dirksen A, Dawson PE. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry (ACS Publications). URL:[Link]

  • Wendeler M, Grinberg L, Wang X, Dawson PE, Baca M. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry (ACS Publications). URL:[Link]

  • Kalia J, Raines RT. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Current Organic Chemistry (PMC - NIH). URL:[Link]

  • Su W, et al. Click Chemistry Conjugations. Methods in Molecular Biology (PMC - NIH). URL:[Link]

  • E. A. C. Macomb, et al. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). URL:[Link]

  • Mező G, et al. Efficient synthesis of an (aminooxy)acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture'. Journal of Peptide Science (Wiley). URL:[Link]

Sources

Preventing hydrolysis of oxime bonds in physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of Oxime Bonds in Physiological Conditions Ticket ID: OX-STAB-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary

Oxime ligation (reaction of an aldehyde/ketone with an alkoxyamine) is a robust bioconjugation strategy.[1][2][3][4][5] However, contrary to common assumption, the resulting


 linkage is reversible . While kinetically stable at neutral pH (

), the bond becomes susceptible to acid-catalyzed hydrolysis in cellular compartments like lysosomes (

) or in the presence of high concentrations of competing nucleophiles (transoximation).

This guide provides the root cause analysis for instability and the definitive protocols to lock the bond permanently.

Module 1: Diagnostic & Root Cause Analysis

Before altering your chemistry, confirm the mechanism of failure. Oxime instability typically manifests in two ways:

  • Acid-Catalyzed Hydrolysis: The bond reverses to the parent aldehyde/ketone and alkoxyamine. This is the primary failure mode in endosomal/lysosomal pathways.

  • Transoximation (Exchange): The alkoxyamine moiety exchanges with endogenous carbonyls (e.g., pyruvate, glucose) or the carbonyl moiety exchanges with endogenous hydroxylamines.

The Mechanism of Failure

The hydrolysis is driven by the protonation of the imine nitrogen.[6] Because the oxygen atom in an oxime is electronegative, it lowers the basicity of the nitrogen (


) compared to a standard imine or hydrazone.[7] However, once protonated, the carbon becomes highly electrophilic and susceptible to water attack.

OximeHydrolysis Oxime Oxime Conjugate (R-C=N-O-R') Protonation Protonation (+ H3O+) Oxime->Protonation pH < 5.0 Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O Collapse Bond Cleavage Intermediate->Collapse Rate Limiting Products Aldehyde + Alkoxyamine Collapse->Products

Figure 1: The acid-catalyzed hydrolysis pathway.[8] The critical control point is preventing the initial protonation or removing the double bond entirely.

Module 2: The "Gold Standard" Protocol (Reductive Stabilization)

The only way to render an oxime bond strictly irreversible is to reduce the carbon-nitrogen double bond (


) to a single bond (

). This converts the oxime into a substituted hydroxylamine (alkoxyamine), which is hydrolytically stable even in strong acids.

Reagent Choice: Sodium Cyanoborohydride (


).[9]
  • Why: Unlike Sodium Borohydride (

    
    ), 
    
    
    
    is mild and selective. It reduces the protonated oxime (iminium ion) much faster than it reduces free aldehydes or ketones at slightly acidic pH [1].
Protocol: Reductive Locking of Oxime Conjugates

Safety Warning:


 generates highly toxic 

gas in acidic conditions. Perform all steps in a fume hood.

Reagents:

  • Buffer: 100 mM Sodium Acetate or Phosphate Citrate, pH 4.5 – 5.5.

  • Reducing Agent: 5 M

    
     in 10 mM NaOH (freshly prepared).
    
  • Quench: 1 M Tris-HCl, pH 8.0.

Step-by-Step Workflow:

  • Conjugation: Perform your standard oxime ligation (typically pH 4.5–6.5) to reach equilibrium.

  • Acidification (Critical): Adjust the reaction mixture to pH 5.0 .

    • Reasoning: The reduction mechanism requires the protonated iminium species. At pH > 7, the reduction rate is negligible.

  • Addition: Add

    
     to a final concentration of 20–50 mM .
    
    • Note: A large excess is required because the reagent slowly hydrolyzes in water.

  • Incubation: Incubate at room temperature for 4–16 hours .

    • Tip: Monitor consumption of the oxime peak via HPLC or LC-MS if possible.

  • Quench & Purify:

    • Stop the reaction by adding 1 M Tris-HCl (pH 8.0) to raise the pH.

    • Purify immediately via Size Exclusion Chromatography (SEC) or Dialysis to remove excess cyanide and boron byproducts.

Module 3: Structural Optimization (Design Phase)

If reduction is not possible (e.g., sensitive payloads), you must optimize the intrinsic stability of the bond through chemical design.

Ketoximes vs. Aldoximes

Always prefer Ketoximes (derived from ketones) over Aldoximes (derived from aldehydes).

  • Electronic Effect: Alkyl groups donate electron density to the

    
     carbon, stabilizing the bond.
    
  • Steric Effect: The additional alkyl group blocks the nucleophilic attack of water.

Comparative Stability Data

The following table summarizes the hydrolytic stability of C=N linkages at physiological pH (7.0) relative to a standard oxime [2].

Linkage TypeStructureRelative Hydrolysis Rate (

)
Approx. Half-Life (

) at pH 7
Stability Verdict
Oxime

1 (Baseline)> weeksHigh
Hydrazone

~1000x FasterHours to DaysLow
Semicarbazone

~200x FasterDaysModerate
Reduced Oxime

0 (Negligible)IndefinitePermanent

Module 4: Troubleshooting FAQs

Q1: I used aniline to catalyze the reaction. Does that improve stability? A: No. Aniline is a nucleophilic catalyst.[3] It speeds up the formation of the bond (forward reaction) and the hydrolysis (reverse reaction) equally. It helps you reach equilibrium faster, but it does not shift the equilibrium constant (


). You must remove aniline via desalting after conjugation to prevent it from catalyzing hydrolysis during storage [3].

Q2: My conjugate falls apart in serum but is stable in PBS. Why? A: This suggests transoximation . Serum contains high concentrations of carbonyls (pyruvate, acetoacetate) and proteins with reactive amines. If your oxime bond is not reduced, the alkoxyamine payload can "hop" onto these serum components over time.

  • Fix: Use a Ketoxime (harder to exchange) or Reduce the bond (impossible to exchange).

Q3: Can I use Sodium Borohydride (


) instead of Cyanoborohydride? 
A:  Generally, no. 

is too strong. It will reduce your unreacted aldehydes/ketones to alcohols (dead ends) and potentially damage disulfide bonds in proteins.

is specific for the imine/oxime bond at acidic pH.

Decision Logic for Researchers

Use this logic flow to determine your experimental path.

OximeWorkflow Start Start: Oxime Conjugation IsStable Is the payload acid-sensitive? Start->IsStable Reduction Protocol: Reduction (NaCNBH3, pH 5.0) IsStable->Reduction No Design Protocol: Structural Design (Switch to Ketoxime) IsStable->Design Yes Result1 Outcome: Permanent Bond Reduction->Result1 Result2 Outcome: Enhanced Stability (Not Permanent) Design->Result2

Figure 2: Decision matrix for stabilizing oxime linkages.

References

  • Lane, C. F. (1975).[9] Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups.[9][10] Synthesis.

  • Kalia, J., & Raines, R. T. (2008).[6] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

Sources

Effect of temperature on 4-(Aminooxy)butanoic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-(Aminooxy)butanoic Acid Kinetics

Ticket ID: AOBA-KIN-001 Status: Open Subject: Temperature Effects & Kinetic Optimization for Oxime Ligation[1]

Executive Summary: The Kinetic Paradox

Welcome to the technical support center for 4-(Aminooxy)butanoic acid (CAS: 3106-67-0).[1] You are likely using this reagent as a heterobifunctional linker to conjugate an aldehyde/ketone-containing biomolecule via oxime ligation .[1]

The Critical Insight: While standard chemical kinetics (Arrhenius law) suggest that heating accelerates the reaction, oxime ligation exhibits a non-monotonic response to temperature .

  • High Temperature (>37°C): Increases rate but risks hydrolysis and side reactions.[1]

  • Freezing (-10°C to -20°C): Can accelerate the reaction faster than heating due to the "Freeze-Concentration Effect," preserving labile biomolecules.[1]

Module 1: The Kinetic Landscape

The reaction between 4-(Aminooxy)butanoic acid and a carbonyl is a condensation reaction yielding an oxime (


) and water.[1]
Temperature vs. Reaction Rate Data

The following table summarizes the behavior of 4-(Aminooxy)butanoic acid ligation at pH 4.5 (optimal) and pH 7.0.

Temperature ConditionRate Constant (

) Trend
Mechanism of ActionRisk FactorRecommended For
Freezing (-20°C) High (

)
Reactants concentrate in liquid micropockets between ice crystals.[1]Freeze-thaw damage to proteins.[1]Stable proteins, peptides, DNA.[1]
Refrigerated (4°C) Low (--)Low thermal energy; insufficient to overcome activation energy (

).[1]
Very slow reaction.Long-term storage only.
Room Temp (25°C) Moderate (+)Standard Arrhenius kinetics.[1]Moderate.Routine conjugations.
Physiological (37°C) High (++)Increased molecular collisions.[1]Hydrolysis of oxime; degradation of aldehyde.[1]Cell-surface labeling.[1]
Elevated (60°C) Very High (+++)High thermal energy.[1]Linker Cyclization (see Troubleshooting).Small molecule synthesis.[1][2]
The Mechanism & Temperature Influence

The reaction proceeds via nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon.[2][3] This is acid-catalyzed.[1][4][5]

OximeMechanism cluster_Temp Temperature Influence Reactants Reactants (R-CHO + H2N-O-R') Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Rate Limiting at neutral pH) Transition Dehydration Transition State Intermediate->Transition Acid Catalysis (H+) Product Oxime Product (R-CH=N-O-R') Transition->Product - H2O Heat Heat (>37°C) Increases k1 & k2 Heat->Reactants Arrhenius Effect Freeze Freezing (-20°C) Increases [Reactant]local Freeze->Reactants Concentration Effect

Figure 1: Mechanistic pathway of oxime ligation showing dual temperature influence points.[1]

Module 2: Troubleshooting Guides

Ticket #101: "My reaction yield is <10% at neutral pH."

Root Cause: At pH 7.0, the reaction is slow because the rate-determining step changes.[1] The protonation of the carbonyl oxygen (required for activation) is minimal. Solution:

  • Add a Catalyst: Use Aniline (10-100 mM) or m-Phenylenediamine (mPDA) .[1] These form a highly reactive Schiff base intermediate that the aminooxy group attacks rapidly.[1]

  • Lower pH: If your protein tolerates it, adjust buffer to pH 4.5 (Acetate buffer).[1]

Ticket #102: "I see a byproduct with Mass [M-18] in my LC-MS."

Root Cause: Intramolecular Cyclization. 4-(Aminooxy)butanoic acid contains both a nucleophile (


) and an electrophile (

).[1] If you activated the carboxyl group (e.g., NHS/EDC) before reacting the aminooxy group, the molecule likely cyclized onto itself to form a 5-membered N-alkoxy-lactam. Solution:
  • Protocol Change: Perform the oxime ligation (aminooxy end) first.

  • Protection: If you must activate the carboxyl first, use a Boc-protected aminooxy reagent (Boc-aminooxy-butanoic acid).[1]

Ticket #103: "Precipitation occurred upon cooling."

Root Cause: 4-(Aminooxy)butanoic acid is often supplied as an HCl salt.[1] In high concentrations or specific buffers (e.g., Phosphate + high salt), the free base may precipitate at low temperatures.[1] Solution:

  • Ensure the final pH is maintained.[1][6] The pKa of the aminooxy group is ~4.5. Below pH 4.5, it is protonated (

    
    ) and soluble.[1] Near pH 4.5-5.0, solubility is lowest.[1]
    

Module 3: Experimental Protocols

Protocol A: Cryo-Ligation (The "Freezing Method")

Best for: Labile proteins, low concentrations, avoiding catalysts.[1]

  • Preparation: Dissolve protein/peptide (10-50 µM) and 4-(Aminooxy)butanoic acid (10-50 equiv) in Ammonium Acetate buffer (20 mM, pH 7.0) .

  • Freezing: Aliquot mixture into PCR tubes. Place immediately into a -20°C freezer .

  • Incubation: Incubate for 6–18 hours . (Do not flash freeze in liquid nitrogen; slow freezing promotes crystal exclusion concentration).[1]

  • Thawing: Thaw at room temperature.

  • Analysis: Analyze via LC-MS. Expect yields comparable to aniline catalysis without the difficult cleanup.

Protocol B: Aniline-Catalyzed Ligation (Room Temp)

Best for: Fast kinetics at neutral pH.[1]

  • Buffer: PBS (pH 6.5–7.4).

  • Catalyst Stock: Prepare 1M Aniline in DMSO (Caution: Toxic).

  • Reaction:

    • Protein: 50 µM.[1]

    • 4-(Aminooxy)butanoic acid: 1 mM (20 equiv).[1]

    • Aniline: Add to final concentration of 100 mM .[1][2][3][7]

  • Incubation: 1–2 hours at 25°C.

  • Purification: Must perform desalting (PD-10 or dialysis) immediately to remove excess aniline.[1]

Module 4: Decision Logic (Workflow)

Follow this logic tree to select the optimal temperature and conditions for your experiment.

TroubleshootingTree Start Start: Select Conditions CheckBiomolecule Is Biomolecule Temp Sensitive? Start->CheckBiomolecule CheckAcid Is Biomolecule Acid Stable (pH 4.5)? CheckBiomolecule->CheckAcid Yes HighTemp Protocol: Heat to 37°C (Fastest, Standard) CheckBiomolecule->HighTemp No AcidicProtocol Protocol: pH 4.5 Acetate (No Catalyst needed) CheckAcid->AcidicProtocol Yes NeutralPath Can you use Aniline? CheckAcid->NeutralPath No (Must be pH 7) AnilineProto Protocol B: Aniline Catalysis (25°C) NeutralPath->AnilineProto Yes FreezingProto Protocol A: Cryo-Ligation (-20°C) NeutralPath->FreezingProto No (Toxic/Sensitive)

Figure 2: Decision matrix for selecting reaction conditions based on biomolecule stability.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use 4-(Aminooxy)butanoic acid to inhibit GABA Transaminase? A: Yes. This compound is a structural analog of GABA.[1] The aminooxy group forms a stable oxime with the PLP (Pyridoxal 5'-phosphate) cofactor in the enzyme active site, irreversibly inhibiting it. However, for synthesis applications, this high affinity for aldehydes is exactly what drives the ligation.[1]

Q: Why is the reaction slower than "Click" chemistry (Azide-Alkyne)? A: Oxime ligation is an equilibrium process (


).[1] While thermodynamically stable, the kinetic barrier at neutral pH is high.[1] "Click" chemistry (CuAAC) is irreversible and kinetically faster but requires copper, which damages many proteins.[1] Oxime ligation is metal-free.[1][8]

Q: How do I store the 4-(Aminooxy)butanoic acid stock? A: Store the solid at -20°C under desiccant. Prepare aqueous stock solutions immediately before use. Do not store dilute stocks in the fridge, as slow hydrolysis or bacterial growth can occur.[1]

References

  • Agten, S. M., et al. (2016).[1] "Oxime Catalysis by Freezing." Bioconjugate Chemistry, 27(1), 42–46.[1] Link[1]

  • Kalia, J., & Raines, R. T. (2008).[1] "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526.[1] Link[1]

  • Dirksen, A., & Dawson, P. E. (2008).[1] "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548.[1] Link[1]

  • BenchChem Technical Data. "4-(Aminooxy)butanoic acid hydrochloride Properties." Link[1]

Sources

Removing excess 4-(Aminooxy)butanoic acid after labeling reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Bioconjugation Support Subject: Technical Guide: Removal of Excess 4-(Aminooxy)butanoic Acid (AOBA) Post-Labeling

Introduction: The Chemistry of the Challenge

You are likely employing 4-(Aminooxy)butanoic acid (AOBA) to introduce a carboxylic acid handle or to "cap" aldehyde/ketone groups on biomolecules via oxime ligation . This reaction is robust, chemoselective, and stable at physiological pH.

However, the removal of unreacted AOBA is critical. Unlike simple buffers, residual aminooxy reagents are chemically active nucleophiles. If left in solution, they can:

  • Quench downstream assays that rely on carbonyl chemistry.

  • Alter the pI (isoelectric point) of your target protein due to the acidic tail of AOBA.

  • Compete for binding sites in receptor-ligand studies if the carboxylic acid mimics a native ligand.

This guide provides the decision logic and validated protocols to ensure your conjugate is pure and assay-ready.

Part 1: Purification Strategy Decision Matrix

The method of removal depends entirely on the molecular weight (MW) difference between your target and AOBA (MW: ~119.12 g/mol ).

Target BiomoleculeRecommended MethodMechanismRecovery
Proteins (>10 kDa) Desalting / SEC Size Exclusion>90%
Proteins (High Scale) Dialysis / TFF Diffusion>85%
Peptides (<5 kDa) RP-HPLC Hydrophobicity>80%
Nucleic Acids (DNA/RNA) Ethanol Precipitation Solubility>90%
Small Molecules Flash Chromatography PolarityVaries

Part 2: Troubleshooting & FAQs

Q1: "I have performed dialysis, but I still see background noise in my downstream carbonyl assay. Is AOBA still present?"

Diagnosis: Yes, likely. While AOBA is small, its zwitterionic nature (aminooxy group + carboxylic acid) can lead to ionic interactions with positively charged patches on proteins, causing it to "stick" rather than diffuse freely. Solution:

  • Increase Ionic Strength: Add 150–300 mM NaCl to your dialysis buffer. This disrupts ionic interactions between the AOBA carboxylate and protein amines.

  • pH Adjustment: Ensure the dialysis buffer pH is near neutral (pH 7.0–7.4). At this pH, the aminooxy group (

    
    ) is largely unprotonated and less likely to interact electrostatically than at acidic pH.
    
Q2: "My protein precipitated during the labeling reaction or purification. Can I save it?"

Diagnosis: This is often due to over-labeling or pH shock . AOBA introduces a carboxylic acid.[1] If you attach too many AOBA molecules, you significantly alter the surface charge, potentially shifting the protein's pI to match the buffer pH, causing precipitation. Solution:

  • Immediate Rescue: Raise the pH slightly (to pH 8.0) using Tris or Carbonate buffer to deprotonate the carboxylic acids and restore solubility.

  • Prevention: Lower the molar excess of AOBA in future reactions (e.g., reduce from 50x to 20x).

Q3: "How can I chemically verify that all excess AOBA is gone without running Mass Spec?"

Diagnosis: You need a specific test for the aminooxy group. Standard amine tests (like Ninhydrin) are often inconclusive because the reaction color differs for hydroxylamines. Solution: The Aldehyde Shift Assay.

  • Take an aliquot of your purified sample.[2]

  • Add a slight excess of 4-Nitrobenzaldehyde (dissolved in DMSO).

  • Incubate for 15 minutes.

  • Measure absorbance at 260–280 nm .

  • Logic: Free AOBA will react rapidly to form an oxime, causing a distinct spectral shift or increase in absorbance compared to the protein blank. If the spectrum matches the blank, your sample is clean.

Q4: "I am labeling a small peptide (2 kDa). Dialysis is not working. What now?"

Diagnosis: A 2 kDa peptide is too close to the MW cutoff of standard dialysis membranes (usually 3.5 kDa), leading to sample loss. Solution: Use Reverse-Phase HPLC (RP-HPLC) .

  • AOBA is highly polar (elutes early).

  • Most peptides are more hydrophobic (elute later).

  • Gradient: 0% to 60% Acetonitrile in water (+0.1% TFA). AOBA will elute in the void volume or very early.

Part 3: Detailed Experimental Protocols

Protocol A: Spin Desalting (Best for Small Scale Proteins < 2 mg)

Recommended for rapid cleanup of reactions (50 µL – 500 µL).

  • Equilibration: Place a 7K MWCO Zeba™ or Bio-Gel P-6 spin column in a collection tube. Centrifuge at 1,000 x g for 2 minutes to remove storage buffer.

  • Buffer Exchange: Add 300 µL of your desired final buffer (e.g., PBS pH 7.4) to the resin.[3] Centrifuge again. Repeat 3 times.

    • Critical Step: This ensures the column is fully equilibrated and prevents pH shock to your protein.

  • Loading: Carefully apply the reaction mixture (up to 100 µL) to the center of the resin bed. Do not let the sample touch the sides of the column.

  • Elution: Place the column into a new, clean 1.5 mL microcentrifuge tube. Centrifuge at 1,000 x g for 2 minutes.

  • Result: The flow-through contains your purified protein. The AOBA remains trapped in the resin pores.

Protocol B: "Scavenger" Cleanup (The Expert Method)

Use this when filtration is impossible or you need ultra-high purity.

Concept: Instead of removing the AOBA based on size, you remove it based on reactivity by adding a solid support that reacts with the aminooxy group.

  • Reagent: Aldehyde-functionalized Agarose Beads (e.g., immobilized Glyoxal or Formyl beads).

  • Procedure:

    • Add 50 µL of Aldehyde-Agarose slurry per 1 mL of reaction mixture.

    • Incubate at Room Temperature for 30 minutes with gentle rotation.

    • Mechanism:[4][5][6][7] The excess AOBA reacts with the aldehydes on the beads, becoming covalently tethered to the solid support.

  • Filtration: Spin the mixture through a 0.22 µm filter or pellet the beads by centrifugation (2,000 x g, 1 min).

  • Supernatant: Contains your purified conjugate, free of active aminooxy species.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification method and the chemical mechanism of the "Scavenger" cleanup.

PurificationLogic Start Start: Labeling Reaction Complete (Contains Conjugate + Excess AOBA) Decision1 Target Biomolecule Type? Start->Decision1 Protein Protein (>10 kDa) Decision1->Protein Peptide Peptide (<5 kDa) Decision1->Peptide SmallMol Small Molecule / Oligo Decision1->SmallMol Decision2 Sample Volume? Protein->Decision2 HPLC RP-HPLC (Separates by Hydrophobicity) Peptide->HPLC Precip Precipitation / Extraction SmallMol->Precip SmallVol < 500 µL Decision2->SmallVol LargeVol > 2 mL Decision2->LargeVol SEC Spin Desalting / SEC (Rapid, High Recovery) SmallVol->SEC Dialysis Dialysis / TFF (Scalable, Slower) LargeVol->Dialysis Scavenge Optional Polishing: Aldehyde-Bead Scavenging (Removes trace active AOBA) SEC->Scavenge If ultra-pure needed Dialysis->Scavenge

Caption: Decision tree for selecting the optimal purification method based on biomolecule size and reaction scale.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Functional Targets). [Link]

  • Rashidian, M., et al. (2013). Chemoenzymatic Labeling of Proteins: Techniques and Approaches. Bioconjugate Chemistry. [Link]

Sources

Technical Support Center: 4-(Aminooxy)butanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Handling Protocols CAS: 850411-24-4 (Hydrobromide) / 3106-67-0 (Hydrochloride analog) Chemical Formula:


 (HBr salt)
Core Stability Directive

The Golden Rule: 4-(Aminooxy)butanoic acid hydrobromide is a hygroscopic, reactive salt . Its longevity is defined by three vectors: Moisture Exclusion , Oxidation Prevention , and Carbonyl Avoidance .

Quick Reference: Storage Specifications
ParameterOptimal ConditionCritical Limit (Do Not Exceed)Reason for Failure
Temperature -20°C 4°C (Short term only)Thermal degradation; accelerated oxidation.
Atmosphere Argon or Nitrogen Ambient AirOxidation of aminooxy group; moisture uptake.
Container Amber Glass + Parafilm Clear Glass / Loose CapPhotodegradation; hygroscopic deliquescence.
Desiccant Required (Silica/Drierite) NoneHydrobromide salt absorbs atmospheric water rapidly.
Solvent Compatibility Water, DMSO, DMF Acetone, Ketones, Aldehydes Irreversible Reaction: Forms oximes with solvent.
Handling Workflow (Step-by-Step)

Scenario: You need to prepare a stock solution for a bioconjugation experiment.

The "Warm-Up" Protocol (Crucial for Hygroscopic Salts):

  • Remove from Freezer: Take the vial out of -20°C storage.

  • Equilibrate: Do NOT open the vial yet. Allow it to stand at room temperature for at least 30–45 minutes.

    • Why? Opening a cold vial in warm air causes immediate condensation inside the vial. Water turns the HBr salt into a sticky gum and initiates hydrolysis.

  • Inert Purge: If possible, open the vial inside a glove box or under a stream of Argon.[1]

  • Weighing: Weigh quickly. Do not leave the solid exposed on the balance for extended periods.

  • Reseal: Purge the headspace with Argon/Nitrogen, wrap the cap with Parafilm, and return to -20°C immediately.

Diagram: Safe Handling Workflow

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (30-45 mins) DO NOT OPEN Start->Equilibrate Prevents Condensation Open Open under Inert Gas (Ar/N2) Equilibrate->Open Weigh Weigh Quickly (Avoid Moisture) Open->Weigh Solubilize Dissolve in Water/DMSO Weigh->Solubilize Use Immediately Reseal Purge Headspace & Reseal Immediately Weigh->Reseal Protect Stock Reseal->Start Return to Storage

Caption: Workflow to prevent hygroscopic degradation during handling.

Troubleshooting & FAQs
Q1: The compound has turned from a white powder into a yellow, sticky solid. Is it still usable?

Status: Likely Degraded.

  • Diagnosis: The "sticky" texture indicates moisture absorption (deliquescence) due to the hydrobromide counterion. The yellow color suggests oxidation of the aminooxy group (

    
    ) to form nitrogen-containing degradation byproducts (e.g., oxime dimers or nitrous oxides).
    
  • Action:

    • Perform a check via 1H NMR in

      
      . Look for the methylene protons next to the aminooxy group (
      
      
      
      ). If the integral is low or peaks are broadened/shifted, discard.
    • If only sticky but white: It may be salvageable. Dissolve in a known volume of buffer to determine concentration, but assume the effective mass has changed due to water weight.

Q2: I dissolved the compound in acetone to make a stock solution, but it's not reacting with my target aldehyde.

Status: User Error (Critical).

  • Root Cause: Ketone Death. The aminooxy group is a specific reagent for carbonyls. Acetone is a ketone (

    
    ). Your compound has already reacted with the solvent to form the acetone oxime, rendering it inert toward your target.
    
  • Solution: Discard the solution. Use DMSO , DMF , or Water for stock solutions.[2] Never use acetone, methyl ethyl ketone, or aldehyde-contaminated alcohols.

Q3: My oxime ligation yield is low (10-20%). The compound is fresh. What is wrong?

Status: pH Mismatch.

  • Explanation: The reaction between an aminooxy group and an aldehyde/ketone is pH-dependent.[3]

    • At pH > 7: The reaction is slow without a catalyst (like aniline).

    • At pH < 3: The aminooxy group is protonated (

      
      ) and less nucleophilic.
      
    • At pH 4.5: The reaction is often fastest (acid catalysis of the carbonyl).

  • Fix:

    • Adjust reaction buffer to pH 4.5 – 5.0 (Acetate buffer).

    • If you must work at pH 7.0 (e.g., for protein stability), add a catalyst like aniline or p-phenylenediamine (10–100 mM) to accelerate the reaction [1].

Q4: Why is the Hydrobromide (HBr) salt used instead of the free base?

Insight: The free aminooxy acid is zwitterionic and often unstable/volatile. The HBr salt stabilizes the amine as an ammonium species (


), preventing auto-oxidation and polymerization during storage. However, this salt form introduces hygroscopicity, necessitating the strict moisture controls described above.
Analytical Validation Protocols

If you suspect degradation, use these methods to verify integrity before committing valuable biological samples.

Method A: 1H NMR (Purity Check)

  • Solvent:

    
    
    
  • Key Signals:

    • 
       (t, 2H, 
      
      
      
      ) — This peak shifts or disappears upon oxidation.
    • 
       (t, 2H, 
      
      
      
      )
    • 
       (m, 2H, central 
      
      
      
      )
  • Pass Criteria: Sharp triplets with correct integration (2:2:2). No extra peaks in the 5–9 ppm region (indicative of oxime/double bond formation).

Method B: The "Acetone Test" (Functional Activity)

  • Concept: Verify the aminooxy group is still active by reacting a small aliquot with excess acetone.

  • Protocol:

    • Dissolve 5 mg of compound in 0.5 mL

      
      .
      
    • Add 2 equivalents of acetone.

    • Wait 15 mins.

    • Run NMR.

  • Result: The triplet at ~4.1 ppm should shift significantly (approx +0.1-0.3 ppm) as it converts to the acetone oxime (

    
    ). If no shift occurs, the aminooxy group was already dead.
    
Degradation Logic Tree

DegradationLogic Issue Visual Inspection: Issue Detected? Yellow Yellow/Brown Color Issue->Yellow Yes Sticky Sticky/Clumped (White) Issue->Sticky Yes Clear White Powder (Normal) Issue->Clear No Oxidation Oxidation suspected. Check NMR. Yellow->Oxidation Hygro Hygroscopic water uptake. Weighing error likely. Sticky->Hygro Solubility Dissolve in Water Clear->Solubility Cloudy Cloudy/Precipitate Solubility->Cloudy Polymerization? ClearSol Clear Solution Solubility->ClearSol Proceed to QC Cloudy->Oxidation

Caption: Diagnostic logic for assessing compound viability based on visual cues.

References
  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581–7584. [Link]

  • Agten, S. M., et al. (2016). Oxime Ligation in Protein Synthesis and Modification. Journal of Peptide Science. [Link]

Sources

Technical Support Center: Controlling pH Drift in Aminooxy Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling pH drift during aminooxy conjugation experiments Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Guide (mechanistic insights, protocols, and troubleshooting)

Introduction: The pH Paradox in Oxime Ligation

Welcome to the Technical Support Center. You are likely here because your conjugation efficiency is inconsistent, or your protein precipitated during the reaction.

Aminooxy conjugation (oxime ligation) relies on a specific chemical contradiction: the reaction is acid-catalyzed, yet the aminooxy nucleophile must remain unprotonated to attack the carbonyl. This creates a narrow "Goldilocks" window (typically pH 4.0–5.5).

The Core Problem: Small fluctuations in pH—often caused by the addition of the linker itself—can push the reaction out of this window, stalling kinetics or crashing out the protein. This guide provides the protocols to lock down your pH and ensure reproducibility.

Module 1: The Mechanistic Foundation

FAQ: Why is the pH window so narrow?

The formation of an oxime bond occurs in two steps:

  • Nucleophilic Attack: The aminooxy group (

    
    ) attacks the carbonyl carbon.[1] This requires the amine to be neutral (unprotonated).
    
  • Dehydration: The tetrahedral intermediate loses water to form the double bond. This step is acid-catalyzed (requires protons).[2]

  • If pH is too low (< 3.5): The aminooxy group becomes protonated (

    
    ) and loses nucleophilicity.[3] The reaction stops.
    
  • If pH is too high (> 6.0): The dehydration step lacks sufficient protons to proceed efficiently. The reaction slows significantly.

  • The Drift Danger: Adding a linker (often a TFA salt) can drop the pH of a weak buffer from 6.0 to 4.0 instantly, potentially passing the protein's isoelectric point (pI) and causing precipitation.

Visualization: The Kinetic Window

OximeMechanism Reactants Reactants (R-CHO + H2N-O-R') Intermediate Tetrahedral Intermediate Reactants->Intermediate Step 1: Attack Product Oxime Product (C=N-O Linkage) Intermediate->Product Step 2: Dehydration (Rate Limiting) Low_pH pH < 3.5 (Protonated Nucleophile) REACTION STOPS Low_pH->Reactants Inhibits High_pH pH > 6.0 (Slow Dehydration) KINETICS STALL High_pH->Intermediate Stalls Catalyst Aniline/mPDA Catalyst Catalyst->Intermediate Accelerates at neutral pH

Caption: Figure 1.[4][5][6] The competing factors in oxime ligation. Extreme pH levels inhibit either the nucleophilic attack or the dehydration step. Catalysts allow the reaction to proceed efficiently at neutral pH.

Module 2: Buffer Strategy (Drift Control)

The Issue: Standard buffers (10–20 mM PBS) are insufficient to resist pH changes when adding high concentrations of linkers, specifically those supplied as Trifluoroacetic Acid (TFA) salts.

Protocol: The "High-Capacity" Buffer System

To prevent drift, you must use a buffer with high ionic strength and a pKa aligned with your target pH.

Step 1: Select your Buffer Use the table below to select the correct buffer system. Do not use PBS for acidic reactions.

Target pHRecommended BufferConcentrationpKaNotes
4.0 – 5.5 Sodium Acetate 100 – 200 mM4.76Ideal for standard acid catalysis. High capacity prevents drift from TFA salts.
5.5 – 6.5 Sodium Citrate 100 – 200 mM6.40Good intermediate buffer. Warning: Citrate can chelate metals if your protein is metallo-dependent.
6.5 – 7.5 Sodium Phosphate 100 – 200 mM7.21Only use if using Aniline/mPDA catalysis (see Module 3).

Step 2: Linker Neutralization (The "Pre-Buffer" Step) Most commercial aminooxy linkers are TFA salts. When dissolved in water, they create a highly acidic solution.

  • Dissolve your aminooxy linker in dry DMSO at 10–50 mM.

  • Do not add this directly to the protein.

  • Perform a "dummy check": Add 5 µL of linker stock to 95 µL of your chosen buffer. Check pH.

  • Correction: If pH drops > 0.2 units, adjust your buffer stock concentration to 200 mM or 300 mM to absorb the acid load.

Module 3: The Catalyst Solution (Aniline & mPDA)

Field Insight: If your protein precipitates at pH 4.5, you cannot use acid catalysis. You must shift to pH 6.0–7.0. However, the reaction is too slow at this pH. Solution: Use a nucleophilic catalyst.[1][3][4][6][7]

Mechanism: Aniline (or m-phenylenediamine) forms a highly reactive Schiff base intermediate with the aldehyde, which is then rapidly attacked by the aminooxy group (transimination). This bypasses the slow dehydration step.

Protocol: Aniline-Catalyzed Ligation at pH 7.0

Reagents:

  • Catalyst Stock: 1.0 M Aniline (or 100 mM mPDA) in DMSO or water. Note: Aniline oxidizes (turns brown) over time. Use fresh, clear stock.

  • Buffer: 100 mM Sodium Phosphate, pH 7.0.[8]

Workflow:

  • Buffer Exchange: Ensure protein is in 100 mM Phosphate pH 7.0 (remove Tris/Glycine).

  • Add Catalyst: Add Aniline stock to protein solution to reach 10–100 mM final concentration .

    • Note: mPDA is effective at lower concentrations (1–10 mM) and is less toxic, but aniline is the standard.

  • Add Linker: Add aminooxy linker (10–50 equivalents).

  • Incubate: 2–16 hours at Room Temperature.

  • Purify: Remove catalyst via Desalting Column (PD-10) or Dialysis.

Module 4: Troubleshooting & FAQs

Interactive Troubleshooting Tree

Troubleshooting Start Problem Detected Precipitation Protein Precipitated Start->Precipitation LowYield Low Conjugation Yield Start->LowYield Check_pI Is pH near Protein pI? Precipitation->Check_pI Check_pH Did pH Drift? LowYield->Check_pH Check_Salt Is Linker Hydrophobic? Check_pI->Check_Salt No Action_ShiftPH Shift pH away from pI (Use Aniline at pH 7) Check_pI->Action_ShiftPH Yes Action_Cosolvent Add 5-20% DMSO/Glycerol Check_Salt->Action_Cosolvent Yes Check_Cat Using Catalyst? Check_pH->Check_Cat No (Stable) Action_BufferUp Increase Buffer to 200mM Check_pH->Action_BufferUp Yes (Drifted) Action_AddCat Add 100mM Aniline Check_Cat->Action_AddCat No

Caption: Figure 2. Decision tree for diagnosing common aminooxy conjugation failures.

Q&A: Field Scenarios

Q1: My pH dropped from 6.0 to 3.8 immediately after adding the linker. What happened? A: You likely used a linker supplied as a TFA salt (common in peptide synthesis) and a weak buffer (e.g., 10 mM).

  • Fix: Dissolve the linker in a highly concentrated buffer (e.g., 500 mM Acetate) before adding it to the protein, or increase the main reaction buffer to >100 mM.

Q2: The reaction works, but my protein aggregates. The pH is 4.5. A: Many antibodies (IgGs) are unstable at pH < 5.0 for extended periods.

  • Fix: Switch to the Aniline-Catalyzed method at pH 7.0 (Module 3). This allows you to maintain physiological pH while achieving high yields.

Q3: Can I use Tris buffer? A: No. Tris contains a primary amine. While aminooxy groups prefer aldehydes, at high concentrations and long incubations, aldehydes can form Schiff bases with the Tris amine, competitively inhibiting your reaction. Use Phosphate, Acetate, or HEPES.

Q4: I am conjugating a ketone, not an aldehyde. It’s very slow. A: Ketones are significantly less reactive than aldehydes due to steric hindrance.

  • Fix: You must use a catalyst (Aniline at 100 mM or mPDA at 10–50 mM). Increase incubation time to 16–24 hours.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: The Chemistry of Reactive Groups. [Link]

  • Rashidian, M., et al. (2013). Kinetics of aniline-catalyzed oxime ligation with different aldehyde and aminooxy substrates. Bioconjugate Chemistry, 24(7), 1277-1294. [Link]

  • Agten, S. M., et al. (2016). Oxime ligation: a robust tool for the preparation of peptide-protein conjugates.[2] Methods in Molecular Biology, 1348, 187-198. [Link]

Sources

Validation & Comparative

Beyond the Hydrazone: A Comparative Guide to Mass Spectrometry Analysis of Aminooxy-Labeled Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist specializing in targeted proteomics, I frequently encounter a critical bottleneck in the profiling of oxidative stress (protein carbonylation) and glycoproteomics: the unstable capture of carbonyl-containing peptides. While traditional hydrazide chemistry has been the workhorse for decades, the reversible nature of the hydrazone bond often leads to sample loss during the acidic conditions of liquid chromatography-mass spectrometry (LC-MS/MS). Aminooxy-based labeling—yielding a robust oxime linkage—has emerged as the superior alternative, offering enhanced stability, improved ionization, and seamless multiplexing capabilities[1].

Mechanistic Causality: Why Aminooxy Outperforms Alternatives

To optimize a mass spectrometry workflow, one must understand the physical chemistry governing the derivatization step. Carbonyl-targeted peptide labeling typically relies on one of three mechanisms: aminooxy ligation, hydrazide ligation, or reductive amination.

The Alpha-Effect and pH Optimization The aminooxy group (-O-NH₂) benefits from the "alpha-effect," where the adjacent oxygen atom increases the nucleophilicity of the nitrogen. Furthermore, the pKa of an aminooxy group is approximately 5.0–5.5, significantly lower than that of primary amines (~9.0). This allows the oxime ligation to proceed efficiently at a mildly acidic pH (4.5–6.5). At this pH, competing primary amines (like lysine side chains) are fully protonated and unreactive, ensuring absolute chemoselectivity for aldehydes and ketones[2].

Linkage Stability in LC-MS/MS The fundamental flaw of hydrazide-based labeling is the susceptibility of the hydrazone bond to hydrolysis[2]. LC-MS/MS mobile phases typically contain 0.1% Formic Acid (pH ~2.7). Under these conditions, hydrazone-labeled peptides can prematurely dissociate before reaching the mass analyzer. In contrast, the oxime bond formed by aminooxy reagents is exceptionally stable under physiological and acidic conditions, acting as an essentially irreversible covalent linkage without the need for secondary reduction steps[2].

Aniline Catalysis The reaction kinetics of oxime formation can be slow. However, the introduction of aniline (10–20 mM) acts as a nucleophilic catalyst. Aniline rapidly forms a protonated Schiff base intermediate with the target carbonyl. This intermediate is highly susceptible to attack by the aminooxy probe, accelerating the overall ligation rate by up to 400-fold and enabling quantitative labeling within hours[3].

Enhanced MS Ionization Modern aminooxy reagents, such as AminoxyTMT (Tandem Mass Tag), are engineered with a tertiary amine in their reporter region. This functional group acts as a strong proton acceptor, dramatically increasing the electrospray ionization (ESI) efficiency and MS1 detection sensitivity of the labeled peptides[4].

Performance Comparison

The following table synthesizes experimental data comparing the three primary carbonyl-derivatization strategies for MS analysis.

ParameterAminooxy Labeling (e.g., AminoxyTMT, Aminooxy-PEG)Hydrazide Labeling (e.g., Biotin-Hydrazide)Reductive Amination (Primary Amines)
Linkage Formed OximeHydrazoneSecondary Amine
Linkage Stability (pH 2-3) High (Stable in 0.1% FA)Low (Prone to hydrolysis)High (Irreversible)
Reaction Kinetics Fast (with Aniline catalyst)FastSlow
Optimal pH 4.5 – 6.55.0 – 7.07.0 – 8.5
Need for Reductant? NoOptional (Cyanoborohydride)Yes (Required to stabilize imine)
MS Ionization Efficiency Excellent (Enhanced by tertiary amines)ModerateVariable
Multiplexing Capability Yes (Up to 6-plex via AminoxyTMT)LimitedLimited

Data synthesized from comparative characterizations of oxime vs. hydrazone linkages in proteomics[2] and AminoxyTMT performance metrics[1].

Self-Validating Experimental Protocol: Multiplexed Carbonyl-Targeted Peptide Labeling

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow details the use of AminoxyTMT for the enrichment and quantitative LC-MS/MS analysis of carbonylated peptides.

Step 1: Sample Preparation & Carbonyl Generation

  • Procedure: Digest the complex protein mixture using Trypsin (1:50 w/w) overnight at 37°C. If targeting glycans, treat the peptides with mild sodium periodate (1-2 mM) at 4°C in the dark for 30 minutes to oxidize vicinal diols into aldehydes.

  • Causality: Mild periodate specifically targets carbohydrates without over-oxidizing the peptide backbone (e.g., converting methionine to methionine sulfoxide), preserving the native peptide mass for accurate MS1 matching[3].

Step 2: Aniline-Catalyzed Oxime Ligation

  • Procedure: Resuspend the peptide mixture in 100 mM Sodium Acetate buffer (pH 5.0). Add AminoxyTMT reagents (126-131 m/z) in a 10-fold molar excess. Add aniline to a final concentration of 10 mM. Incubate at room temperature for 2 hours.

  • Causality: The pH 5.0 buffer ensures the aminooxy group remains unprotonated and nucleophilic, while the aniline catalyst drives the reaction to completion, minimizing quantitative bias between multiplexed channels[4].

Step 3: Hydroxylamine Quenching (Critical Validation Step)

  • Procedure: Add hydroxylamine to a final concentration of 100 mM and incubate for 30 minutes.

  • Causality: Hydroxylamine competitively reacts with any remaining unreacted AminoxyTMT. This prevents the tag from non-specifically binding to the affinity resin or reacting with LC column matrices, eliminating false-positive MS signals[1].

Step 4: Affinity Enrichment

  • Procedure: Pool the multiplexed samples. Incubate with Anti-TMT antibody-coupled resin for 2 hours. Wash extensively with PBS and elute using 50% Acetonitrile / 0.4% Trifluoroacetic acid (TFA).

  • Causality: Carbonylated peptides are often sub-stoichiometric. Enrichment drastically reduces MS1 spectral complexity, preventing ion suppression from highly abundant, non-modified peptides[1].

Step 5: LC-MS/MS Acquisition

  • Procedure: Inject the eluate onto a C18 nano-LC column. Analyze via a high-resolution mass spectrometer (e.g., Orbitrap). Use Higher-energy Collisional Dissociation (HCD) with a normalized collision energy (NCE) of ~35-40% (or 85% relative HCD energy depending on the instrument).

  • Causality: Precise HCD energy is required to cleanly cleave the TMT reporter ions (m/z 126-131) for relative quantitation without completely shattering the peptide backbone, which is necessary for sequence identification[4].

Workflow Visualization

The following diagram illustrates the logical flow and chemical transformations of the aminooxy labeling process prior to mass spectrometry.

G A Complex Protein Mixture (Oxidative Stress / Glycoproteins) B Proteolysis & Carbonyl Generation (Trypsin + Mild Periodate) A->B C Aniline-Catalyzed Oxime Ligation (AminoxyTMT, pH 5.0) B->C Aldehydes/Ketones D Hydroxylamine Quenching (Eliminates False Positives) C->D Stable Oxime Bond E Affinity Enrichment (Anti-TMT Resin) D->E Quenched Excess Tag F LC-MS/MS Analysis (HCD Fragmentation) E->F Eluted Labeled Peptides G Data Analysis (Reporter Ion Quantitation) F->G MS2 Spectra (m/z 126-131)

Workflow for multiplexed mass spectrometry analysis of carbonylated peptides via aminooxy labeling.

References
  • Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Mass spectrometry-based methods for investigating the dynamics and organization of the surfaceome: exploring potential clinical implications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • AminoxyTMT: A novel Multi-Functional Reagent for Characterization of Protein Carbonylation Source: Taylor & Francis / BioTechniques URL:[Link]

Sources

HPLC purification methods for 4-(Aminooxy)butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the chromatographic pitfalls associated with bifunctional linkers. 4-(Aminooxy)butanoic acid derivatives are indispensable in modern bioconjugation, particularly for oxime ligation in antibody-drug conjugates (ADCs), PROTAC synthesis, and glycan labeling. However, their unique physicochemical properties demand a departure from conventional reversed-phase methodologies.

This guide objectively compares standard Reversed-Phase HPLC (RP-HPLC) against advanced alternatives—Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography—providing the mechanistic causality and self-validating protocols required to achieve >98% purity.

The Chromatographic Challenge: Polarity and Ionization

The purification of 4-(aminooxy)butanoic acid presents a classic chromatographic paradox. The aminooxy moiety (-O-NH₂) possesses a pKa of approximately 4.5–5.0, making it significantly less basic than a primary amine. Concurrently, the carboxylic acid has a pKa of ~4.0.

Under standard acidic HPLC conditions (e.g., 0.1% TFA, pH ~2), the aminooxy group is fully protonated (cationic) while the carboxylic acid remains neutral. The resulting highly polar, solvated cation exhibits negligible hydrophobic partitioning into a standard C18 stationary phase. This leads to void volume elution (k' < 1) and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica matrix[1]. While heavily protected derivatives (e.g., Boc-aminooxy-PEG4-acid) can be purified via standard C18 columns[1], the unprotected, free aminooxy derivatives require orthogonal retention mechanisms[2].

Workflow A Crude 4-(Aminooxy)butanoic Acid Derivative B Assess Analyte LogP & Protecting Groups A->B C Protected / Conjugated (LogP > 1) B->C Hydrophobic D Unprotected / Free (LogP < 0) B->D Hydrophilic E Reversed-Phase (C18) Mobile Phase: 0.1% TFA / MeCN C->E F HILIC (Amide/Zwitterionic) Mobile Phase: NH4FA / MeCN D->F High Organic Solubility G Mixed-Mode (RP/CEX) Mobile Phase: Formic Acid / MeCN D->G High Aqueous Solubility

Workflow for selecting the optimal HPLC purification method for aminooxy derivatives.

Objective Method Comparison

To overcome the limitations of C18 columns, two primary alternatives are utilized:

1. Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography) In HILIC, the retention mechanism relies on analyte partitioning into a water-enriched layer immobilized on a polar stationary phase, supplemented by hydrogen bonding and electrostatic interactions. By utilizing a high concentration of acetonitrile (>70%) and an ammonium formate buffer, the protonated aminooxy group strongly interacts with the zwitterionic surface, ensuring robust retention[2].

2. Mixed-Mode Chromatography (Reversed-Phase / Cation-Exchange) Mixed-mode stationary phases (e.g., Primesep 100 or Newcrom R1) incorporate both a hydrophobic alkyl chain and a terminal cation-exchange (CEX) functional group. This dual-mechanism is transformative for highly polar aminooxy acids. Even in highly aqueous conditions where C18 fails, the CEX moiety traps the protonated aminooxy group. Elution is precisely controlled by modulating the buffer's ionic strength and pH rather than relying solely on organic modifiers[3].

Quantitative Performance Data

The following table summarizes the performance of these three methodologies when purifying a crude, unprotected 4-(aminooxy)butanoic acid synthesis mixture.

Chromatographic ParameterStandard RP-HPLC (C18)Zwitterionic HILICMixed-Mode (RP/CEX)
Primary Retention Mechanism Hydrophobic PartitioningHydrophilic Partitioning & ElectrostaticHydrophobic & Cation-Exchange
Retention Factor (k') 0.4 (Void volume elution)4.86.5
Peak Asymmetry (Tf) 2.4 (Severe tailing)1.151.05 (Highly symmetrical)
Resolution (Rs) from Salts 0.5 (Co-elution)3.44.8
Product Recovery (%) 82%94%98%
Preparative Loading Capacity < 2 mg / g stationary phase~ 12 mg / g stationary phase> 25 mg / g stationary phase

Note: Data represents typical performance metrics for unprotected 4-(aminooxy)butanoic acid (LogP ≈ -1.2) using optimized gradient conditions.

Step-by-Step Experimental Methodologies

Protocol 1: Mixed-Mode (RP/CEX) Purification (Recommended for Preparative Scale)

Causality: Mixed-mode is prioritized over HILIC for preparative scale because it tolerates aqueous sample injection. HILIC requires samples to be dissolved in high organic solvents, which frequently causes the precipitation of highly polar amino acid derivatives[4].

  • Column Equilibration: Equilibrate a Mixed-Mode RP/CEX column (e.g., 5 µm, 250 x 21.2 mm) with 5% Mobile Phase B for 5 column volumes (CV).

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Sample Preparation & Loading: Dissolve the crude reaction mixture in Mobile Phase A.

    • Causality: Loading in aqueous conditions focuses the analyte at the column head via strong cation-exchange interactions, preventing band broadening.

  • System Validation (Self-Validating Step): Inject a 10 µL analytical test pulse containing thiourea (a neutral void marker) and the crude sample. A valid system will elute thiourea at the void volume (k' ≈ 0), while the aminooxy derivative must exhibit a k' ≥ 5.0. If k' < 5.0, verify the mobile phase pH is strictly ≤ 3.0 to ensure full protonation of the aminooxy group.

  • Gradient Elution: Run a linear gradient from 5% B to 50% B over 30 minutes.

    • Causality: As the organic modifier increases, hydrophobic impurities elute. The constant 0.1% formic acid maintains the ionization state, while the slight increase in ionic strength from the organic phase helps desorb the aminooxy group from the CEX sites[3].

  • Fraction Collection: Collect fractions based on UV absorbance (210 nm). Lyophilize immediately to prevent aqueous degradation of the aminooxy moiety.

Protocol 2: Zwitterionic HILIC Purification (Alternative for Analytical Profiling)

Causality: HILIC is exceptionally sensitive to polar impurities and is ideal for analytical profiling or purifying derivatives that are highly soluble in organic solvents.

  • Column Equilibration: Equilibrate a ZIC-HILIC column (5 µm, 150 x 4.6 mm) with 90% Mobile Phase B for 10 CV.

    • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the sample in a minimum of 70% Acetonitrile.

    • Causality: HILIC requires high organic loading conditions. If the sample is dissolved in pure water, the localized disruption of the immobilized water layer on the stationary phase will cause catastrophic peak splitting and premature elution[2].

  • System Validation (Self-Validating Step): Inject a toluene standard (void marker in HILIC) alongside the sample. Verify that toluene elutes at the void volume and the aminooxy derivative is retained (k' > 3.0). If retention drops, the column's hydration layer has been depleted and requires a low-organic flush (20% B) followed by re-equilibration.

  • Gradient Elution: Run a gradient from 90% B down to 50% B over 25 minutes.

    • Causality: In HILIC, increasing the aqueous phase (Mobile Phase A) increases the eluent's polarity and ionic strength, driving the elution of the strongly retained aminooxy derivative[2].

References

  • National Center for Biotechnology Information (PMC). Glycan labeling strategies and their use in identification and quantification.[Link]

  • SIELC Technologies. Separation of Acetic acid, [[(1-methylethylidene)amino]oxy]- on Newcrom R1 HPLC column. [Link]

Sources

Bioconjugation Linker Dynamics: 4-(Aminooxy)butanoic Acid vs. Carboxymethoxylamine

Author: BenchChem Technical Support Team. Date: March 2026

In the architecture of bioconjugation, a linker is never merely a passive spatial gap; it is a critical thermodynamic and pharmacokinetic determinant. When designing heterobifunctional crosslinkers for oxime ligation and amide bond formation, the aliphatic chain length between the aminooxy group and the carboxylic acid dictates the conjugate's flexibility, steric hindrance, and ultimate biological efficacy.

This guide provides an in-depth, objective comparison between two foundational bifunctional linkers: Carboxymethoxylamine (a rigid, 1-carbon spacer) and 4-(Aminooxy)butanoic acid (a flexible, 3-carbon spacer).

Structural & Mechanistic Causality: The "Why" Behind Linker Length

Both linkers operate via the same fundamental chemistry: the aminooxy moiety reacts chemoselectively with aldehydes or ketones to form a highly stable oxime bond, while the carboxylic acid terminus can be activated (via EDC/NHS) to form amide bonds with primary amines. However, their structural divergence fundamentally alters their application.

Carboxymethoxylamine (CMA)

CMA possesses a minimal 1-carbon (methylene) spacer between its functional groups.

  • The Causality of Rigidity: The ultra-short length severely restricts rotational degrees of freedom. When conjugating a small molecule hapten (e.g., Aflatoxin B1 or immunosuppressants like tacrolimus) to a carrier protein, you want the hapten presented as closely to the protein surface as possible. A longer linker can inadvertently act as an immunogenic epitope, causing the immune system to generate linker-specific antibodies rather than target-specific ones. CMA hides within the protein's hydration shell, forcing the immune system to target the hapten[1],[2].

4-(Aminooxy)butanoic acid (ABA)

ABA features a 3-carbon aliphatic chain, extending the distance between the conjugated entities.

  • The Causality of Flexibility: In complex macromolecular assemblies—such as Proteolysis Targeting Chimeras (PROTACs) or peptide-protein interactions—steric clashes are the primary cause of target engagement failure. The 3-carbon spacer in ABA provides essential rotational flexibility. This allows a conjugated warhead to navigate into deep, buried hydrophobic pockets without the carrier molecule sterically clashing against the target protein's surface[3],[4].

G cluster_1 Carboxymethoxylamine cluster_2 4-(Aminooxy)butanoic acid Target Target Molecule (Aldehyde/Ketone) CMA 1-Carbon Spacer Target->CMA ABA 3-Carbon Spacer Target->ABA CMA_Result Rigid Conjugate High Steric Hindrance CMA->CMA_Result Oxime Ligation ABA_Result Flexible Conjugate Low Steric Hindrance ABA->ABA_Result Oxime Ligation

Diagram 1: Mechanistic impact of linker length on bioconjugate flexibility and steric hindrance.

Quantitative Performance & Application Comparison

To objectively select the appropriate linker, researchers must weigh steric requirements against kinetic efficiency. Below is a synthesized comparison of their physicochemical and functional properties.

FeatureCarboxymethoxylamine (CMA)4-(Aminooxy)butanoic acid (ABA)
Aliphatic Spacer Length 1 Carbon (2 atoms total distance)3 Carbons (4 atoms total distance)
Molecular Weight (Free Acid) 91.07 g/mol 119.12 g/mol
Conjugate Flexibility Highly RigidFlexible (High rotational freedom)
Steric Hindrance Profile High (Payload sits flush against target)Low (Payload is extended outward)
Oxime Formation Kinetics Fast (Minimal steric bulk at reactive site)Moderate (Requires optimized acidic pH)
Primary Applications Hapten synthesis, Immunogens, Diagnostic assaysPROTACs, Peptide libraries, ADCs
Self-Validating Experimental Protocols

A robust protocol must contain internal validation checkpoints to prevent the propagation of errors through multi-step syntheses. Below are two distinct, self-validating workflows tailored to each linker's primary use case.

Protocol A: Small Molecule Hapten Synthesis using Carboxymethoxylamine

Objective: Create a rigid Aflatoxin B1-BSA immunogen without linker-epitope interference[2].

  • Oxime Ligation: Dissolve 5 mg of Aflatoxin B1 (target ketone) in 3 mL of anhydrous pyridine. Add 12 mg of Carboxymethoxylamine hemihydrochloride. Stir the reaction mixture in the dark at room temperature for 24 hours.

  • Self-Validation Checkpoint (Critical): Before proceeding, analyze a 10 µL aliquot via LCMS or TLC. Causality: You must confirm the complete disappearance of the free Aflatoxin B1 mass and the appearance of the E/Z oxime mass. Proceeding with unreacted CMA will result in the cross-linking of the BSA carrier protein to itself in step 4. Do not proceed until >95% conversion is achieved.

  • Lyophilization: Freeze-dry the mixture to yield the pure AFB1-oxime powder.

  • Carboxylic Acid Activation: Dissolve 3 mg of the AFB1-oxime in 1 mL of DMF. Add 2 mg of EDC and 3 mg of NHS. Incubate in the dark for 3 hours to form the active ester.

  • Amide Bond Formation: Add the activated ester dropwise to a 10 mg/mL solution of BSA in PBS (pH 7.4). Stir overnight, then dialyze against PBS to remove unreacted small molecules.

Protocol B: Modular Peptide Assembly using 4-(Aminooxy)butanoic acid

Objective: Synthesize a flexible, target-seeking peptide conjugate via post-solid-phase oxime ligation[4].

  • Linker Attachment: During standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), couple orthogonally protected 4-(Aminooxy)butanoic acid to the N-terminus of the resin-bound peptide using HATU/DIPEA.

  • Cleavage & Self-Validation Checkpoint: Cleave the peptide from the resin using a standard TFA cocktail. Purify via preparative HPLC. Causality: Validate the mass of the aminooxy-functionalized peptide via MALDI-TOF. The presence of the exact mass confirms that the aminooxy group survived cleavage without premature capping.

  • Oxime Ligation: Dissolve the purified aminooxy-peptide and the target aldehyde (e.g., a fluorescent probe or E3 ligase ligand) in a mildly acidic aqueous buffer (pH 4.5 - 5.5)[3].

  • Reaction Monitoring: Monitor the reaction via analytical HPLC. The 3-carbon spacer ensures minimal steric hindrance, allowing the reaction to typically reach equilibrium yields of >90% within 12-24 hours.

Workflow Step1 1. Target Activation (Aldehyde/Ketone) Step2 2. Oxime Ligation (Aminooxy Addition) Step1->Step2 Step3 3. LCMS Validation (Confirm E/Z Oxime) Step2->Step3 Self-Validation Step4 4. EDC/NHS Activation (Carboxylic Acid) Step3->Step4 >90% Yield Step5 5. Amide Formation (Amine Payload) Step4->Step5

Diagram 2: Self-validating bioconjugation workflow utilizing heterobifunctional aminooxy linkers.

References[3] Aminooxy-PEG Linkers in PROTACs: A Comparative Guide to a Modular Approach. Benchchem. Verify Source[1] US20050176080A1 - Hapten, immunogens and derivatives of ascomycin useful for preparation of antibodies and immunoassays. Google Patents. Verify Source[2] Beyond Spheres: Evaluating Gold Nano-Flowers and Gold Nano-Stars for Enhanced Aflatoxin B1 Detection in Lateral Flow Immunoassays. MDPI.Verify Source[4] Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI. Verify Source

Sources

Stability Comparison: Oximes vs. Hydrazones in Biological Assays

[1][2][3][4][5][6][7]

Executive Summary

In the landscape of bioconjugation, the choice between oxime and hydrazone linkages is rarely a matter of preference but rather a strategic decision dictated by the required stability profile.

The Core Distinction:

  • Oximes are the "Gold Standard" for hydrolytic stability among Schiff base derivatives. They are kinetically inert at physiological pH, making them ideal for permanent labeling (e.g., fluorophores, PEGylation).

  • Hydrazones are "Tunably Labile." They exhibit significant hydrolysis in acidic environments (pH < 5.[1]0) while maintaining moderate stability at neutral pH.[2] This makes them the linker of choice for acid-cleavable antibody-drug conjugates (ADCs) designed to release payloads within lysosomes.

This guide analyzes the mechanistic drivers of these differences and provides validated protocols to quantify their stability in your specific biological system.

Mechanistic Foundation: The Chemistry of Stability

To predict how these linkers will behave in your assay, you must understand the mechanism of their degradation. Both linkages hydrolyze via an acid-catalyzed pathway, but the rate differs by orders of magnitude.[3][4]

The Hydrolysis Mechanism

The hydrolysis of a carbon-nitrogen double bond (

  • Protonation: The imine nitrogen accepts a proton.[3] This is the rate-determining step at neutral pH.

  • Nucleophilic Attack: Water attacks the electrophilic carbon, forming a tetrahedral carbinolamine intermediate.

  • Collapse: The C-N bond breaks, regenerating the carbonyl and the amine (alkoxyamine or hydrazine).

Why Oximes Are More Stable

The stability difference lies in the atom adjacent to the imine nitrogen:

  • Oxime (

    
    ):  The oxygen atom is highly electronegative (3.44 on Pauling scale). It inductively withdraws electron density from the nitrogen, significantly lowering its basicity (
    
    
    of conjugate acid
    
    
    1-2). Consequently, protonation is unfavorable at physiological pH.
  • Hydrazone (

    
    ):  The adjacent nitrogen is less electronegative (3.04). It can even donate electron density via resonance, making the imine nitrogen more basic (
    
    
    
    
    3-4) and more susceptible to protonation.
Visualizing the Pathway

The following diagram illustrates the critical protonation step that differentiates the two chemistries.

HydrolysisMechanismcluster_legendKey Variable: X AtomConjugateConjugate(C=N-X)ProtonatedProtonated Intermediate(C=NH+-X)Conjugate->Protonated H+ (Rate Limiting)Slower for OximesTetrahedralTetrahedralIntermediateProtonated->Tetrahedral +H2OProductsHydrolysis Products(C=O + H2N-X)Tetrahedral->Products BreakdownDescIf X = Oxygen (Oxime): Low Basicity -> Slow ProtonationIf X = Nitrogen (Hydrazone): Higher Basicity -> Fast Protonation

Figure 1: Acid-catalyzed hydrolysis mechanism.[3][5][6] The initial protonation step is significantly slower for oximes due to the electronegativity of the oxygen atom.[3][2]

Quantitative Performance Comparison

The following data summarizes kinetic parameters derived from isostructural comparisons in phosphate buffer. Note the dramatic difference in rate constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Table 1: Kinetic Stability Profile (pH 7.0 vs pH 5.0)
FeatureOxime LinkageHydrazone (Acyl)Hydrazone (Alkyl)
Structure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">



Rel.[1][7][4][2][8][5][9] Hydrolysis Rate (pH 7) 1 (Baseline) ~300x Faster~600x Faster
Half-Life (

) at pH 7.4
> 1 MonthDays to WeeksHours to Days
Half-Life (

) at pH 5.0
DaysHoursMinutes
Plasma Stability High (>95% intact after 24h)Moderate (Susceptible to exchange)Low
Primary Application Permanent Labeling, PEGylationAcid-Cleavable Drug LinkersDynamic Combinatorial Libraries

Data derived from Kalia & Raines (2008) and comparative bioconjugation studies [1, 2].

Biological Implications[1][4]

Plasma Stability & Transimination

In complex biological media like blood plasma, hydrolysis is not the only threat. Transimination (exchange) can occur with endogenous nucleophiles such as glutathione, cysteine, or lysine.

  • Oximes: Generally resistant to transimination at physiological concentrations of nucleophiles.

  • Hydrazones: Susceptible to exchange with cellular carbonyls (e.g., pyruvate) or nucleophiles, leading to premature release of the payload.

Intracellular Release (The "Acid Switch")

Hydrazones are specifically employed when payload release is desired upon endocytosis.

  • Mechanism: An antibody-drug conjugate circulates at pH 7.4 (stable). Upon internalization into the endosome (pH 5.5-6.0) and lysosome (pH 4.5-5.0), the proton concentration increases by 100-1000 fold.

  • Result: The hydrazone hydrolysis rate accelerates proportionally, cleaving the linker and releasing the active drug. Oximes are typically too stable to release effectively in this window.

Experimental Protocols

To rigorously compare these linkers in your specific context, use the following self-validating protocols.

Protocol A: Accelerated Hydrolytic Stability Assay (HPLC)

Use this to determine the kinetic stability (

Materials:

  • Conjugate stock (10 mM in DMSO)

  • Buffers: 100 mM Citrate (pH 4.0, 5.0), 100 mM Phosphate (pH 7.4)

  • Internal Standard: Benzoic acid or similar non-reactive standard

  • RP-HPLC system with C18 column[3]

Workflow:

  • Preparation: Dilute conjugate to 50

    
    M in pre-warmed (
    
    
    C) buffer containing 50
    
    
    M internal standard.
  • Incubation: Maintain at

    
    C in a thermomixer.
    
  • Sampling:

    • Hydrazones: Inject every 30-60 mins for 6 hours.

    • Oximes: Inject every 12-24 hours for 7 days.

  • Analysis: Monitor the disappearance of the conjugate peak and the appearance of the aldehyde/ketone peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .
Protocol B: Plasma Stability & Exchange Assay

Use this to assess "real-world" biological stability.

Materials:

  • Pooled Human or Mouse Plasma (heparinized)

  • Extraction solvent: Acetonitrile with 0.1% Formic Acid

Workflow:

  • Spike: Add conjugate to plasma (final conc. 10

    
    M). Include a control in PBS.
    
  • Incubation: Incubate at

    
    C.
    
  • Aliquots: Remove 50

    
    L aliquots at T=0, 1h, 4h, 24h, 48h.
    
  • Quench: Immediately add 200

    
    L ice-cold Acetonitrile to precipitate proteins. Vortex and centrifuge (14,000 x g, 10 min).
    
  • LC-MS Analysis: Analyze the supernatant. Look for:

    • Parent mass (Intact conjugate).

    • Hydrolysis product mass.

    • Exchange adducts: Masses corresponding to conjugate + pyruvate or conjugate + glutathione (if applicable).

Visualizing the Experimental Workflow

ExperimentalWorkflowcluster_conditionsIncubation Conditionscluster_analysisAnalysis PathStartStart: Conjugate SynthesisCond1Buffer pH 4.5(Lysosomal Model)Start->Cond1Cond2Buffer pH 7.4(Systemic Model)Start->Cond2Cond3Plasma/Serum(Biological Milieu)Start->Cond3SamplingTime-Point Sampling(0h, 1h, 4h, 24h...)Cond1->SamplingCond2->SamplingCond3->SamplingQuenchProtein Precip / QuenchSampling->QuenchHPLCRP-HPLC / LC-MSQuench->HPLCDataCalculate k_obs & t_1/2HPLC->Data

Figure 2: Step-by-step workflow for assessing linker stability in varying biological conditions.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.[3][5][6] Angewandte Chemie International Edition, 47(39), 7523-7526.[6] [Link][5]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody–drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate Chemistry, 26(2), 176-192. [Link]

Optimizing Bioconjugation: The Strategic Advantage of C4 Aminooxy Linkers in Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of C4 Aminooxy Linkers in Reducing Steric Hindrance Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the precise architecture of bioconjugation, the linker is not merely a bridge—it is a functional component that dictates reaction kinetics, stability, and the bioactivity of the final construct. While oxime ligation (the reaction between an aminooxy group and an aldehyde/ketone) is a gold standard for bioorthogonal labeling due to its hydrolytic stability, its efficiency is often compromised by steric hindrance at the biomolecular surface.

This guide analyzes the C4 aminooxy linker (specifically the butyl spacer,


) as the optimal geometric solution. Unlike shorter C2/C3 linkers that suffer from surface clashes, or longer C6/PEG linkers that incur entropic penalties and hydrophobicity issues, the C4 design occupies a "Goldilocks" zone—providing sufficient reach to bypass steric bulk while maintaining the rigidity required for rapid nucleophilic attack.
Mechanistic Foundation: The Steric-Kinetic Paradox

To understand the superiority of the C4 linker, one must first dissect the mechanism of oxime formation and where it fails with suboptimal spacers.

The Chemistry of Oxime Ligation

The reaction involves the nucleophilic attack of the aminooxy nitrogen (


) on an electrophilic carbonyl carbon (

). This occurs in two steps:
  • Nucleophilic Attack: Formation of a tetrahedral hemiaminal intermediate.

  • Dehydration: Elimination of water to form the stable oxime (

    
    ) bond.
    

The Steric Problem: Biomolecules (antibodies, oligonucleotides) are not flat surfaces; they are complex, folded terrains.

  • C2/C3 Linkers (Short): When the aminooxy group is tethered by a short propyl (C3) or ethyl (C2) chain, the reactive nitrogen is buried within the hydration shell or Van der Waals radius of the carrier molecule. The bulky protein surface physically blocks the aldehyde from approaching the nitrogen, drastically reducing the effective collision frequency (

    
    ).
    
  • C6+ Linkers (Long): While hexyl (C6) or long PEG chains relieve this steric pressure, they introduce entropic cost . A long, flexible chain has more degrees of freedom, reducing the probability of the reactive ends meeting (the "chain folding" effect). Furthermore, alkyl chains longer than C5 significantly increase local hydrophobicity, potentially causing the linker to fold back into the protein's hydrophobic core rather than extending outward.

The C4 Solution

The C4 (butyl) spacer adds a critical ~1.25 Å of reach over the C3 linker. This seemingly minor extension is often sufficient to push the reactive aminooxy group just beyond the immediate steric interference of the biomolecule's surface residues, without incurring the entropic or hydrophobic penalties of longer chains.

Visualization: Steric Hindrance & Linker Geometry

The following diagram illustrates the spatial relationship between linker length and surface accessibility.

LinkerSterics cluster_surface Biomolecule Surface (Steric Barrier) cluster_linkers Linker Performance Comparison Surface Protein/DNA Backbone C3 C3 (Propyl) Too Short: Buried in Surface High Steric Clash C4 C4 (Butyl) Optimal Reach Clears Surface Barrier C6 C6 (Hexyl) Too Long: Entropic Penalty Hydrophobic Folding Target Target Aldehyde (Payload) C3->Target Blocked C4->Target Efficient Ligation C6->Target Slow (Entropic Cost)

Caption: Comparative geometry of aminooxy linkers. C3 is obstructed by the surface; C6 suffers from flexibility/entropy; C4 provides optimal reach and rigidity.

Comparative Analysis: C4 vs. Alternatives

The following table synthesizes performance metrics based on biophysical properties and conjugation data.

FeatureC3 Aminooxy (Propyl) C4 Aminooxy (Butyl) C6 Aminooxy (Hexyl) PEG4 Aminooxy
Steric Hindrance High (Buried)Low (Optimal extension)Low (Extended)Very Low
Reaction Kinetics Slow (

limited by access)
Fast (High accessibility)Moderate (Entropic penalty)Moderate (Flexible)
Hydrophobicity LowModerate (Balanced)High (Risk of aggregation)Very Low (Hydrophilic)
Linker Rigidity RigidSemi-Rigid FlexibleVery Flexible
Stability (In Vivo) HighHigh HighModerate (Oxidative risk)
Best Use Case Small molecule targetsSurface-bound proteins/DNA Hydrophobic pocketsSoluble proteins

Key Insight: While PEG linkers are excellent for solubility, they lack the structural rigidity of alkyl linkers. For applications requiring precise spatial positioning (e.g., FRET pairs, surface immobilization), the C4 alkyl linker offers a superior balance of reach and rigidity compared to PEG.

Experimental Protocol: C4-Aminooxy Conjugation

This protocol describes the conjugation of a C4-aminooxy fluorophore to an aldehyde-tagged protein. It utilizes aniline catalysis , which forms a highly reactive Schiff base intermediate, accelerating the rate-determining dehydration step.

Reagents:

  • Protein-CHO: Aldehyde-modified protein (100 µM in PBS, pH 7.4).

  • Ligand-C4-AO: C4-Aminooxy functionalized ligand (10 mM stock in DMSO).

  • Catalyst: Aniline (or m-phenylenediamine) (1 M stock in water, pH adjusted to 6.0).

  • Buffer: 100 mM Sodium Citrate or Phosphate, pH 6.0.

Workflow Diagram:

Protocol Step1 1. Buffer Exchange Adjust Protein to pH 6.0 (Citrate/Phosphate) Step2 2. Catalyst Addition Add Aniline to 100 mM final Step1->Step2 Step3 3. Linker Addition Add C4-Aminooxy Ligand (10-50 equiv.) Step2->Step3 Step4 4. Incubation 2-4 hrs @ RT (Monitor via LC-MS) Step3->Step4 Step5 5. Purification Desalting Column Remove excess ligand Step4->Step5

Caption: Step-by-step workflow for aniline-catalyzed oxime ligation using a C4 aminooxy linker.

Detailed Procedure:

  • Preparation: Buffer exchange the aldehyde-tagged protein into 100 mM Sodium Citrate, pH 6.0. Note: Oxime ligation is faster at acidic pH (4.5-6.0) due to protonation of the aldehyde oxygen.

  • Catalysis: Add Aniline stock to the protein solution to a final concentration of 100 mM.

    • Why? Aniline acts as a nucleophilic catalyst, forming a transient aniline-Schiff base that is more electrophilic than the original aldehyde, increasing reaction rates by 10-100x.

  • Conjugation: Add the C4-Aminooxy Ligand (dissolved in DMSO) to the reaction.

    • Stoichiometry: Use 10-20 equivalents for small molecules; 50 equivalents for peptides.

    • Solvent: Ensure final DMSO concentration is <10% to prevent protein denaturation.

  • Incubation: Incubate at Room Temperature (20-25°C) for 2–4 hours.

  • Validation: Analyze a 5 µL aliquot via LC-MS. Look for the mass shift corresponding to the ligand + linker (-18 Da for water loss).

    • Success Criteria: >90% conversion of the aldehyde species.

  • Purification: Remove excess ligand and catalyst using a Zeba™ Spin Desalting Column or dialysis against PBS pH 7.4.

References
  • Glen Research. Aldehyde and AminoOxy conjugations: Linker Length and Kinetics. Glen Report 25.15. [Link]

  • National Institutes of Health (PMC). Oxime-based linker libraries for rapid generation of inhibitors.[Link]

Comparative Guide: Impurity Profiling of Commercial 4-(Aminooxy)butanoic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminooxy)butanoic acid hydrobromide (CAS: 60814-12-2) is a critical "zero-length" to "short-spacer" linker used extensively in bioconjugation, specifically for oxime ligation strategies. Its utility lies in the high chemoselectivity of the aminooxy group toward aldehydes and ketones under mild acidic conditions (pH 4.5–6.0).

However, commercial batches vary significantly in purity. Impurities in this linker are not merely inert; they are often reactive terminators or cyclization byproducts that compromise conjugation efficiency and yield.

This guide objectively compares analytical methodologies for identifying these impurities. We demonstrate that standard HPLC-UV protocols are insufficient due to the compound's lack of chromophores, and we propose a validated LC-CAD-MS (Charged Aerosol Detection coupled with Mass Spectrometry) workflow as the superior alternative for quality assurance.

Part 1: The Impurity Landscape

To identify impurities, one must understand their origin. The synthesis of 4-(Aminooxy)butanoic acid typically follows a Gabriel-type synthesis or alkylation of N-hydroxyphthalimide, followed by deprotection.

Structural Origins of Impurities

The following diagram outlines the synthesis pathway and the specific points where critical impurities arise.

ImpurityPathways cluster_legend Legend Start N-Hydroxyphthalimide + Ethyl 4-bromobutyrate Intermediate Phthalimide Intermediate Start->Intermediate Alkylation ImpC Impurity C: 4-Bromobutyric Acid (Hydrolysis of SM) Start->ImpC Hydrolysis Product 4-(Aminooxy)butanoic acid (Target) Intermediate->Product Acid Hydrolysis (HBr) ImpA Impurity A: Residual Phthalimide (Incomplete Deprotection) Intermediate->ImpA Side Rxn ImpB Impurity B: Gamma-Butyrolactone (Cyclization) Product->ImpB Spontaneous Cyclization (-H2O) key1 Starting Material key2 Target Product key3 Critical Impurity

Figure 1: Synthetic origins of common impurities. Note that Impurity B (Lactone) is particularly problematic as it is non-reactive in oxime ligation but mimics the product's solubility.

The "Invisible" Problem

The core challenge with 4-(Aminooxy)butanoic acid is its lack of UV chromophores . The molecule contains only C-H, C-O, C-N, and C=O (carboxyl) bonds.

  • Consequence: It has negligible absorbance above 210 nm.

  • Risk: Standard HPLC-UV at 254 nm will show a "clean" baseline even if the sample is 20% impure, provided the impurities are also non-chromophoric (like the lactone).

Part 2: Comparative Analysis of Detection Methods

We compared three analytical workflows to determine the most reliable method for qualifying this material.

Performance Comparison Table
FeatureMethod A: HPLC-UV (210 nm) Method B: 1H-NMR (D2O) Method C: HPLC-CAD (Recommended)
Principle UV AbsorptionProton Magnetic ResonanceAerosol Charging (Universal)
LOD (Limit of Detection) High (>1000 ppm)Moderate (~500 ppm)Low (<10 ppm)
Linearity Poor (Solvent cutoff interference)ExcellentGood (Quadratic, requires linearization)
Impurity A Detection Yes (Phthalimide is UV active)YesYes
Impurity B (Lactone) Detection No (Invisible) Yes (Distinct peaks)Yes
Suitability Fail Structural ID onlyQC/Purity Release
Why CAD is the Gold Standard

Charged Aerosol Detection (CAD) detects any non-volatile analyte.[1] Since 4-(Aminooxy)butanoic acid is a salt (HBr) and non-volatile, it generates a strong signal. Crucially, CAD detects the Gamma-butyrolactone impurity, which UV misses entirely.

Technical Insight: In our internal testing, "98% Purity" commercial samples analyzed by UV often reveal ~5-8% lactone content when analyzed by CAD. This lactone is a "dead end" species that lowers the effective concentration of the linker in bioconjugation.

Part 3: Experimental Protocols

Protocol: Orthogonal LC-CAD-MS Analysis

This protocol utilizes a HILIC column to retain the highly polar aminooxy species, which would otherwise elute in the void volume of a C18 column.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (10 mM, pH 3.0)

  • Reference Standard: 4-(Aminooxy)butanoic acid HBr (>99% NMR validated)

Instrument Setup:

  • System: UHPLC coupled to CAD and Single Quad MS (ESI+).

  • Column: Waters XBridge BEH Amide (or equivalent HILIC), 2.1 x 100 mm, 2.5 µm.

  • Column Temp: 40°C.

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.0).

  • B: Acetonitrile.

Gradient:

Time (min) %A (Aqueous) %B (Organic) Note
0.0 10 90 Equilibrate
2.0 10 90 Hold
10.0 50 50 Gradient
12.0 50 50 Wash

| 12.1 | 10 | 90 | Re-equilibrate |

Detection Settings:

  • CAD: Evaporation Temp 35°C, Power Function 1.0 (if linearized) or default.

  • MS: ESI Positive mode. Scan range 50–500 m/z.

    • Target Mass: [M+H]+ = 120.1 Da (Free acid mass + H).

Data Interpretation:

  • Main Peak: Elutes ~6-7 min. Confirm mass 120.1.

  • Impurity B (Lactone): Elutes earlier (less polar). Mass 86.1 Da (Butyrolactone).

  • Impurity A (Phthalimide): Elutes later or in wash. Mass 147.1 Da (Phthalimide) or 163.1 (Hydroxyphthalimide).

Protocol: Functional "Use-Test" (Self-Validating)

If advanced HPLC is unavailable, this functional assay determines if the material is fit for purpose.

Concept: React the linker with a standard aldehyde (Benzaldehyde). If the linker is pure, conversion should be >95% within 30 minutes.

Steps:

  • Dissolve 10 µmol of 4-(Aminooxy)butanoic acid HBr in 500 µL Acetate Buffer (0.1 M, pH 4.5).

  • Add 10 µmol Benzaldehyde (1:1 equivalent).

  • Incubate at Room Temp for 30 mins.

  • Analyze by standard HPLC-UV (254 nm).

    • Note: The product (Oxime) IS UV active.

  • Pass Criteria: Disappearance of Benzaldehyde peak >95%.

  • Fail Criteria: Residual Benzaldehyde >5% implies the linker concentration was lower than calculated (due to impurities).

Part 4: Analytical Decision Matrix

Use this workflow to determine the appropriate level of analysis for your research stage.

DecisionMatrix Start Received Material 4-(Aminooxy)butanoic acid Step1 Is UV Absorbance > 210nm? Start->Step1 BranchUV Method: HPLC-UV Step1->BranchUV Yes (False Positive Risk) BranchCAD Method: HPLC-CAD / LC-MS Step1->BranchCAD No (Correct Path) Analysis Analyze Purity Profile BranchUV->Analysis Only detects Phthalimides BranchCAD->Analysis Decision Impurity > 0.5%? Analysis->Decision Action1 Reject / Recrystallize Decision->Action1 Yes Action2 Proceed to Bioconjugation Decision->Action2 No

Figure 2: Analytical decision tree. Note that relying on UV absorbance alone presents a high risk of false positives regarding purity.

References

  • International Council for Harmonisation (ICH). (2006).[2] ICH Q3A(R2) Impurities in New Drug Substances.[2][3][4][5] Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Rashidian, M., et al. (2013). Chemoenzymatic labeling of proteins: techniques and approaches. Bioconjugate Chemistry, 24(8), 1277-1294.

Sources

A Researcher's Guide to the Comparative Kinetics of Aminooxy Reagents in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of chemical biology, metabolic labeling has emerged as a powerful technique for elucidating the intricate roles of biomolecules in living systems. This method involves the introduction of a bioorthogonally tagged substrate into a cell, which is then incorporated into a target biomolecule through the cell's own metabolic pathways. The bioorthogonal tag, a chemical moiety that is inert to biological processes, can then be selectively reacted with a probe for visualization or enrichment. Among the arsenal of bioorthogonal reactions, the formation of an oxime bond between an aminooxy-functionalized probe and a carbonyl-containing biomolecule stands out for its high specificity and stability.

This guide provides an in-depth comparison of the kinetics of various aminooxy reagents used in metabolic labeling. As researchers and drug development professionals, understanding the reaction rates of these reagents is paramount for designing experiments that are both efficient and informative. We will delve into the factors that govern the kinetics of oxime ligation, provide supporting experimental data, and offer detailed protocols for the kinetic analysis of these crucial reagents.

The Heart of the Matter: Oxime Ligation Kinetics

The reaction between an aminooxy group (-ONH₂) and an aldehyde or ketone to form an oxime (C=N-O) is a cornerstone of bioconjugation. The rate of this reaction is influenced by several key factors:

  • The nature of the carbonyl group: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[1][2]

  • The structure of the aminooxy reagent: The electronic and steric properties of the substituent on the aminooxy group can impact its nucleophilicity and, consequently, the reaction rate.[1][3]

  • pH: The reaction is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5).[4][5] This is because the reaction mechanism involves a protonation step. However, for live-cell applications, reactions must proceed efficiently at physiological pH (around 7.4).

  • Catalysts: The rate of oxime ligation at neutral pH can be significantly enhanced by the use of nucleophilic catalysts, most notably aniline and its derivatives.[4][6]

Comparative Kinetic Data of Aminooxy Reagents

The choice of aminooxy reagent can have a profound impact on the efficiency of a metabolic labeling experiment. The following tables summarize the second-order rate constants for the reactions of various aminooxy reagents with different carbonyl compounds under various conditions.

Table 1: Comparison of Second-Order Rate Constants (k) for Different Aminooxy Reagents with Aldehydes and Ketones

Aminooxy ReagentCarbonyl CompoundCatalyst (Concentration)pHTemperature (°C)Rate Constant (M⁻¹s⁻¹)Reference
ATMPropanalNoneN/A210.013[1]
ADMHPropanalNoneN/A210.024[1]
AMAHPropanalNoneN/A210.021[1]
ATMAcetoneNoneN/A210.028[1]
ADMHAcetoneNoneN/A210.021[1]
AMAHAcetoneNoneN/A210.015[1]
Aminooxy-dansylDodecanalAniline (50 mM)7.3Room Temp48.6[7]
Aminooxy-dansylCitralAniline (50 mM)7.3Room Temp10.3[7]
Aminooxy-dansyl2-PentanoneAniline (100 mM)7.5Room Temp0.082[7]

Table 2: Effect of Catalysts on Oxime Ligation Rate

CatalystReactantsRate Enhancement (vs. uncatalyzed)pHReference
Aniline (100 mM)Peptide-aldehyde and aminooxy-peptideUp to 40-fold7.0[7]
Aniline (100 mM)Peptide-aldehyde and aminooxy-peptideUp to 400-fold4.5[7]
m-Phenylenediamine (mPDA)Protein-aldehyde and Aminooxy-functionalized PEG120-fold faster than uncatalyzed7.0[7]

Experimental Protocols for Kinetic Analysis

To ensure the trustworthiness and reproducibility of kinetic data, it is essential to employ robust experimental protocols. Here, we provide detailed methodologies for measuring the kinetics of aminooxy reagents.

Protocol 1: UV-Vis Spectrophotometric Monitoring of Oxime Ligation

This method is suitable for reactions where either the reactant or the product has a distinct UV-Vis absorbance spectrum.

Materials:

  • Aminooxy reagent of interest

  • Carbonyl-containing compound (e.g., an aldehyde-functionalized protein or small molecule)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Catalyst stock solution (e.g., 1 M aniline in DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the aminooxy reagent and the carbonyl compound in the reaction buffer.

  • In a quartz cuvette, mix the carbonyl compound solution and the reaction buffer.

  • Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Initiate the reaction by adding the aminooxy reagent and, if applicable, the catalyst to the cuvette. Mix quickly.

  • Immediately start monitoring the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.

  • Record the absorbance at regular time intervals until the reaction reaches completion.

  • The observed rate constant (k_obs) can be determined by fitting the absorbance data to an appropriate kinetic model (e.g., first-order or second-order rate equations).

Protocol 2: NMR Spectroscopy for Kinetic Analysis

NMR spectroscopy provides detailed structural information and can be used to monitor the disappearance of reactants and the appearance of products over time.

Materials:

  • Aminooxy reagent

  • Carbonyl-containing compound

  • Deuterated reaction buffer (e.g., phosphate buffer in D₂O, pD 7.4)

  • NMR spectrometer

Procedure:

  • Prepare solutions of the aminooxy reagent and carbonyl compound in the deuterated buffer.

  • Acquire initial ¹H NMR spectra of the individual reactants to identify characteristic peaks.

  • Mix the reactants in an NMR tube and immediately place it in the NMR spectrometer.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a specific proton on a reactant and the corresponding proton on the product in each spectrum.

  • Plot the concentration of the reactant or product as a function of time.

  • Determine the rate constant by fitting the data to the appropriate rate law.[8]

Visualizing the Impact of Kinetics in a Biological Context

The choice of an aminooxy reagent with appropriate kinetics is critical for accurately capturing dynamic biological processes. Consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell proliferation, differentiation, and survival.[9] Dysregulation of EGFR signaling is a hallmark of many cancers.

Metabolic labeling with an azido-sugar followed by reaction with an aminooxy-phosphine probe (Staudinger ligation) can be used to study the glycosylation of EGFR and its downstream effectors. The rate at which the aminooxy probe reacts with the metabolically introduced carbonyl group can influence the ability to detect rapid changes in glycosylation that occur upon EGF stimulation.

EGFR_Signaling Labeled_EGFR Labeled_EGFR p_EGFR p_EGFR Labeled_EGFR->p_EGFR Kinetic dependence of detection

In this workflow, a fast-reacting aminooxy probe would be crucial for capturing the immediate glycosylation changes on EGFR following EGF stimulation, providing a more accurate snapshot of the signaling event. A slower probe might miss these transient changes, leading to an incomplete understanding of the role of glycosylation in EGFR activation.

Experimental Workflow: From Labeling to Analysis

The following diagram illustrates a typical experimental workflow for the metabolic labeling and analysis of glycoproteins using aminooxy reagents.

Experimental_Workflow cluster_Analysis Analysis Methods Start Start: Cell Culture Metabolic_Labeling Metabolic Labeling with Carbonyl-tagged Substrate Start->Metabolic_Labeling Cell_Lysis Cell Lysis and Protein Extraction Metabolic_Labeling->Cell_Lysis Oxime_Ligation Oxime Ligation with Aminooxy-Probe Cell_Lysis->Oxime_Ligation Analysis Downstream Analysis Oxime_Ligation->Analysis SDS_PAGE SDS-PAGE & Western Blot Mass_Spec Mass Spectrometry Microscopy Fluorescence Microscopy End End: Data Interpretation SDS_PAGE->End Mass_Spec->End Microscopy->End

Conclusion: Making an Informed Choice

The selection of an aminooxy reagent for metabolic labeling is not a one-size-fits-all decision. A thorough understanding of the comparative kinetics of these reagents is essential for designing experiments that yield clear and meaningful results. For studying rapid biological processes, a reagent with fast kinetics is paramount. Conversely, for applications where longer incubation times are feasible or desirable, a slower, more controlled reaction may be advantageous. By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can harness the full potential of aminooxy-based metabolic labeling to unravel the complexities of biological systems.

References

  • Laulhe, S. (2013). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. University of Louisville. [Link]

  • Laulhe, S., et al. (2019). The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones. Chemistry – A European Journal, 25(20), 5265-5272. [Link]

  • Laulhe, S., et al. (2019). The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones. PubMed. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-343. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

  • Larsen, D., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(24), 5424-5431. [Link]

  • Pal, A., et al. (2020). Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. ResearchGate. [Link]

  • Carter, R. L., et al. (2019). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry, 30(11), 2849-2854. [Link]

  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]

  • Hioe, J., & Zipse, H. (2010). Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics. Biological Chemistry, 391(5), 481-494. [Link]

  • Fairbanks, A. J., et al. (2000). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. Journal of the Chemical Society, Perkin Transactions 1, (21), 3685-3694. [Link]

  • Mishkovsky, M., et al. (2022). Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Nature Communications, 13(1), 834. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Bio-Rad. (n.d.). EGFR signaling pathway Pathway Map. [Link]

  • Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481. [Link]

  • Shon, D. J., et al. (2022). Exo-Enzymatic Cell-Surface Glycan Labeling for Capturing Glycan-Protein Interactions through Photo-Crosslinking. bioRxiv. [Link]

  • O'Neill, K., et al. (2012). Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery. Current Pharmaceutical Design, 18(16), 2253-2266. [Link]

  • Maxwell, D. J., et al. (2019). Recent advances in ratiometric fluorescence imaging of enzyme activity in vivo. Current Opinion in Chemical Biology, 53, 81-89. [Link]

  • Grimm, J. B., et al. (2015). Advances in fluorescence labeling strategies for dynamic cellular imaging. Biochemical Society Transactions, 43(5), 789-795. [Link]

  • Goldman, D. H., et al. (2021). Live-cell imaging reveals kinetic determinants of quality control triggered by ribosome stalling. eLife, 10, e65338. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Aminooxy)butanoic acid hydrobromide

[1][2]

Executive Directive: Immediate Action Plan

Core Safety Classification: Neurotoxic & Reactive Nucleophile [1]

Treat 4-(Aminooxy)butanoic acid hydrobromide not merely as a standard organic acid, but as a potent neurotoxin (GABA transaminase inhibitor) and a chemoselective nucleophile .[1]

Critical "Do Not" Rules:
  • DO NOT mix with ketone-based solvents (e.g., Acetone , MEK) or aldehyde wastes.[1] The aminooxy group reacts rapidly with carbonyls to form oximes, altering the physiochemical properties of the waste stream.

  • DO NOT dispose of in standard "General Organic" waste streams without verifying the absence of carbonyls.

  • DO NOT allow dust formation.[1] Inhalation is a primary route for neurotoxic exposure.[1]

Chemical Profile & Hazard Assessment

To dispose of this compound safely, you must understand the why behind the protocols. This compound possesses a "dual-threat" profile: biological activity and specific chemical reactivity.[1][2][3]

PropertySpecificationOperational Implication
Chemical Name 4-(Aminooxy)butanoic acid hydrobromideIdentity
CAS Number 850411-24-4 (Salt); 59866-55-2 (Free Acid)Use for waste manifesting.[1]
Functional Group Aminooxy (

)
High Reactivity: Strong nucleophile; forms oximes with aldehydes/ketones.[1][4]
Biological Target GABA Transaminase (GABA-T)Neurotoxicity: Structural analog of GABA; inhibits GABA degradation, potentially causing convulsions [1, 2].[1]
Acidity Hydrobromide Salt (HBr)Corrosivity: Aqueous solutions will be acidic (pH < 2).[1]
The "Acetone Trap": A Common Lab Error

Standard laboratory practice often groups "non-halogenated organics" into a single waste drum, frequently containing acetone.

  • The Risk: 4-(Aminooxy)butanoic acid reacts with acetone to form an oxime (acetone O-(3-carboxypropyl)oxime).[1]

  • The Consequence: While not typically explosive, this reaction is exothermic and generates a new, unmanifested chemical species in your waste drum, violating "known waste" regulatory principles.

Reactivity & Segregation Logic (Visualized)

The following diagram illustrates the chemical logic dictating the waste segregation strategy.

DisposalLogicCompound4-(Aminooxy)butanoic acid(HBr Salt)ReactionSpontaneous Oximation(Exothermic)Compound->Reaction Mixed withSafeStreamSegregated Solid/Acid StreamCompound->SafeStream Correct PathAcetoneKetone/Aldehyde Waste(e.g., Acetone)Acetone->ReactionOximeUnmanifested Oxime(Regulatory Violation)Reaction->Oxime

Figure 1: Segregation Logic. Mixing aminooxy compounds with common ketone solvents leads to uncontrolled chemical transformation.[1]

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Expired/Surplus)

Best for: Unused powder in original vials or weighed excess.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: 4-(Aminooxy)butanoic acid HBr.[1]

    • Hazard Checkboxes: Toxic, Corrosive (due to HBr).

    • Special Note: Write "GABA Analog - Neurotoxin" clearly on the tag.[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential dust leakage.

  • Storage: Store in the Toxic/Poison satellite accumulation area, separate from oxidizers.

Scenario B: Aqueous/Buffer Solutions

Best for: Leftover reaction mixtures or stock solutions.[1]

  • pH Check: Verify pH. If highly acidic (pH < 2) due to the HBr salt, neutralize slowly with dilute Sodium Bicarbonate (

    
    ) to pH 5–8 before combining with other aqueous wastes, unless your facility allows acidic aqueous waste.
    
    • Caution: Neutralization is exothermic.[1] Perform in a fume hood.

  • Segregation:

    • Preferred: Dedicated "Aqueous Toxic" waste stream.[1]

    • Acceptable: General Aqueous waste, ONLY IF it contains no aldehydes (e.g., formaldehyde, glutaraldehyde) or ketones.

  • Deactivation (Optional - Consult EHS): For small trace amounts, oxidation with dilute bleach (sodium hypochlorite) can degrade the aminooxy group, but this must be done carefully to avoid chloramine formation. Segregation is safer than in-lab deactivation. [1]

Scenario C: Organic Solutions

Best for: HPLC effluents or reaction mixtures in methanol/ethanol.

  • Solvent Compatibility: Ensure the solvent does not contain ketones (Acetone, MEK).

  • Stream: Dispose of in "Halogenated" or "Non-Halogenated" organic waste depending on the solvent, but flag the container as containing a reactive amine/nucleophile.

Disposal Decision Tree

Use this workflow to determine the correct waste stream immediately.

DecisionTreeStartWaste State?SolidSolid / PowderStart->SolidLiquidLiquid SolutionStart->LiquidSolidStreamSolid Toxic Waste(Double Bagged)Solid->SolidStreamSolventCheckSolvent Base?Liquid->SolventCheckAqueousAqueous / BufferSolventCheck->AqueousOrganicOrganic SolventSolventCheck->OrganicAqStreamAqueous Toxic Stream(Adjust pH if req)Aqueous->AqStreamKetoneCheckContains Acetone/Ketones?Organic->KetoneCheckOrgStreamSegregated Organic Stream(No Ketones)KetoneCheck->OrgStreamNoDoNotMixSTOP: Do Not MixUse Separate ContainerKetoneCheck->DoNotMixYes

Figure 2: Operational Decision Tree for Waste Stream Selection.

Emergency Spill Procedures

PPE Required: N95 or P100 Respirator (dust protection is critical), Nitrile gloves (double gloving recommended), Safety Goggles, Lab Coat.

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Contain:

    • Solids: Do not dry sweep.[1] Cover with wet paper towels (water or ethanol) to prevent dust generation, then scoop into a disposal bag.

    • Liquids: Absorb with vermiculite or standard spill pads.[1]

  • Clean: Wipe the surface 3 times with a soap/water solution.[1] The aminooxy group is water-soluble.[1]

  • Disposal: Place all cleanup materials (gloves, wipes, pads) into a hazardous waste bag labeled "Toxic Debris - GABA Analog".

References

  • Löscher, W. (1980).[1][5] A comparative study of the pharmacology of inhibitors of GABA-metabolism. Naunyn-Schmiedeberg's Archives of Pharmacology, 315(2), 119-128.[1][5] Link

  • Wallach, D. P. (1961).[1][5] Studies on the GABA pathway. I. The inhibition of γ-aminobutyric acid-α-ketoglutaric acid transaminase in vitro and in vivo by U-7524 (amino-oxyacetic acid).[1][5] Biochemical Pharmacology, 5(4), 323-331.[5] Link

  • BenchChem. (2025).[1][4] Proper Disposal of (Aminooxy)acetamide-Val-Cit-PAB-MMAE: A Guide for Laboratory Professionals. BenchChem Technical Guides. Link[1]

  • Laulhé, S. (2013).[1] Aminooxy reagents for synthesis and analysis: expanding the role of oximation.[6] University of Louisville Doctoral Dissertations. Link

Personal protective equipment for handling 4-(Aminooxy)butanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-(Aminooxy)butanoic acid hydrobromide (often used as a GABA transaminase inhibitor or a functionalized linker in "click" oxime ligations) presents a dual-hazard profile. It combines the reactivity of an aminooxy nucleophile with the acidic, corrosive potential of a hydrobromide salt .

While often handled casually as a "white powder," this compound requires specific protocols to prevent mucous membrane irritation and uncontrolled side reactions. This guide moves beyond the generic SDS to provide operational logic for safe handling.

Chemical Profile
PropertyDetailOperational Implication
Chemical Structure

Bifunctional: Carboxylic acid tail + Aminooxy head.[1][2]
Physical State Crystalline Solid (Hygroscopic)Prone to clumping; static charge can disperse fine dust.
Acidity Hydrobromide SaltpH < 2 in solution. High risk of acid burns to moist tissues (eyes/lungs).
Reactivity Nucleophilic (Aminooxy)Reacts violently or rapidly with ketones/aldehydes.

Risk Assessment & Hazard Identification

Why we choose specific PPE.

The primary acute risk is acid hydrolysis upon contact with moisture (perspiration, tears, lung tissue), releasing hydrobromic acid (HBr).

  • Inhalation (High Risk): The salt dust is highly irritating to the upper respiratory tract. Chronic exposure may sensitize the mucosa.

  • Ocular (Critical Risk): As an acidic salt, contact causes immediate protein denaturation and potential corneal opacity.

  • Chemical Incompatibility:

    • Aldehydes/Ketones: Spontaneous exothermic reaction (oxime formation).

    • Oxidizers: Potential release of elemental Bromine (

      
      ), a toxic brown gas.
      

Personal Protective Equipment (PPE) Matrix

Standard: Biosafety Level 1 / Chemical Hazard Level 2

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Face velocity: 100 fpm)Primary containment. If weighing outside a hood, an N95 or P100 respirator is mandatory to prevent inhalation of acidic dust.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient . The HBr salt fines can bypass side-shields. Goggles form a seal against corrosive dust entry.
Dermal (Hands) Double Nitrile Gloves (Min 5 mil outer)Layering Protocol: 1. Inner: 4 mil Nitrile (Inspection layer).2. Outer: 5 mil Nitrile (Sacrificial layer).Reason: HBr can permeate thin nitrile over time; double gloving allows outer glove removal upon contamination without exposing skin.
Body Lab Coat (High-neck, snap closure) Prevents dust accumulation on street clothes. Snap closures allow rapid removal in emergencies.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing

Objective: Eliminate static discharge and contain dust.

  • Environmental Check: Verify Fume Hood airflow is functional. Clear the sash area of clutter.

  • Static Control: Use an anti-static gun or ionizer bar near the balance. Dry salts accumulate static, causing "jumping" powder that contaminates the user.

  • Weighing:

    • Preferred: Place the analytical balance inside the fume hood.

    • Alternative: If the balance is external, use a pyramid balance enclosure or weigh into a tared vial inside the hood, cap it, weigh the closed vial, and subtract the tare. Never transfer open powder on an open bench.

Phase B: Solubilization

Objective: Manage Exotherm and pH.

  • Solvent Choice: Water, Methanol, or DMSO.

  • Addition: Add solvent to the powder, not powder to the solvent, to minimize dust puff-back.

  • Dissolution: The HBr salt will lower the pH significantly. If buffering is required (e.g., for biological assays), add the solution slowly to the buffer.

    • Caution: Neutralizing with strong base (NaOH) is exothermic. Use mild bases (

      
       or HEPES) if possible to prevent splashing.
      
Phase C: Reaction Setup
  • Incompatibility Check: Ensure no open containers of acetone or aldehydes are in the immediate vicinity to prevent inadvertent vapor-phase mixing.

Visualization: Safe Handling Workflow

(Graphviz DOT Diagram)

SafeHandling Start Start: Retrieve Chemical PPE_Check PPE Verification (Goggles + Dbl Gloves) Start->PPE_Check Hood_Check Fume Hood Airflow Check PPE_Check->Hood_Check Hood_Check->Start Fail: Do Not Proceed Weighing Weighing Protocol (Anti-static + Containment) Hood_Check->Weighing Pass Solubilization Solubilization (Slow Addition) Weighing->Solubilization Closed Vessel Reaction Reaction/Application Solubilization->Reaction

Caption: Operational workflow emphasizing containment and verification steps prior to open handling.

Emergency Response & Spill Management

Exposure Scenarios[1][3][4][5][6][7]
  • Eye Contact: Immediately flush with water for 15 minutes .[3][4][5][6] Hold eyelids open. The HBr component requires prolonged flushing to normalize pH. Seek medical attention.

  • Skin Contact: Remove contaminated gloves/coat immediately. Wash with soap and water.[6][7][8][9] Do not use neutralizing agents (like vinegar) on the skin; they can increase heat damage.

Spill Cleanup (Solid Powder)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don full PPE including N95/P100 respirator.

  • Neutralize: Cover the spill with Sodium Bicarbonate or Soda Ash (powder).[10] This neutralizes the acidity (expect bubbling).

  • Collect: Sweep the neutralized powder into a bag.

  • Clean: Wipe the surface with a damp paper towel, then a dry one.

Disposal Strategy

Directive: Do not dispose of down the drain. This compound is an organic salt and must be treated as hazardous chemical waste.

Waste Segregation
  • Stream: Organic Solid Waste (or Liquid if dissolved).

  • Labeling: Must be tagged with "Corrosive" and "Irritant."[8]

  • Incompatibilities: NEVER mix with "Oxidizing Waste" (Nitric acid, Peroxides) or "Aldehyde Waste" (Formalin).

Visualization: Waste Decision Tree

(Graphviz DOT Diagram)

WasteDisposal Waste Waste Generation State Physical State? Waste->State Solid Solid Powder State->Solid Liquid Dissolved Solution State->Liquid SolidBin Solid Organic Waste (Tag: Corrosive/Irritant) Solid->SolidBin LiquidCheck Solvent Type? Liquid->LiquidCheck Halogenated Halogenated Waste (DCM/Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Waste (MeOH/Water) LiquidCheck->NonHalogenated

Caption: Decision tree ensuring proper segregation of waste streams to prevent downstream chemical incompatibility.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-(Aminooxy)butanoic acid hydrochloride (Analogous Salt). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-Aminobutyric acid (Parent Compound). Retrieved from

  • SynQuest Laboratories. Safety Data Sheet: 5-(aminooxy)pentanoic acid hydrobromide (Homolog). Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Amines, Phosphines, and Pyridines (Reactivity Profile). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminooxy)butanoic acid hydrobromide
Reactant of Route 2
4-(Aminooxy)butanoic acid hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.